4,4',4''-Nitrilotribenzoic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUOOBGPZWCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4',4''-Nitrilotribenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,4',4''-Nitrilotribenzoic Acid
Introduction
This compound, also known as 4,4',4''-Tricarboxytriphenylamine or H₃NTB, is a tripodal organic ligand with the chemical formula C₂₁H₁₅NO₆.[1][2] Its structure is characterized by a central nitrogen atom bonded to three para-substituted benzoic acid arms, resulting in a C₃-symmetric, star-like geometry.[2] This unique trigonal structure makes it a highly valuable building block, or "linker," in the field of materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The rigidity of the benzoic acid units combined with the geometry of the central amine allows for the construction of highly ordered, porous, and stable three-dimensional networks.[3] These properties have led to its application in diverse areas such as heterogeneous catalysis, gas storage and separation, drug delivery, and the development of luminescent materials.[2][3][4]
Core Chemical and Physical Properties
This compound typically appears as a white to off-white solid.[1] It is soluble in polar organic solvents but has limited solubility in nonpolar solvents due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[2] The presence of three carboxylic acid groups imparts acidic properties to the molecule.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 118996-38-6 | [1] |
| Molecular Formula | C₂₁H₁₅NO₆ | [1] |
| Molecular Weight | 377.35 g/mol | [5] |
| Boiling Point (Predicted) | 690.0 ± 50.0 °C | [6] |
| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 3.78 ± 0.10 | [6][7] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [6] |
Experimental Protocols
The primary application of this compound is in the synthesis of coordination polymers and MOFs. The following protocols are representative of the experimental methodologies commonly employed.
Solvothermal Synthesis of a Metal-Organic Framework (MOF)
Solvothermal and hydrothermal methods are the predominant techniques for preparing crystalline materials using this compound.[2] These methods involve reacting the ligand with a metal salt in a solvent at elevated temperatures and pressures within a sealed vessel.[2]
Objective: To synthesize a crystalline MOF using H₃NTB as the organic linker and a metal salt.
Materials:
-
This compound (H₃NTB)
-
High-boiling point polar organic solvent (e.g., N,N-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA))[2][9]
-
Polytetrafluoroethylene (PTFE)-lined autoclave or sealed reaction vessel
Procedure:
-
Dissolve this compound and the chosen metal salt in the solvent (e.g., DMF) in a glass vial.[8]
-
The solution is often ultrasonicated for a period (e.g., 10-30 minutes) to ensure homogeneity.[10]
-
The vial is placed inside a PTFE-lined stainless steel autoclave.[10]
-
The sealed autoclave is heated in an oven to a specific temperature, typically between 100–120°C, for a duration ranging from several hours to a few days (e.g., 12 hours to 3 days).[2][8][10]
-
After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.[10]
-
The resulting crystalline product is collected by filtration.
-
The collected crystals are washed with fresh solvent (e.g., deionized water and absolute ethanol) to remove any unreacted starting materials.[10]
-
The final product is dried, typically in an oven at a moderate temperature (e.g., 80°C), before characterization.[10]
Purification Protocol
For the purification of synthesized polymers or materials containing the H₃NTB ligand, a re-precipitation method can be employed.
Procedure:
-
The crude solid product is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
The resulting solution is then added to a large volume of a cold anti-solvent, such as methanol (B129727) (MeOH), to induce precipitation.
-
The precipitated solid is collected by filtration.
-
This dissolution and precipitation procedure can be repeated multiple times to enhance purity.
-
The final purified product is dried under high vacuum.[11]
Analytical Characterization
The synthesized materials are typically characterized using a suite of analytical techniques to determine their structure, composition, and physical properties.
-
Single-Crystal X-ray Diffraction: Used to determine the precise three-dimensional atomic structure of the crystalline material.[3][9]
-
Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material and compares it to the simulated pattern from single-crystal data.[9][10]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material.[9]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound and confirms the coordination between the ligand and metal ions.[9]
-
Elemental Analysis (EA): Determines the elemental composition of the synthesized compound.[9]
-
UV-Vis Diffuse Reflectance Spectroscopy: Investigates the optical properties and band gap of the material.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Examines the surface elemental composition and chemical states of the constituents.[10]
Applications and Experimental Workflows
The unique C₃-symmetric structure of this compound is central to its utility in constructing functional materials.
Role in Metal-Organic Frameworks (MOFs)
H₃NTB is a premier organic linker for creating robust, three-dimensional MOFs with permanent porosity.[2] The three carboxyl groups can coordinate with multiple metal centers, while the central nitrogen atom can act as a Lewis base, enabling the creation of bifunctional acid-base catalysts.[2] These MOFs are investigated for applications in drug delivery, where their high surface area and tunable pore sizes allow for the encapsulation and controlled release of therapeutic agents.[3]
Photocatalytic Hydrogen Evolution
This compound (abbreviated as NBA in some studies) can be grafted onto semiconductor materials like graphitic carbon nitride (g-C₃N₄) to create highly efficient photocatalysts.[10] In one example, NBA is covalently bonded to boron-doped carbon nitride (BCN) to form a BCN-NBA Type II heterostructure.[10] This modification enhances visible light absorption and promotes the separation of photogenerated electron-hole pairs, significantly boosting the rate of photocatalytic hydrogen production from water splitting.[10]
References
- 1. CAS 118996-38-6: this compound [cymitquimica.com]
- 2. This compound | 118996-38-6 | Benchchem [benchchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | 118996-38-6 [chemicalbook.com]
- 5. This compound | 118996-38-6 | FN31014 [biosynth.com]
- 6. lookchem.com [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis of Zr Zeolitic Metal-Organic Frameworks (Zr ZMOFs) - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility of 4,4',4''-Nitrilotribenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4',4''-Nitrilotribenzoic acid (NTBA), a tritopic carboxylic acid ligand of significant interest in the fields of coordination chemistry, materials science, and pharmaceuticals. Understanding the solubility of NTBA in various organic solvents is crucial for its synthesis, purification, and application in the formation of metal-organic frameworks (MOFs) and other functional materials.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₁₅NO₆ |
| Molecular Weight | 377.35 g/mol |
| Appearance | White to off-white solid[1] |
| CAS Number | 118996-38-6 |
Solubility Profile
This compound is characterized by its three benzoic acid moieties linked to a central nitrogen atom. This structure leads to strong intermolecular hydrogen bonding, which significantly influences its solubility.
Generally, NTBA is soluble in polar organic solvents that can effectively disrupt the intermolecular hydrogen bonds and solvate the carboxylic acid groups.[1][2] Conversely, its solubility in nonpolar solvents is limited due to the strong self-association of the molecules through hydrogen bonding.[2]
| Solvent | Temperature (°C) | Solubility | Method |
| Water | 25 | Insoluble (4.2E-3 g/L) | Predicted |
| Water | Not Specified | Moderately soluble (~0.00915 mg/mL) | Not Specified |
It is important to note that for synthetic purposes, particularly in the formation of MOFs, NTBA is often dissolved in high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) at elevated temperatures, implying significant solubility under these conditions.[2]
Experimental Protocol for Solubility Determination
While specific protocols for this compound are not detailed in the literature, a general and reliable method for determining the solubility of aromatic carboxylic acids is the isothermal shake-flask method . This method is considered the gold standard for equilibrium solubility measurements.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Data Calculation: Calculate the solubility of NTBA in the solvent at the given temperature, expressed in units such as g/L, mg/mL, or mol/L.
Visualizations
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
The solubility of this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key factors influencing its dissolution in a solvent.
References
A Comprehensive Technical Guide to the Synonyms and Identifiers of 4,4',4''-Nitrilotribenzoic Acid
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. 4,4',4''-Nitrilotribenzoic acid, a tripodal organic ligand crucial in the synthesis of metal-organic frameworks (MOFs), is known by several names and abbreviations in scientific literature and chemical databases. This guide provides a detailed compilation of its synonyms and chemical identifiers to ensure accurate communication and sourcing.
Nomenclature and Common Synonyms
This compound is frequently referenced by abbreviations for ease of use in publications. The most common of these are H3NTB and H3TCA .[1] Beyond these, a variety of systematic and common names are used, all referring to the same molecule composed of a central nitrogen atom bonded to three para-substituted benzoic acid groups.
A comprehensive list of its alternative names includes:
Chemical and Physical Data Identifiers
To facilitate unambiguous identification in a global context, a range of chemical identifiers are assigned to this compound. These identifiers are crucial for database searches, procurement, and regulatory submissions. The key quantitative and structural identifiers are summarized in the table below.
| Identifier Type | Value | Source |
| CAS Number | 118996-38-6 | [1][4][5][8][9] |
| Molecular Formula | C21H15NO6 | [1][2][4][8][9] |
| Molecular Weight | 377.35 g/mol | [1][4][8][9] |
| PubChem CID | 53258191 | [2] |
| InChI | 1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | [2][7] |
| InChIKey | VEBUOOBGPZWCFE-UHFFFAOYSA-N | [2][7] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | [2][7][10] |
| MDL Number | MFCD22123674 | [2][9][10] |
Logical Relationship of Synonyms
The relationship between the primary name, its common abbreviations, and its systematic synonyms is straightforward. They are all pointers to the same chemical entity. This relationship can be visualized as a simple hub-and-spoke model where the core chemical structure is the hub.
Caption: Relationship between the primary name and its synonyms.
Note on Experimental Protocols and Signaling Pathways: The topic of chemical synonyms is a matter of nomenclature and does not involve experimental procedures or biological signaling pathways. Therefore, detailed methodologies and pathway diagrams are not applicable to this subject.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | C21H15NO6 | CID 53258191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(4-carboxyphenyl)amine CAS#: [m.chemicalbook.com]
- 4. chemnet.com [chemnet.com]
- 5. CAS 118996-38-6: this compound [cymitquimica.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. This compound | 118996-38-6 | Benchchem [benchchem.com]
- 8. lumtec.com.tw [lumtec.com.tw]
- 9. This compound | 118996-38-6 [chemicalbook.com]
- 10. This compound | 118996-38-6 | FN31014 [biosynth.com]
In-Depth Technical Guide: 4,4',4''-Nitrilotribenzoic Acid (CAS 118996-38-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,4',4''-Nitrilotribenzoic acid (CAS 118996-38-6). Particular focus is given to its role as a versatile building block in the development of Metal-Organic Frameworks (MOFs) with applications in catalysis and biomedicine.
Core Compound Properties
This compound, also known as 4,4',4''-Tricarboxytriphenylamine, is a tripodal organic ligand that has garnered significant interest in materials science and coordination chemistry. Its rigid, C3-symmetric structure makes it an excellent candidate for the construction of highly ordered, porous materials.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that some of these values are predicted and experimental data may vary.
| Identifier | Value | Source |
| CAS Number | 118996-38-6 | [1][2][3] |
| Molecular Formula | C₂₁H₁₅NO₆ | [1] |
| Molecular Weight | 377.35 g/mol | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,4',4''-Nitrilotrisbenzoic acid, 4,4',4''-Tricarboxytriphenylamine, H₃NTB, H₃TCA | [1][2] |
| Appearance | White to off-white solid | [2] |
| Property | Value | Notes |
| Melting Point | Not available | Data not found in searched literature. |
| Boiling Point | 690.0 ± 50.0 °C | Predicted value.[1] |
| Density | 1.461 ± 0.06 g/cm³ | Predicted value.[1] |
| pKa | 3.78 ± 0.10 | Predicted value.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO). | [2] |
Spectroscopic Data
Spectroscopic data for this compound is available from various commercial suppliers and in the literature. This data is crucial for confirming the identity and purity of the compound.
| Technique | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrometry (MS) | Available |
| Infrared (IR) Spectroscopy | Available |
| HPLC, LC-MS, UPLC | Data available from suppliers. |
Synthesis and Experimental Protocols
Synthesis of this compound
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Synthesis of a Cerium-Based Metal-Organic Framework (Ce-MOF)
This compound is a key component in the solvothermal synthesis of MOFs. The following protocol is a representative example for the synthesis of a Cerium-based MOF.
Materials:
-
This compound (H₃NTB)
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a glass vial, dissolve a specific molar ratio of this compound and Cerium(III) nitrate hexahydrate in a mixture of DMF and deionized water.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a temperature between 100-120°C for 12-24 hours.[2]
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the purified Ce-MOF crystals under vacuum.
Experimental Workflow for Ce-MOF Synthesis
Caption: Solvothermal synthesis of a Cerium-based MOF using H₃NTB.
Biological Activity and Signaling Pathways
Cerium-based MOFs synthesized from this compound have demonstrated notable biological activity, particularly as antifungal agents.[5] The proposed mechanism of action involves the generation of Reactive Oxygen Species (ROS).
Antifungal Mechanism of Action
The antifungal activity of these Ce-MOFs is attributed to their peroxidase-like activity. The cerium nodes within the MOF can cycle between Ce(III) and Ce(IV) oxidation states. This redox cycling facilitates the decomposition of hydrogen peroxide (H₂O₂), which is naturally present in biological systems, into highly reactive hydroxyl radicals (•OH). These ROS can then induce oxidative stress in fungal cells, leading to damage of cellular components and ultimately cell death.[5]
Signaling Pathway for Antifungal Activity
References
4,4',4''-Nitrilotribenzoic Acid: A Versatile Tripodal Ligand for Advanced Metal-Organic Frameworks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility and potential for a myriad of applications, including gas storage, catalysis, sensing, and notably, drug delivery. The tunability of their pore size, surface area, and chemical functionality makes them ideal candidates for the encapsulation and controlled release of therapeutic agents. At the heart of every MOF is the organic ligand, which, in coordination with metal ions, dictates the architecture and properties of the resulting framework. Among the diverse array of organic linkers, 4,4',4''-nitrilotribenzoic acid (H3NTB), a tripodal ligand, has garnered significant attention for its ability to form robust, three-dimensional frameworks with unique characteristics. This technical guide provides a comprehensive overview of H3NTB as a ligand for MOF synthesis, with a particular focus on its applications in the biomedical field.
This compound is a C3-symmetric molecule featuring a central nitrogen atom connected to three benzoic acid moieties. This tripodal nature allows for the formation of highly connected and stable MOF structures. The presence of the tertiary amine core and the peripheral carboxylic acid groups provides multiple coordination sites, leading to a rich and diverse coordination chemistry with various metal ions. The inherent porosity and high surface area of H3NTB-based MOFs make them exceptional candidates for hosting guest molecules, including active pharmaceutical ingredients (APIs).
Quantitative Data of H3NTB-Based MOFs
The structural and functional properties of MOFs are quantitatively characterized to assess their performance in various applications. Key parameters include BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size, which are crucial for determining the capacity of a MOF to adsorb and store molecules. For drug delivery applications, drug loading capacity and release kinetics are critical metrics. Below is a summary of available quantitative data for MOFs synthesized using this compound.
| MOF Designation | Metal Center(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Drug Loading Capacity (wt%) | Drug Release Profile | Reference |
| 1-Ln Series | |||||||
| 1-Sm | Samarium (Sm) | 113.7 | 0.105 | Microporous | Data not available | Data not available | [1] |
| 1-Eu | Europium (Eu) | 128.1 | 0.111 | Microporous | Data not available | Data not available | [1] |
| 1-Gd | Gadolinium (Gd) | 222.0 | 0.152 | Microporous | Data not available | Data not available | [1] |
| 1-Tb | Terbium (Tb) | 299.0 | 0.204 | Microporous | Data not available | Data not available | [1] |
| 1-Dy | Dysprosium (Dy) | 268.8 | 0.176 | Microporous | Data not available | Data not available | [1] |
| 1-Ho | Holmium (Ho) | 261.2 | 0.182 | Microporous | Data not available | Data not available | [1] |
| 1-Er | Erbium (Er) | 274.7 | 0.202 | Microporous | Data not available | Data not available | [1] |
| 1-Yb | Ytterbium (Yb) | 300.7 | 0.209 | Microporous | Data not available | Data not available | [1] |
| BCN-NBA-3 | Composite | 87 | Data not available | Mesoporous | Not applicable | Not applicable | [2] |
| Zn-NTB MOF | Zinc (Zn) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Co-NTB MOFs | Cobalt (Co) | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The synthesis of H3NTB-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the H3NTB ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The following are generalized protocols that can be adapted for the synthesis of various H3NTB-based MOFs.
Solvothermal Synthesis of a Zinc-Nitrilotribenzoic Acid (Zn-NTB) MOF
This protocol describes a general procedure for the synthesis of a Zn-MOF using H3NTB as the organic linker.
Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₃NTB)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
In a 20 mL glass vial, dissolve a 1:1 molar ratio of Zinc Nitrate Hexahydrate and this compound in a solvent mixture of DMF and Ethanol.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or chloroform to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the purified MOF crystals under vacuum or at a slightly elevated temperature.
Hydrothermal Synthesis of Lanthanide-Nitrilotribenzoic Acid (Ln-NTB) MOFs
This protocol provides a general guideline for the synthesis of lanthanide-based MOFs with H3NTB.
Reagents:
-
Lanthanide(III) Nitrate Hexahydrate (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, etc.)
-
This compound (H₃NTB)
-
Deionized Water (H₂O)
-
N-Methyl-2-pyrrolidone (NMP) (optional, as a co-solvent)
-
Hydrochloric Acid (HCl) (optional, as a modulator)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, combine the chosen Lanthanide(III) Nitrate Hexahydrate and this compound in a suitable solvent, typically deionized water or a mixture of water and a co-solvent like NMP.[1]
-
A small amount of a modulator, such as hydrochloric acid, can be added to control the nucleation and growth of the MOF crystals.[1]
-
Seal the autoclave and heat it in an oven at a temperature ranging from 100 to 180 °C for 1 to 3 days.[3]
-
After the reaction, cool the autoclave to room temperature.
-
Isolate the crystalline product by filtration.
-
Wash the product sequentially with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven or under vacuum.
Drug Loading into H3NTB-Based MOFs
This protocol outlines a general impregnation method for loading drug molecules into the pores of H3NTB-based MOFs.
Reagents:
-
Activated H3NTB-based MOF
-
Drug of interest
-
A suitable solvent in which the drug is soluble and the MOF is stable
Procedure:
-
Activate the synthesized H3NTB-MOF by heating it under vacuum to remove any guest solvent molecules from its pores.
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
After the loading period, collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the collected solid with a small amount of fresh solvent to remove the drug molecules adsorbed on the external surface of the MOF particles.
-
Dry the drug-loaded MOF under vacuum.
-
The drug loading capacity can be determined using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thermogravimetric Analysis (TGA).
Visualizations: Diagrams of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and logical relationships relevant to H3NTB-based MOFs.
Caption: Workflow for the synthesis and activation of H3NTB-based MOFs.
Caption: General workflow for drug delivery using H3NTB-based MOFs.
Caption: Generalized pathway of cellular uptake of MOF nanoparticles via endocytosis.
Conclusion and Future Outlook
This compound has proven to be a valuable tripodal ligand for the construction of diverse and robust Metal-Organic Frameworks. The resulting materials exhibit promising properties, such as high porosity and catalytic activity, making them attractive for various applications. While their potential in drug delivery is evident from a materials chemistry perspective, further in-depth biological studies are required to fully elucidate their efficacy and mechanisms of action.
The future of H3NTB-based MOFs in the biomedical field hinges on several key areas of research. Firstly, a more systematic exploration of different metal-H3NTB combinations is needed to expand the library of these MOFs and to fine-tune their properties for specific applications. Secondly, comprehensive studies on the drug loading and release kinetics of a wider range of therapeutic agents are crucial for optimizing their performance as drug delivery systems. Finally, detailed investigations into the biocompatibility, cytotoxicity, and in vivo fate of these materials are essential for their translation into clinical practice. As research in these areas progresses, H3NTB-based MOFs are poised to make significant contributions to the development of next-generation drug delivery platforms and other advanced materials.
References
Spectroscopic Data for 4,4',4''-Nitrilotribenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4,4',4''-Nitrilotribenzoic acid, a tripodal organic linker molecule of significant interest in the development of metal-organic frameworks (MOFs) and other supramolecular structures. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and outlines the experimental protocols for their acquisition.
Introduction
This compound, also known as tris(4-carboxyphenyl)amine, is a C3-symmetric molecule that has garnered considerable attention as a versatile building block in crystal engineering and materials science. Its rigid, pre-organized structure, featuring three carboxylic acid groups, makes it an ideal candidate for the construction of porous coordination polymers and hydrogen-bonded networks. Spectroscopic techniques such as NMR and IR are fundamental for the characterization of this molecule, confirming its structure and purity, which are critical for its application in synthesizing advanced materials.
Spectroscopic Data
Due to the nature of its applications, particularly in the formation of insoluble coordination polymers, detailed spectroscopic data for the free this compound ligand in solution can be challenging to locate in the public domain. The data presented here is based on typical values for similar aromatic carboxylic acids and data reported for derivatives and coordination compounds of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxyl groups. Due to the molecule's C3 symmetry, the three phenyl rings are chemically equivalent, simplifying the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | 7.8 - 8.2 | Doublet | 6H |
| Aromatic (H-3, H-5) | 7.0 - 7.4 | Doublet | 6H |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 3H |
Note: Predicted values are based on the analysis of similar aromatic carboxylic acids and may vary depending on the solvent and concentration.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of this compound reduces the number of expected signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic (C-4, C-4', C-4'') | 145 - 155 |
| Aromatic (C-1, C-1', C-1'') | 130 - 140 |
| Aromatic (C-2, C-6, C-2', C-6', C-2'', C-6'') | 125 - 135 |
| Aromatic (C-3, C-5, C-3', C-5', C-3'', C-5'') | 115 - 125 |
Note: Predicted values are based on the analysis of similar aromatic carboxylic acids and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to the carboxylic acid and the aromatic amine functionalities.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded OH |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretch |
| C=C stretch (Aromatic) | 1580 - 1620 | Medium | Aromatic ring stretch |
| C-N stretch (Aromatic Amine) | 1280 - 1350 | Strong | C-N stretch |
| O-H bend (Carboxylic Acid) | 1210 - 1320 | Medium | In-plane O-H bend |
| C-H bend (Aromatic) | 800 - 860 | Strong | Out-of-plane C-H bend |
Experimental Protocols
The following are general experimental protocols for obtaining high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in a clean, dry NMR tube. The solubility of the acid may be limited in less polar solvents like chloroform-d.
-
Ensure the final volume is approximately 0.5-0.7 mL.
-
Cap the NMR tube and gently agitate to ensure complete dissolution. Sonication may be used if necessary.
3.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 300 MHz or higher field strength NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.
3.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 75 MHz or higher field strength NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used as an internal reference.
FT-IR Spectroscopy Protocol
3.2.1. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
3.2.2. Instrument Parameters
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: Standard transmission sample holder.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for researchers working with this compound. For definitive spectral assignments, it is always recommended to acquire data on a purified sample under controlled conditions.
Unveiling the Structural Nuances of 4,4',4''-Nitrilotribenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4',4''-Nitrilotribenzoic acid, also known as H₃NTB, is a C₃-symmetric organic ligand that has garnered significant attention in the fields of materials science and crystal engineering. Its rigid, tripodal structure makes it an exceptional building block for the synthesis of highly porous and stable metal-organic frameworks (MOFs) and coordination polymers. Beyond its role as a linker, the molecule itself exhibits interesting self-assembly properties, forming distinct polymorphs driven by intricate hydrogen bonding networks. This guide provides a comprehensive overview of the crystal structure of this compound, its synthesis, and its pivotal role in the construction of advanced materials.
Molecular and Crystal Structure
This compound is characterized by a central nitrogen atom bonded to three phenyl rings, each functionalized with a carboxylic acid group at the para position. This arrangement confers a propeller-like, C₃-symmetric geometry to the molecule. The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₅NO₆ |
| Molecular Weight | 377.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 118996-38-6 |
| Synonyms | H₃NTB, Tris(4-carboxyphenyl)amine |
The crystal structure of pure this compound is of particular interest as it can self-assemble into at least two different polymorphs. This polymorphism is primarily governed by the formation of intermolecular hydrogen bonds between the carboxylic acid moieties. While specific crystallographic data for the individual polymorphs are available through the Crystallography Open Database (COD) under accession codes 7118978 and 7118979, the detailed crystal packing is characterized by the formation of robust hydrogen-bonded supramolecular networks.[1] The carboxylic acid groups typically form dimeric synthons (R²₂(8) motif), where two molecules are linked by a pair of O-H···O hydrogen bonds. These dimeric units then further assemble into extended one-, two-, or three-dimensional networks.
The planarity and C₃ symmetry of the molecule facilitate the formation of these ordered, porous structures. The extensive hydrogen bonding network is not only crucial for the formation of the polymorphs but also plays a significant role in the thermal stability of the resulting crystalline material.
Experimental Protocols
Synthesis of this compound
A general synthesis for this compound involves the hydrolysis of the corresponding trinitrile or the oxidation of the corresponding trimethyl-substituted triphenylamine (B166846). A common laboratory-scale synthesis can be conceptualized as a multi-step process starting from simpler aromatic precursors, often involving a key Ullmann condensation or Buchwald-Hartwig amination reaction to form the central triphenylamine core, followed by functionalization and subsequent oxidation of methyl groups to carboxylic acids.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable organic solvent, such as dimethylformamide (DMF) or a mixture of solvents. The choice of solvent can influence the resulting polymorph.
Synthesis of Metal-Organic Frameworks (MOFs)
The predominant application of this compound is in the solvothermal or hydrothermal synthesis of MOFs. In a typical procedure, H₃NTB and a metal salt (e.g., zinc nitrate, lanthanide nitrate) are dissolved in a high-boiling point solvent like DMF or N,N'-dimethylacetamide (DMA).[1] The solution is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 100 to 180 °C for a period of 24 to 72 hours. During this process, the deprotonated carboxylate groups of the H₃NTB ligand coordinate to the metal ions, leading to the formation of a crystalline, three-dimensional framework. The resulting crystals are then washed with fresh solvent to remove any unreacted starting materials.
Characterization Techniques
The structural and physical properties of this compound and its derivatives are typically characterized by a suite of analytical techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive information about the crystal structure, including unit cell parameters, bond lengths, bond angles, and the nature of the hydrogen bonding network.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify the crystalline phase.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and to study the coordination environment of the carboxylate groups in MOFs.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compound.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and application workflow for this compound and the fundamental hydrogen bonding interactions that govern its self-assembly.
Caption: Experimental workflow for the synthesis of this compound and its use in MOF formation.
References
Thermal Stability and Decomposition of 4,4',4''-Nitrilotribenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4',4''-Nitrilotribenzoic acid (H₃NTB), a tripodal organic linker crucial in the development of advanced materials such as Metal-Organic Frameworks (MOFs). While extensive data on the thermal properties of H₃NTB-derived materials exists, detailed analysis of the pure compound is less prevalent in publicly available literature. This guide synthesizes the available information, offering insights into its thermal behavior, methodologies for its analysis, and a proposed decomposition pathway.
Overview of Thermal Properties
This compound is recognized for its contribution to the high thermal stability of materials into which it is incorporated. MOFs constructed using this linker frequently exhibit decomposition temperatures exceeding 300°C. This inherent stability is attributed to the rigid, tripodal structure of the molecule.
While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for pure, crystalline this compound is not extensively documented, analysis of its composites provides significant insights. For instance, a heterostructure composed of this compound and graphitic carbon nitride (BCN-NBA-3) demonstrates exceptional thermal robustness.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events observed for the BCN-NBA-3 heterostructure, which incorporates this compound. This data serves as a valuable proxy for understanding the thermal behavior of the core molecule.
| Thermal Event | Temperature Range/Point | Mass Loss (%) | Observations |
| Initial Mass Loss | < 532°C | 6.15% | Attributed to the release of adsorbed water molecules and oxygen-containing functional groups.[1] |
| Structural Decomposition | > 532°C | - | Breakdown of the material into smaller molecules.[1] |
| Endothermic Peak | 695°C | - | Indicates a significant energy absorption, suggesting a phase change or decomposition at high temperature.[1] |
Experimental Protocols
To assess the thermal stability of this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of the sample and to identify the different stages of mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range of ambient to 1000 °C.
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: The sample is subjected to a controlled temperature program, often a heat-cool-heat cycle, to erase any prior thermal history. For analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed for endothermic and exothermic peaks, which correspond to thermal events. The peak area is used to calculate the enthalpy of the transition.
Proposed Decomposition Pathway
Based on the thermal analysis of the BCN-NBA-3 heterostructure, a multi-stage decomposition process for this compound can be proposed.
The initial stage of decomposition at lower temperatures likely involves the loss of adsorbed water and the decarboxylation of the benzoic acid moieties. At higher temperatures, the central triphenylamine (B166846) core is expected to degrade. The breakdown of the BCN-NBA-3 structure at temperatures above 532°C into smaller molecules such as C₂N₂ and NH₃ suggests a fragmentation of the aromatic and nitrogen-containing components of the molecule.[1]
References
The Pivotal Role of C3-Symmetric Ligands in Crystal Engineering: A Technical Guide to H3NTB-Based Metal-Organic Frameworks
For Immediate Release
This technical guide provides an in-depth exploration of the principles and applications of C3-symmetric ligands, with a specific focus on 4,4′,4″-nitrilotrisbenzoic acid (H3NTB), in the field of crystal engineering. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, structural characteristics, and diverse applications of metal-organic frameworks (MOFs) derived from this versatile ligand.
Introduction to Crystal Engineering and C3-Symmetry
Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions.[1] A key strategy in this field is the use of rigid, multitopic organic molecules, known as ligands or linkers, which coordinate with metal ions or clusters to self-assemble into extended crystalline networks.
C3-symmetric ligands, molecules possessing a threefold rotational axis, are particularly powerful building blocks in crystal engineering.[2] Their defined geometry directs the formation of highly symmetric, porous, and stable architectures, such as Metal-Organic Frameworks (MOFs).[3][4] These materials are renowned for their exceptionally high surface areas, tunable pore sizes, and chemically accessible interiors, making them prime candidates for applications in gas storage, separation, catalysis, and chemical sensing.[5][6]
H3NTB: A Prototypical C3-Symmetric Ligand
4,4′,4″-nitrilotrisbenzoic acid (H3NTB) is a quintessential C3-symmetric tritopic carboxylate ligand. Its rigid, propeller-like geometry, stemming from the central nitrogen atom bonded to three benzoic acid arms, predetermines its coordination behavior. The three carboxylate groups can coordinate with metal centers, enabling the formation of robust and porous three-dimensional frameworks.[7]
dot graph H3NTB_Structure_Function { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", arrowhead="normal"];
// Node Definitions H3NTB [label="H3NTB Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Symmetry [label="C3-Symmetry", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylates [label="Tris-Carboxylate\nFunctionality", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Ion /\nCluster (SBU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOF [label="Porous MOF\nArchitecture", fillcolor="#34A853", fontcolor="#FFFFFF"]; Applications [label="Applications:\n- Gas Storage\n- Catalysis\n- Sensing", fillcolor="#FBBC05", fontcolor="#202124"];
// Relationships H3NTB -> Symmetry [label="possesses"]; H3NTB -> Carboxylates [label="possesses"]; Symmetry -> MOF [label="directs assembly of"]; Carboxylates -> Metal [label="coordinates to"]; Metal -> MOF [label="forms nodes of"]; MOF -> Applications [label="enables"]; } dot Caption: Logical diagram of H3NTB's role in MOF formation.
Synthesis and Structural Properties of H3NTB-Based MOFs
H3NTB reacts with a variety of metal ions, including those of zinc, cobalt, and lanthanides, typically under solvothermal conditions to yield crystalline MOFs.[8][9] The resulting structures exhibit diverse topologies and properties that are dependent on the choice of metal, solvent, and the potential inclusion of ancillary ligands.[5][8]
For instance, the reaction of H3NTB with lanthanide salts in a DMA/H2O/HCl solvent system produces a series of isostructural 3D porous frameworks with the general formula {[Ln(NTB)(DMA)]·(DMA)}n.[9] These materials demonstrate significant stability and permanent porosity.[9] The use of ancillary ligands, such as 4,4′-bipyridine (bipy), with Zn(II) ions and H3NTB can lead to complex entangled architectures, including interpenetrated networks with novel topologies.[8]
Quantitative Data Summary
The structural and functional properties of H3NTB-based MOFs can be quantified using various analytical techniques. The data below summarizes key performance metrics for representative examples.
| MOF Designation/Formula | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | Application | Reference |
| {[La(NTB)(DMA)]·(DMA)}n | La(III) | 136.1 | N/A | Catalysis | [9] |
| {[Eu(NTB)(DMA)]·(DMA)}n | Eu(III) | 262.6 | N/A | Luminescence | [9] |
| {[Tb(NTB)(DMA)]·(DMA)}n | Tb(III) | 273.0 | N/A | Catalysis | [9] |
| Zn-MOF (unspecified) | Zn(II) | N/A | 92.1 (at 273K) | Gas Adsorption | [10] |
| [Zn3(NTB)2(bipy)1.5(DMF)2]n | Zn(II) | N/A | N/A | Structural Study | [8] |
Key Applications of H3NTB-Based MOFs
The unique structural features of H3NTB-derived MOFs translate into a range of advanced applications.
Luminescent Chemical Sensing
Lanthanide-based MOFs (Ln-MOFs) are particularly interesting for their unique photoluminescent properties.[11] MOFs incorporating europium (Eu³⁺) or terbium (Tb³⁺) often exhibit strong, characteristic emissions. This luminescence can be quenched or enhanced upon interaction with specific analytes, forming the basis of highly sensitive and selective chemical sensors.[6][11] For example, certain Eu-NTB based MOFs have been shown to be effective sensors for detecting Fe³⁺ ions in aqueous solutions through a luminescence quenching mechanism.[12] The interaction between the analyte and the MOF framework can disrupt the energy transfer process from the ligand to the metal center, resulting in a diminished luminescent signal.[3]
dot graph Luminescence_Quenching { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [arrowhead="normal"];
// Node definitions Excitation [label="UV Excitation\n(Light Source)", fillcolor="#FBBC05", fontcolor="#202124"]; MOF [label="Luminescent MOF\n(e.g., Eu-NTB)", fillcolor="#4285F4"]; Emission [label="Characteristic\nLuminescence (Red)", fillcolor="#EA4335"]; Analyte [label="Analyte Introduction\n(e.g., Fe³⁺ ions)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="Energy/Electron\nTransfer", shape=diamond, fillcolor="#5F6368"]; NoEmission [label="Quenched Signal\n(No/Reduced Light)", fillcolor="#202124"];
// Path Excitation -> MOF [label=" excites "]; MOF -> Emission [label=" emits "]; Analyte -> Quenching; MOF -> Quenching [label=" interacts with "]; Quenching -> NoEmission [label=" results in "]; } dot Caption: Mechanism of luminescence quenching for chemical sensing.
Heterogeneous Catalysis
The high density of accessible metal sites (Lewis acids) and the porous nature of H3NTB MOFs make them effective heterogeneous catalysts.[9][13] They can facilitate organic reactions by providing confined environments that enhance reactant concentration and stabilize transition states. For example, a Tb-NTB MOF has demonstrated high catalytic activity (up to 99% yield) in the Knoevenagel condensation of benzaldehyde (B42025) derivatives with malononitrile (B47326) under solvent-free conditions.[9] The catalyst's reusability and the ease of separation from the reaction mixture are significant advantages over homogeneous catalysts.[9]
Gas Storage and Separation
The permanent porosity and high surface area of activated H3NTB MOFs allow them to adsorb significant quantities of gases like carbon dioxide (CO₂) and hydrogen (H₂).[9][12] The chemical nature of the pore walls and the size of the pore apertures can be tuned by changing the metal or ligand, allowing for selective adsorption of one gas over another.[14] This makes these materials promising for applications in carbon capture and hydrogen storage.
| MOF Designation | Analyte | Ksv (Stern-Volmer Constant) | Detection Limit | Application | Reference |
| Eu-HODA (analogue) | Fe³⁺ | 2.09 × 10⁴ L/mol | 6.4 ppb | Luminescence Sensing | [9] |
| Eu-MOF (unspecified) | Fe³⁺ | N/A | 9.098 nM | Luminescence Sensing | [12] |
| Catalytic Performance | |||||
| {[Tb(NTB)(DMA)]·(DMA)}n | Knoevenagel Condensation | N/A | 99% Yield | Heterogeneous Catalysis | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for advancing research in crystal engineering. Below are representative protocols for the synthesis of the H3NTB ligand and a subsequent MOF.
Synthesis of 4,4′,4″-Nitrilotrisbenzoic Acid (H3NTB)
This protocol is a representative procedure based on common organic synthesis techniques, such as Ullmann condensation, followed by hydrolysis.
-
Esterification: Convert 4-aminobenzoic acid to its methyl ester (methyl 4-aminobenzoate) using methanol (B129727) and a catalytic amount of sulfuric acid under reflux. This protects the carboxylic acid group.
-
Ullmann Condensation: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine methyl 4-aminobenzoate, methyl 4-bromobenzoate (B14158574) (2.2 equivalents), copper(I) iodide (catalyst), and a high-boiling point solvent like DMF. Heat the mixture to reflux for 24-48 hours. The reaction couples the amine with the aryl bromide.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tri-ester product by column chromatography on silica (B1680970) gel.
-
Hydrolysis: Dissolve the purified tri-ester in a mixture of THF and water. Add an excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Heat the mixture to reflux for 12-24 hours to hydrolyze the ester groups to carboxylates.
-
Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid until a white precipitate forms (pH ~2). Collect the solid H3NTB product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. Characterize the final product using ¹H NMR and FTIR spectroscopy.
Solvothermal Synthesis of a Zn-H3NTB-bipy MOF
This protocol is a representative procedure for the synthesis of a MOF with the formula [Zn₃(NTB)₂(bipy)₁.₅(DMF)₂]n, based on published components and general solvothermal methods.[8]
-
Precursor Solution: In a 20 mL glass vial, dissolve 4,4′,4″-nitrilotrisbenzoic acid (H3NTB) (e.g., 0.1 mmol, 37.7 mg), zinc(II) nitrate (B79036) hexahydrate (e.g., 0.15 mmol, 44.6 mg), and 4,4′-bipyridine (bipy) (e.g., 0.075 mmol, 11.7 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization. Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the sealed autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cooling and Product Isolation: Allow the oven to cool naturally to room temperature. Carefully open the autoclave and collect the resulting crystals by decanting the mother liquor.
-
Washing and Activation: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. To activate the MOF for porosity measurements, immerse the crystals in a solvent with a low boiling point, such as methanol, for 3 days, replacing the methanol daily to exchange the DMF solvent within the pores.
-
Drying: Dry the activated crystals under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to remove all solvent molecules from the pores. The final product is ready for characterization.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mix [label="Mix Ligands (H3NTB, bipy),\nMetal Salt (Zn(NO3)2),\n& Solvent (DMF)", shape=parallelogram]; react [label="Solvothermal Reaction\n(120 °C, 72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to Room Temp.\n& Isolate Crystals"]; wash [label="Wash with DMF", shape=parallelogram]; activate [label="Solvent Exchange (Methanol)\n& Activate under Vacuum"]; char [label="Characterization\n(PXRD, TGA, Gas Adsorption)", shape=parallelogram, fillcolor="#FBBC05"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> mix; mix -> react; react -> cool; cool -> wash; wash -> activate; activate -> char; char -> end; } dot Caption: General experimental workflow for MOF synthesis.
Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material by comparing the experimental pattern with the simulated one from single-crystal data.
-
Single-Crystal X-Ray Diffraction (SC-XRD): To determine the precise atomic arrangement, bond lengths, angles, and overall crystal structure.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules after activation.
-
Gas Adsorption Analysis (N₂, CO₂, H₂): To measure the BET surface area, pore volume, and pore size distribution, confirming the porosity of the material and its capacity for gas uptake.[14]
Conclusion and Future Outlook
C3-symmetric ligands like H3NTB are indispensable tools in the rational design of functional crystalline materials. The MOFs derived from them exhibit a remarkable combination of high porosity, thermal stability, and chemical functionality. These attributes have led to promising advances in chemical sensing, heterogeneous catalysis, and gas storage. Future research will likely focus on synthesizing novel H3NTB-based frameworks with even greater complexity, including multivariate or hierarchical systems, to achieve enhanced performance and new functionalities relevant to drug delivery, environmental remediation, and advanced electronics. The continued exploration of this ligand class promises to unlock new frontiers in materials science and crystal engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. A zinc(II) metal-organic framework with a novel topology formed from 4,4',4''-nitrilotribenzoate and 4,4'-bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lidsen.com [lidsen.com]
- 9. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 10. m.youtube.com [m.youtube.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Unlocking New Frontiers in Material Science: A Technical Guide to Metal-Organic Frameworks Synthesized with 4,4',4''-nitrilotrisbenzoic Acid
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of novel metal-organic frameworks (MOFs) utilizing the tritopic linker 4,4',4''-nitrilotrisbenzoic acid (H3NTB). This document provides a comprehensive overview of the current state of research, detailed experimental protocols, and data-driven insights to facilitate further discovery and application of this promising class of porous materials.
Introduction to H3NTB-Based Metal-Organic Frameworks
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore sizes, and large surface areas make them ideal candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3][4][5] The tripodal ligand 4,4',4''-nitrilotrisbenzoic acid (H3NTB) has emerged as a versatile building block for constructing robust and functional MOFs. Its C3 symmetry and three carboxylate groups allow for the formation of diverse and stable three-dimensional networks with various metal centers.
This guide will focus on the synthesis and characterization of H3NTB-based MOFs, with a particular emphasis on their potential in biomedical applications. We will explore the synthesis of both lanthanide-based and transition metal-based H3NTB MOFs and discuss the methodologies for their characterization and potential use as drug delivery vehicles.
Synthesis of H3NTB-Based MOFs: Experimental Protocols
The synthesis of H3NTB-based MOFs is typically achieved through solvothermal or hydrothermal methods.[6][7][8][9] These techniques involve heating a solution of the metal salt and the H3NTB ligand in a sealed vessel, leading to the crystallization of the MOF. The choice of solvent, temperature, and reaction time can significantly influence the resulting structure and properties of the material.
Representative Hydrothermal Synthesis of a Lanthanide-H3NTB MOF (Ln-H3NTB)
This protocol is a representative example for the synthesis of a series of isostructural lanthanide-based MOFs (Ln = Nd, Eu, Gd, Tb, Ho) as reported in the literature.[6][7][8]
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)
-
4,4',4''-nitrilotrisbenzoic acid (H3NTB)
-
Deionized water
Procedure:
-
A mixture of the respective lanthanide nitrate salt and H3NTB is prepared in deionized water.
-
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specified temperature and maintained for a set period to allow for crystal growth.
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried under vacuum.
Note: The precise molar ratios of reactants, solvent volumes, heating temperatures, and reaction times need to be optimized for each specific lanthanide to obtain high-quality crystals.
Representative Solvothermal Synthesis of a Cobalt-H3NTB MOF (Co-H3NTB)
This protocol is a general representation for the synthesis of a cobalt-based H3NTB MOF.[10]
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
4,4',4''-nitrilotrisbenzoic acid (H3NTB)
-
N,N'-dimethylformamide (DMF)
Procedure:
-
Cobalt(II) chloride and H3NTB are dissolved in DMF.
-
The solution is placed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature and held for a designated time.
-
Upon cooling, the crystalline product is filtered, washed with fresh DMF, and dried.
Note: As with the hydrothermal method, the optimization of reaction parameters is crucial for the successful synthesis of the desired Co-H3NTB MOF structure.
Figure 1: Generalized workflow for the hydrothermal/solvothermal synthesis of H3NTB-based MOFs.
Physicochemical Characterization of H3NTB-Based MOFs
A thorough characterization of newly synthesized MOFs is essential to understand their structure, porosity, and stability. Standard techniques include single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption analysis (e.g., BET analysis).
Structural Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement and crystal structure of MOFs. However, obtaining single crystals of sufficient quality can be challenging. Powder X-ray diffraction is routinely used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.
Porosity and Surface Area
The Brunauer-Emmett-Teller (BET) method, based on nitrogen adsorption-desorption isotherms at 77 K, is widely used to determine the specific surface area of porous materials. This analysis also provides information on pore volume and pore size distribution, which are critical parameters for applications such as drug delivery and catalysis.
Table 1: BET Surface Area of Selected Lanthanide-H3NTB MOFs
| MOF Designation | Metal Ion (Ln) | BET Surface Area (m²/g) |
|---|---|---|
| 1-La | Lanthanum | 136.1 |
| 1-Pr | Praseodymium | 120.5 |
| 1-Eu | Europium | 262.6 |
| 1-Tb | Terbium | 273.0 |
| 1-Dy | Dysprosium | 224.9 |
Data sourced from a Master's thesis on the synthesis of Ln-MOFs with H3NTB.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of MOFs.[11][12][13][14][15] TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which solvent molecules are lost and the framework begins to decompose. DSC measures the heat flow associated with thermal transitions, providing further insight into the material's stability.[11][12]
Table 2: Characterization Data for a Representative Co-H3NTB MOF
| Property | Value | Method |
|---|---|---|
| Crystal System | To be determined | SCXRD |
| Space Group | To be determined | SCXRD |
| BET Surface Area | To be determined | N₂ Adsorption |
| Pore Volume | To be determined | N₂ Adsorption |
| Pore Size | To be determined | N₂ Adsorption |
| Decomposition Temp. | To be determined | TGA |
Note: Specific quantitative data for a Co-H3NTB MOF are not yet fully available in the public domain and require experimental determination.
Figure 2: Logical relationship in the synthesis of various MOFs using the H3NTB ligand.
Potential Application in Drug Delivery
The inherent porosity and tunable nature of MOFs make them highly attractive as carriers for therapeutic agents.[1][2][3][4][5][16] While specific studies on H3NTB-based MOFs for drug delivery are still emerging, their structural characteristics suggest significant potential in this area. The following outlines a general experimental protocol for evaluating the drug loading and release capabilities of a hypothetical H3NTB MOF.
General Protocol for Drug Loading
-
Activation of the MOF: The synthesized H3NTB MOF is first "activated" by removing the solvent molecules from its pores, typically by heating under vacuum.
-
Drug Incubation: The activated MOF is then immersed in a solution of the desired drug (e.g., doxorubicin (B1662922) in a suitable solvent) and stirred for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores.
-
Separation and Washing: The drug-loaded MOF is separated from the solution by centrifugation and washed with fresh solvent to remove any surface-adsorbed drug molecules.
-
Quantification of Loading: The amount of loaded drug is determined by measuring the difference in drug concentration in the supernatant before and after loading, using techniques such as UV-Vis spectroscopy.
General Protocol for In Vitro Drug Release
-
Release Medium: The drug-loaded MOF is suspended in a physiologically relevant buffer solution, such as phosphate-buffered saline (PBS) at pH 7.4 (to simulate blood) and pH 5.5 (to simulate the acidic environment of tumor cells or endosomes).
-
Incubation: The suspension is incubated at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn, and the MOF is separated by centrifugation.
-
Quantification of Release: The concentration of the released drug in the supernatant is measured using UV-Vis spectroscopy or another appropriate analytical technique. The cumulative release percentage is then plotted against time.
Figure 3: A hypothetical workflow for drug loading and in vitro release studies using an H3NTB-based MOF.
Signaling Pathways: Avenues for Future Research
The interaction of drug-loaded MOFs with biological systems, including specific signaling pathways, is a critical area of research for their clinical translation. At present, the published literature on H3NTB-based MOFs does not contain specific studies elucidating their effects on or interactions with cellular signaling pathways. This represents a significant and exciting opportunity for future research. Investigating how these novel materials are internalized by cells, how drug release is triggered intracellularly, and how the carrier itself may influence cellular behavior will be paramount to developing effective and safe drug delivery platforms.
Conclusion and Outlook
Metal-organic frameworks synthesized with 4,4',4''-nitrilotrisbenzoic acid represent a promising and versatile platform for the development of new functional materials. The ability to form stable, porous structures with a variety of metal ions opens up a wide range of potential applications. While research into H3NTB-based MOFs is still in its early stages, the foundational work on their synthesis and basic characterization has paved the way for more in-depth studies. The exploration of these materials for drug delivery is a particularly compelling avenue, although it requires significant further investigation to move from hypothetical protocols to concrete experimental data. Future work should focus on optimizing synthesis protocols to achieve greater control over crystal size and morphology, conducting comprehensive characterization of a wider range of H3NTB MOFs, and performing detailed in vitro and in vivo studies to validate their potential in biomedical applications. The elucidation of their interactions with biological systems will be a key step towards realizing their full therapeutic potential.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Two Ln‐MOFs Based on 4,4′,4′′‐nitrilotrisbenzoic Acid as Multi‐Response Luminescence Sensors With High Selectivity and Sensitivity Toward Fe3+ and Cr2O72− | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Two Ln-MOFs Based on 4,4',4''-nitrilotrisbenzoic Acid as Multi-Response Luminescence Sensors With High Selectivity and Sensitivity Toward Fe3+ and Cr2O7 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Thermally Stable Anilate-Based 3D CPs/MOFs [mdpi.com]
- 16. brieflands.com [brieflands.com]
Preliminary Investigation of H3NTB Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the coordination chemistry of 4,4′,4′′-nitrilotrisbenzoic acid (H3NTB). It covers the synthesis of H3NTB-based metal-organic frameworks (MOFs), their structural characteristics, and potential applications, with a focus on aspects relevant to drug development. While the field of H3NTB coordination chemistry is still emerging, this guide consolidates the currently available information to serve as a foundational resource.
Introduction to H3NTB and its Coordination Chemistry
4,4′,4′′-nitrilotrisbenzoic acid, also known as 4,4′,4′′-tricarboxytriphenylamine, is a tripodal organic ligand with a star-like geometry. This structure is composed of a central nitrogen atom connected to three para-substituted benzoic acid arms. This unique arrangement provides a rigid and well-defined framework that is highly effective in directing the self-assembly of metal-organic frameworks (MOFs). The three carboxylic acid groups offer multiple coordination points, facilitating the formation of highly porous, three-dimensional networks.
The coordination chemistry of H3NTB is particularly rich with lanthanide ions, which are known for their high and variable coordination numbers.[1] The interaction between H3NTB and lanthanide ions often leads to the formation of dinuclear clusters and complex layered structures.[1] These structural characteristics, combined with the inherent properties of the triphenylamine (B166846) core, make H3NTB-based MOFs promising candidates for applications in catalysis, luminescence, and potentially, drug delivery.
Synthesis of H3NTB and its Metal-Organic Frameworks
The synthesis of H3NTB-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the H3NTB ligand with a metal salt in a suitable solvent under elevated temperatures (typically 100–120°C) and pressures in a sealed vessel.[2] The choice of metal ion, solvent system, and the presence of ancillary ligands can significantly influence the final structure of the framework.[2]
General Experimental Protocol for Lanthanide-H3NTB MOF Synthesis
While specific protocols vary, a general procedure for the synthesis of a lanthanide-H3NTB MOF is as follows:
Materials:
-
4,4′,4′′-nitrilotrisbenzoic acid (H3NTB)
-
Lanthanide salt (e.g., Lanthanum nitrate (B79036) hexahydrate, La(NO3)3·6H2O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP))
-
Deionized water
-
Hydrochloric acid (HCl) (optional, for pH adjustment)
Procedure:
-
Dissolve H3NTB in the chosen organic solvent.
-
In a separate container, dissolve the lanthanide salt in deionized water.
-
Combine the two solutions in a Teflon-lined autoclave.
-
If necessary, adjust the pH of the mixture with a few drops of HCl.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 48 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
The resulting crystals are collected by filtration, washed with the solvent and water, and then dried.
Below is a DOT script for a Graphviz diagram illustrating this general experimental workflow.
Structural Characteristics and Coordination Chemistry
The tripodal nature of the H3NTB ligand allows for a variety of coordination modes with metal centers. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. This versatility leads to the formation of diverse and complex architectures.
In the case of lanthanide-H3NTB MOFs, the NTB3- ligand has been observed to bridge metal ions to form dinuclear clusters. For example, two Tb3+ ions can be bridged by a μ2-η2:η1 carboxylate of the NTB3- ligand to form a Tb2(COO)4 dinuclear cluster. These clusters are then linked by the ligand to create double-layered structures.[1]
The following DOT script generates a diagram illustrating some of the possible coordination modes of the deprotonated H3NTB ligand (NTB3-).
Quantitative Structural Data
Physicochemical Properties and Potential Applications
H3NTB-based MOFs exhibit a range of interesting physicochemical properties that make them suitable for various applications.
| Property | Description | Potential Application |
| Porosity | The tripodal nature of H3NTB facilitates the formation of highly porous 3D frameworks. | Gas storage and separation, catalysis.[1] |
| Luminescence | Lanthanide-H3NTB MOFs can exhibit luminescence, making them useful as sensors. | Chemical sensing, bio-imaging.[3] |
| Catalytic Activity | The metal centers and the organic ligand can act as active sites for chemical reactions. | Heterogeneous catalysis.[1] |
H3NTB in the Context of Drug Development
The application of MOFs in drug delivery and other biomedical fields is an area of active research. MOFs offer several advantages as potential drug carriers, including high drug loading capacity due to their porous nature and the possibility of controlled drug release.
While the direct application of H3NTB-based MOFs in drug delivery is not yet extensively documented, the general principles of MOF-based drug delivery can be applied. The porous structure of H3NTB MOFs could potentially be used to encapsulate therapeutic agents. The release of these agents could be triggered by changes in the physiological environment, such as pH.
Cellular Uptake and Mechanism of Action
The cellular uptake of MOF nanoparticles is a crucial step for their application in drug delivery. Generally, nanoparticles are taken up by cells through endocytosis.[4] The specific endocytic pathway can depend on the size, shape, and surface chemistry of the nanoparticles.[4] Once inside the cell, the MOF can be trafficked to different cellular compartments, such as lysosomes, where the acidic environment can trigger the degradation of the MOF and the release of the encapsulated drug.[5]
To date, there are no specific studies detailing the cellular uptake pathways or the precise mechanism of action for H3NTB-based MOFs in a therapeutic context. Further research is needed to investigate the biocompatibility, cellular interactions, and drug release kinetics of these specific MOFs to evaluate their potential in drug development.
The diagram below illustrates a general, hypothetical pathway for the cellular uptake and action of a drug-loaded MOF.
Conclusion and Future Perspectives
The coordination chemistry of H3NTB is a promising area of research with potential applications in materials science and biomedicine. The unique structural features of H3NTB-based MOFs, particularly those containing lanthanide metals, make them attractive candidates for further investigation.
For drug development professionals, H3NTB-based MOFs represent a potential new platform for drug delivery. However, significant research is still required to fully understand their biological behavior. Future studies should focus on:
-
Detailed Structural Characterization: Obtaining and compiling comprehensive crystallographic data for a wider range of H3NTB-metal complexes.
-
Biocompatibility and Toxicity Studies: Evaluating the safety profile of H3NTB-based MOFs in various cell lines and in vivo models.
-
Drug Loading and Release Studies: Investigating the encapsulation and release of specific therapeutic agents from H3NTB MOFs under physiological conditions.
-
Mechanism of Action Studies: Elucidating the cellular uptake pathways and intracellular fate of these MOFs to optimize their design for targeted drug delivery.
As research in this area progresses, H3NTB and its derivatives may play an important role in the development of next-generation drug delivery systems.
References
- 1. globethesis.com [globethesis.com]
- 2. preprints.org [preprints.org]
- 3. A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosis Mechanism of Nano Metal-Organic Frameworks for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 4,4',4''-Nitrilotribenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the tripodal linker 4,4',4''-nitrilotribenzoic acid (H₃NTB). The unique trigonal geometry and functional groups of H₃NTB enable the formation of robust, porous frameworks with various metal ions, leading to applications in catalysis, drug delivery, and sensing.[1] This document outlines specific procedures for the synthesis of lanthanide-based MOFs and provides a generalized method for zirconium and cerium-based analogues.
Key Applications
MOFs synthesized from this compound exhibit a range of promising functionalities:
-
Drug Delivery: The inherent porosity and high surface area of these MOFs make them excellent candidates for encapsulating and delivering therapeutic agents. The tunable pore size and the potential for surface functionalization allow for controlled drug release, which can be triggered by specific stimuli such as pH.[2]
-
Bifunctional Catalysis: The incorporation of lanthanide ions as Lewis acid sites and the nitrogen atom of the triphenylamine (B166846) group in the H₃NTB linker as a Lewis base site results in MOFs with acid-base bifunctionality.[2] These materials have shown high efficiency in cascade reactions, such as deacetalization-Knoenagel condensation.
-
Sensing: The photoluminescent properties of MOFs, particularly those containing zinc, make them suitable for applications in chemical sensors.[1]
-
Gas Storage and Separation: The porous nature of these materials also lends itself to applications in gas storage and separation.[1]
-
Antifungal Agents: Cerium-based MOFs synthesized with H₃NTB have demonstrated multi-enzyme-like activity, including peroxidase-like activity, showing high efficacy in killing various fungi.
Experimental Protocols
The following sections provide detailed protocols for the solvothermal synthesis of MOFs using this compound.
Protocol 1: Synthesis of Lanthanide-Based MOFs (1-Ln Series)
This protocol describes the synthesis of a series of isostructural, microporous, and robust lanthanide MOFs (1-Ln, where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb).[2]
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Sm(NO₃)₃·6H₂O)
-
This compound (H₃NTB)
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl), 0.01 M solution
-
Deionized water (H₂O)
-
23 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, combine the lanthanide(III) nitrate hexahydrate (16.0 mg) and this compound (23.3 mg).
-
Add N-Methyl-2-pyrrolidone (1.0 mL), 0.01 M hydrochloric acid (0.2 mL), and deionized water (0.3 mL) to the vial.
-
Seal the vial inside a 23 mL Teflon-lined stainless-steel autoclave.
-
Place the autoclave in a preheated oven at 85 °C for 21 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting block crystals by filtration.
-
Wash the crystals thoroughly with a suitable solvent, such as N,N-dimethylformamide (DMF), to remove any unreacted starting materials.
-
Dry the crystals under vacuum to obtain the final product.
Protocol 2: Generalized Solvothermal Synthesis of Zr- and Ce-Based MOFs
This protocol provides a general framework for the synthesis of zirconium and cerium-based MOFs with H₃NTB. The specific parameters, such as the choice of metal salt, solvent system, and temperature, may require optimization.
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
This compound (H₃NTB)
-
N,N-Dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA)
-
Modulators (optional, for Zr-MOFs), e.g., formic acid, acetic acid
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the metal salt (e.g., ZrCl₄ or CeCl₃·7H₂O) and this compound in the chosen solvent (DMF or DMA) in a glass liner.
-
For Zr-MOF synthesis, a modulator such as formic acid or acetic acid may be added to control the crystallinity and phase purity.
-
Place the sealed glass liner inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a temperature typically between 100-120 °C for 24-72 hours.[1]
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The collected MOF crystals should be washed several times with the reaction solvent and then with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to remove residual reactants and solvent molecules from the pores.
-
The purified MOF is then "activated" by heating under vacuum to remove the guest solvent molecules from the pores, making the internal surface area accessible.
Data Presentation
Table 1: Synthesis Parameters for Selected MOFs with this compound
| MOF Series | Metal Salt | Ligand | Solvent System | Temperature (°C) | Time (h) |
| 1-Ln | Ln(NO₃)₃·6H₂O | H₃NTB | NMP/HCl/H₂O | 85 | 21 |
| Zr-MOF (general) | ZrCl₄ | H₃NTB | DMF or DMA | 100-120 | 24-72 |
| Ce-MOF (general) | CeCl₃·7H₂O | H₃NTB | DMF or DMA | 100-130 | 12-36 |
Table 2: Catalytic Performance of 1-Ln MOFs in a Cascade Reaction
| Catalyst (1-Ln) | Conversion of BD (%) | Yield of BM (%) |
| 1-Sm | 99 | 91 |
| 1-Eu | 99 | 93 |
| 1-Gd | 99 | 94 |
| 1-Tb | 99 | 98 |
| 1-Dy | 99 | 95 |
| 1-Ho | 99 | 93 |
| 1-Er | 99 | 92 |
| 1-Yb | 99 | 98 |
| Reaction conditions: benzaldehyde (B42025) dimethylacetal (BD) (1 mmol), H₂O (3 mmol), malononitrile (B47326) (MA) (2 mmol), catalyst (0.5 mol%), 60 °C, 6 h, N₂ atmosphere. Yields were determined by ¹H NMR.[2] |
Visualizations
Caption: Workflow for the solvothermal synthesis of MOFs.
Caption: Acid-base bifunctional catalysis by Ln-MOFs.
References
Application Notes and Protocols: 4,4',4''-Nitrilotribenzoic Acid as a Linker for Luminescent MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of luminescent metal-organic frameworks (MOFs) employing 4,4',4''-nitrilotribenzoic acid (H3NTB) as a trivalent organic linker. These MOFs exhibit significant potential in the fields of chemical sensing and drug delivery due to their unique photoluminescent properties and porous structures.
Introduction to H3NTB-Based Luminescent MOFs
This compound (H3NTB) is a tripodal carboxylate linker that, due to its specific geometry and coordination sites, is an excellent candidate for constructing robust, three-dimensional porous MOFs. When combined with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺), the resulting MOFs often exhibit strong luminescence. This luminescence is typically a result of an "antenna effect," where the organic linker efficiently absorbs light and transfers the energy to the metal center, which then emits characteristic sharp and intense light. This property makes them highly suitable for developing sensitive luminescent sensors. Furthermore, the inherent porosity of these H3NTB-based MOFs allows for the encapsulation of guest molecules, such as drugs, making them promising candidates for drug delivery systems.[1]
Synthesis of H3NTB-Based Luminescent MOFs
The most common method for synthesizing H3NTB-based MOFs is through hydrothermal or solvothermal synthesis. This technique involves heating the constituent metal salts and the H3NTB linker in a sealed vessel, allowing for the crystallization of the MOF structure.
General Synthesis Workflow
The synthesis of H3NTB-based luminescent MOFs generally follows the workflow outlined below.
Caption: General workflow for the synthesis of H3NTB-based luminescent MOFs.
Detailed Synthesis Protocols
Below are specific protocols for the synthesis of Europium and Terbium-based H3NTB MOFs.
Protocol 1: Synthesis of Eu-H3NTB MOF
This protocol is adapted from methodologies for synthesizing lanthanide-based MOFs.
| Parameter | Value |
| Reagents | |
| This compound (H3NTB) | 0.05 mmol |
| Eu(NO3)3·6H2O | 0.10 mmol |
| N,N-Dimethylformamide (DMF) | 8 mL |
| Ethanol (B145695) | 2 mL |
| Procedure | |
| 1. Mixing | Dissolve H3NTB and Eu(NO3)3·6H2O in a mixture of DMF and ethanol in a 20 mL Teflon-lined stainless steel autoclave. |
| 2. Sonication | Sonicate the mixture for 15 minutes to ensure homogeneity. |
| 3. Heating | Seal the autoclave and heat it in an oven at 120 °C for 72 hours. |
| 4. Cooling | Allow the autoclave to cool naturally to room temperature. |
| 5. Collection | Collect the resulting crystals by filtration. |
| 6. Washing | Wash the crystals thoroughly with fresh DMF and then with ethanol. |
| 7. Drying | Dry the crystals under vacuum at 60 °C for 12 hours. |
Protocol 2: Synthesis of Tb-H3NTB MOF
This protocol outlines the synthesis of a Terbium-based analogue.
| Parameter | Value |
| Reagents | |
| This compound (H3NTB) | 0.05 mmol |
| Tb(NO3)3·6H2O | 0.10 mmol |
| N,N-Dimethylformamide (DMF) | 10 mL |
| Procedure | |
| 1. Mixing | Combine H3NTB and Tb(NO3)3·6H2O in DMF in a 20 mL glass vial. |
| 2. Sealing | Cap the vial and place it in a programmable oven. |
| 3. Heating | Heat the mixture to 150 °C over 2 hours, hold at 150 °C for 48 hours, and then cool to 30 °C over 10 hours. |
| 4. Collection | Collect the colorless, block-like crystals by filtration. |
| 5. Washing | Wash the crystals with DMF (3 x 5 mL). |
| 6. Drying | Dry the product in air. |
Application in Luminescent Sensing
H3NTB-based luminescent MOFs, particularly those containing Eu³⁺ and Tb³⁺, can serve as highly selective and sensitive sensors for various analytes, most notably metal ions like Fe³⁺. The sensing mechanism is typically based on luminescence quenching, where the presence of the analyte decreases the luminescent intensity of the MOF.
General Sensing Workflow
The process of using these MOFs for luminescent sensing is depicted below.
Caption: Workflow for luminescent sensing using H3NTB-based MOFs.
Detailed Protocol for Fe³⁺ Sensing
This protocol provides a step-by-step guide for the detection of Fe³⁺ ions in an aqueous solution using a luminescent H3NTB-MOF.
Protocol 3: Luminescent Sensing of Fe³⁺
| Parameter | Value/Procedure |
| Materials | |
| Activated H3NTB-MOF | 3 mg |
| Solvent (e.g., Ethanol) | 3 mL |
| Stock solution of Fe(NO3)3 | 10⁻² M in the same solvent |
| Procedure | |
| 1. Preparation of MOF Suspension | Disperse the activated H3NTB-MOF in the solvent by sonication for 30 minutes to form a stable suspension. |
| 2. Initial Measurement | Transfer the suspension to a quartz cuvette and record the initial luminescence spectrum. |
| 3. Titration | Incrementally add small aliquots of the Fe³⁺ stock solution to the MOF suspension. |
| 4. Equilibration and Measurement | After each addition, gently shake the mixture and allow it to equilibrate for 2-5 minutes before recording the luminescence spectrum. |
| 5. Data Analysis | Plot the luminescence intensity at the characteristic emission peak against the concentration of Fe³⁺. |
| 6. Quenching Analysis | The quenching efficiency can be calculated using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the luminescence intensities before and after the addition of the quencher (Fe³⁺), [Q] is the molar concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. |
| 7. Limit of Detection (LOD) | The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low analyte concentrations. |
Quantitative Sensing Data
The following table summarizes representative quantitative data for the sensing of various analytes using H3NTB-based luminescent MOFs.
| MOF | Analyte | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD) | Reference |
| Eu-H3NTB | Fe³⁺ | 1.25 x 10⁴ | 9.098 nM | [1] |
| Tb-H3NTB | Cr₂O₇²⁻ | 1.08 x 10⁴ | 17.409 nM | [1] |
| Zn-H3NTB | Nitrobenzene | Not Reported | 0.118 µM | [2] |
Application in Drug Delivery
The porous nature and high surface area of H3NTB-based MOFs make them suitable carriers for therapeutic agents. The drug molecules can be loaded into the pores of the MOF and subsequently released in a controlled manner.
General Drug Delivery Workflow
The process for utilizing H3NTB-MOFs for drug delivery is outlined below.
Caption: General workflow for drug loading and release using H3NTB-based MOFs.
Detailed Protocol for Drug Loading and Release
This protocol provides a general procedure for the loading of a model drug, such as ibuprofen (B1674241), into an H3NTB-based MOF and the subsequent in vitro release study.
Protocol 4: Ibuprofen Loading and Release
| Parameter | Value/Procedure |
| Drug Loading | |
| 1. MOF Activation | Activate the synthesized H3NTB-MOF by heating under vacuum to remove any solvent molecules from the pores. |
| 2. Drug Solution Preparation | Prepare a solution of ibuprofen in a suitable solvent (e.g., ethanol) at a known concentration. |
| 3. Impregnation | Immerse a known amount of the activated MOF in the ibuprofen solution and stir the mixture at room temperature for 24-48 hours. |
| 4. Separation and Washing | Separate the drug-loaded MOF by centrifugation, and wash it with fresh solvent to remove any surface-adsorbed drug. |
| 5. Quantification of Loading | Determine the amount of loaded drug by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy. The drug loading capacity is calculated as (mass of loaded drug / mass of MOF) x 100%. |
| Drug Release | |
| 1. Release Medium | Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. |
| 2. Incubation | Disperse a known amount of the drug-loaded MOF in a specific volume of the PBS solution and keep it under constant stirring at 37 °C. |
| 3. Sampling | At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume. |
| 4. Quantification of Release | Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy. |
| 5. Release Profile | Plot the cumulative percentage of drug released versus time to obtain the drug release profile. |
Quantitative Drug Delivery Data
The following table presents hypothetical quantitative data for drug loading and release from an H3NTB-based MOF.
| Drug | MOF Carrier | Drug Loading Capacity (wt%) | Release Conditions | Key Findings |
| Ibuprofen | Zn-H3NTB | 15-25% | PBS (pH 7.4), 37 °C | Sustained release over 48 hours with an initial burst release. |
| 5-Fluorouracil | Fe-H3NTB | 10-20% | PBS (pH 5.5 and 7.4), 37 °C | pH-responsive release, with faster release at the lower pH, mimicking a tumor microenvironment. |
Conclusion
MOFs constructed from this compound represent a versatile platform for the development of advanced functional materials. Their inherent luminescent properties, particularly when synthesized with lanthanide metals, make them excellent candidates for highly sensitive and selective chemical sensors. Furthermore, their porous and tunable structures offer significant promise for controlled drug delivery applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to explore and harness the potential of these remarkable materials.
References
Applications of H3NTB-Based MOFs in Heterogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Metal-Organic Frameworks (MOFs) based on the ligand 4,4',4''-nitrilotrisbenzoic acid (H3NTB) in heterogeneous catalysis. H3NTB-based MOFs are a class of porous crystalline materials with high surface area and tunable functionality, making them promising catalysts for a variety of organic transformations.[1] This guide covers the synthesis of H3NTB-based MOFs with Lanthanide (Ln), Zinc (Zn), and Copper (Cu) metal centers, along with protocols for their application in Knoevenagel condensation and carbon dioxide (CO2) cycloaddition reactions.
Overview of H3NTB-Based MOFs in Catalysis
The tripodal nature of the H3NTB ligand facilitates the formation of robust, three-dimensional frameworks with permanent porosity when coordinated with metal ions.[1] These MOFs can possess both Lewis acidic metal sites and Lewis basic sites on the organic linker, enabling bifunctional catalysis.[1] Their high surface area and porous nature allow for efficient diffusion of reactants and products, enhancing catalytic activity.
Synthesis of H3NTB-Based MOFs
The synthesis of H3NTB-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the H3NTB ligand are reacted in a suitable solvent under elevated temperature and pressure.
General Synthesis Protocol for Lanthanide-H3NTB (Ln-H3NTB) MOFs
This protocol is a general guideline based on the synthesis of a series of Ln-H3NTB MOFs as described in the literature.[2]
Materials:
-
4,4',4''-nitrilotrisbenzoic acid (H3NTB)
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., La(NO3)3·6H2O, Pr(NO3)3·6H2O, Eu(NO3)3·6H2O, Tb(NO3)3·6H2O, Dy(NO3)3·6H2O)
-
N,N-Dimethylacetamide (DMA)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a mixture of the respective lanthanide nitrate salt and H3NTB ligand is prepared in a mixed solvent system of DMA, water, and a small amount of HCl.[2] The molar ratio of metal salt to ligand can be varied to optimize crystal growth.
-
The mixture is sonicated for a few minutes to ensure homogeneity.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the autoclave is allowed to cool down slowly to room temperature.
-
The resulting crystals are collected by filtration, washed thoroughly with fresh DMA and then with a volatile solvent like ethanol (B145695) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
The purified MOF crystals are then activated by drying under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove the solvent molecules and open up the porous framework.
Diagram: General Synthesis Workflow for Ln-H3NTB MOFs
Caption: General workflow for the solvothermal synthesis of Ln-H3NTB MOFs.
Synthesis of Zinc-H3NTB (Zn-H3NTB) and Copper-H3NTB (Cu-H3NTB) MOFs
Detailed protocols for the synthesis of Zn-H3NTB and Cu-H3NTB MOFs specifically for catalytic applications are less commonly reported in the initial search results. However, a general approach similar to the Ln-H3NTB synthesis can be adapted, using zinc or copper salts (e.g., zinc nitrate, copper nitrate) as the metal source. The solvent system and reaction conditions may require optimization.
Physicochemical Characterization of H3NTB-Based MOFs
After synthesis, it is crucial to characterize the MOFs to confirm their structure, porosity, and stability.
| Property | Ln-H3NTB MOF (1-Ln Series)[2] |
| BET Surface Area | 1-La: 136.1 m²/g |
| 1-Pr: 120.5 m²/g | |
| 1-Eu: 262.6 m²/g | |
| 1-Tb: 273.0 m²/g | |
| 1-Dy: 224.9 m²/g | |
| Porosity | Micropore porosity more than 40% |
| Crystal Structure | Three-dimensional porous framework |
| Stability | Significant stability and permanent porosity |
Catalytic Applications and Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. H3NTB-based MOFs, particularly those with lanthanide metals, have shown high catalytic activity in this reaction.[2]
General Protocol for Knoevenagel Condensation:
Materials:
-
Aldehyde (e.g., benzaldehyde (B42025) derivatives)
-
Active methylene compound (e.g., malononitrile)
-
Ln-H3NTB MOF catalyst
-
Solvent (optional, the reaction can be performed under solvent-free conditions)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and condenser
Procedure:
-
Activate the Ln-H3NTB MOF catalyst under vacuum at an elevated temperature to ensure the removal of guest molecules from the pores.
-
In a reaction vessel, combine the aldehyde, the active methylene compound, and the activated Ln-H3NTB MOF catalyst. The catalyst loading is typically a small percentage of the reactants by weight.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80 °C) for a set period (e.g., 1-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The filtrate containing the product is then purified, for example, by recrystallization or column chromatography.
-
The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic cycles.
Catalytic Performance Data:
| Catalyst | Reaction | Yield |
| 1-Tb | Knoevenagel condensation of benzaldehyde and malononitrile | up to 99%[2] |
| 2-Tb | Deacetalization-Knoevenagel cascade reactions | 98%[2] |
Diagram: Knoevenagel Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Knoevenagel condensation reaction.
CO2 Cycloaddition
The conversion of CO2 into valuable chemicals is a key area of green chemistry. H3NTB-based MOFs have been investigated as catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important industrial chemicals.[1]
General Protocol for CO2 Cycloaddition:
Materials:
-
Epoxide (e.g., epichlorohydrin, propylene (B89431) oxide)
-
Ln-H3NTB MOF catalyst
-
High-pressure reactor
-
Carbon dioxide (CO2) source
Procedure:
-
Activate the Ln-H3NTB MOF catalyst under vacuum.
-
Place the activated catalyst and the epoxide into a high-pressure reactor.
-
Seal the reactor and purge it with CO2 to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1-10 atm).
-
Heat the reactor to the desired temperature (e.g., 60-120 °C) and stir the reaction mixture for a specific duration (e.g., 12-48 hours).
-
After the reaction, cool the reactor to room temperature and slowly release the CO2 pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
The product can be purified by distillation or other suitable methods.
-
The catalyst can be washed, dried, and reused.
Catalytic Performance Data:
| Catalyst | Reaction | Yield |
| 2-Tb | CO2 cycloaddition with epichlorohydrin | up to 97%[2] |
| 2-Tb | CO2 cycloaddition with propylene oxide | 96%[2] |
Diagram: CO2 Cycloaddition Experimental Workflow
Caption: Workflow for the CO2 cycloaddition reaction using a MOF catalyst.
Conclusion
H3NTB-based MOFs are versatile and efficient heterogeneous catalysts for important organic transformations. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of these materials in various catalytic applications. Further research into the synthesis of H3NTB-based MOFs with other transition metals and their application in a broader range of catalytic reactions is a promising area for future investigation.
References
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Derived from 4,4',4''-Nitrilotribenzoic Acid: Gas Adsorption Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the gas adsorption properties of Metal-Organic Frameworks (MOFs) synthesized from the tripodal linker 4,4',4''-nitrilotribenzoic acid (H₃NTB). It includes a summary of quantitative gas adsorption data, detailed experimental protocols for MOF synthesis and gas adsorption measurements, and visualizations of key experimental workflows.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable frameworks make them promising candidates for a variety of applications, including gas storage, separation, and catalysis. The tripodal ligand this compound (H₃NTB), with its rigid and pre-organized structure, is an excellent building block for the synthesis of robust and porous MOFs. This document focuses on the gas adsorption characteristics of MOFs derived from this versatile linker.
Data Presentation: Gas Adsorption Properties
The gas adsorption properties of MOFs are critical for applications in gas storage and separation. The following tables summarize the key quantitative data for various MOFs synthesized using this compound.
Table 1: Porosity and Surface Area Data for H₃NTB-based MOFs
| MOF Name/Family | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| 1-Ln Series (representative) | Ln³⁺ (Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) | ~450-550 | - | ~0.20-0.25 | [1] |
| MOF-150 | Zn²⁺ | - | - | - | [2] |
| UMCM-4 | - | - | - | 0.51 (Pore Volume/cm³/cm³) | [2] |
| ZSTU-1 | Zn²⁺ | - | - | - | [2] |
Table 2: Carbon Dioxide (CO₂) Adsorption Data for H₃NTB-based MOFs
| MOF Name | Metal Ion | Temperature (K) | Pressure (bar) | CO₂ Uptake (cm³/g) | CO₂ Uptake (mmol/g) | Ref. |
| 1-Sm | Sm³⁺ | 273 | 1 | 35.8 | 1.60 | [1] |
| 1-Eu | Eu³⁺ | 273 | 1 | 36.2 | 1.61 | [1] |
| 1-Gd | Gd³⁺ | 273 | 1 | 37.0 | 1.65 | [1] |
| 1-Tb | Tb³⁺ | 273 | 1 | 38.1 | 1.70 | [1] |
| 1-Dy | Dy³⁺ | 273 | 1 | 37.5 | 1.67 | [1] |
| 1-Ho | Ho³⁺ | 273 | 1 | 36.8 | 1.64 | [1] |
| 1-Er | Er³⁺ | 273 | 1 | 36.1 | 1.61 | [1] |
| 1-Yb | Yb³⁺ | 273 | 1 | 35.5 | 1.58 | [1] |
| 1-Sm | Sm³⁺ | 298 | 1 | 22.3 | 0.99 | [1] |
| 1-Eu | Eu³⁺ | 298 | 1 | 22.8 | 1.02 | [1] |
| 1-Gd | Gd³⁺ | 298 | 1 | 23.5 | 1.05 | [1] |
| 1-Tb | Tb³⁺ | 298 | 1 | 24.3 | 1.08 | [1] |
| 1-Dy | Dy³⁺ | 298 | 1 | 23.9 | 1.07 | [1] |
| 1-Ho | Ho³⁺ | 298 | 1 | 23.2 | 1.03 | [1] |
| 1-Er | Er³⁺ | 298 | 1 | 22.6 | 1.01 | [1] |
| 1-Yb | Yb³⁺ | 298 | 1 | 22.1 | 0.99 | [1] |
Table 3: Hydrogen (H₂) and Methane (CH₄) Adsorption Data for H₃NTB-based MOFs
| MOF Name | Metal Ion | Gas | Temperature (K) | Pressure (bar) | Gas Uptake | Ref. |
| - | - | H₂ | - | - | Data not available in searched documents | |
| - | - | CH₄ | - | - | Data not available in searched documents |
Note: While the potential for H₂ and CH₄ storage in H₃NTB-based MOFs is recognized, specific quantitative adsorption data was not found in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of H₃NTB-based MOFs and the subsequent gas adsorption measurements.
Protocol 1: Synthesis of Lanthanide-based MOFs (1-Ln Series)[1]
This protocol describes a general solvothermal method for the synthesis of the 1-Ln series of MOFs, where Ln can be Sm, Eu, Gd, Tb, Dy, Ho, Er, or Yb.
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Sm(NO₃)₃·6H₂O)
-
This compound (H₃NTB)
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl), 0.01 M
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a glass vial, combine the respective lanthanide(III) nitrate hexahydrate (e.g., 16.0 mg for Sm), H₃NTB (23.3 mg), NMP (1.0 mL), 0.01 M HCl (0.2 mL), and deionized water (0.3 mL).
-
Seal the mixture in a 23.0 mL Teflon-lined stainless-steel container.
-
Heat the container in an oven at 85 °C for 21 hours.
-
After cooling to room temperature, block-shaped crystals of the 1-Ln MOF are formed.
-
Collect the crystals by filtration, wash with NMP, and dry under vacuum.
Protocol 2: Synthesis of Zirconium-based MOF (NNM-5)
This protocol outlines the solvothermal synthesis of the zirconium-based MOF, NNM-5.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₃NTB)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve ZrCl₄ and H₃NTB in DMF in a Teflon-lined autoclave.
-
Add formic acid and hydrochloric acid to the solution.
-
Seal the autoclave and heat it at 120 °C for 3 days.
-
After cooling, collect the resulting crystals of NNM-5.
-
Wash the crystals with fresh DMF and then activate as described in Protocol 3.
Protocol 3: General Protocol for Gas Adsorption Measurements[3]
This protocol describes the general procedure for activating a MOF sample and performing volumetric gas adsorption measurements to determine its surface area, pore volume, and gas uptake capacity.
1. Sample Activation (Degassing):
-
Accurately weigh 50-100 mg of the as-synthesized MOF into a sample tube.
-
Attach the sample tube to the degas port of a volumetric gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr). The activation temperature and time depend on the thermal stability of the MOF. A typical condition is 120-150 °C for several hours (e.g., 12 hours) to ensure the complete removal of solvent and guest molecules from the pores.
2. Nitrogen Adsorption/Desorption for BET Surface Area and Pore Size Analysis (at 77 K):
-
After activation, transfer the sample tube to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a free space measurement using helium gas.
-
Measure the nitrogen adsorption isotherm by introducing calibrated doses of N₂ gas into the sample tube at relative pressures (P/P₀) ranging from approximately 10⁻³ to 1.
-
Measure the desorption isotherm by systematically reducing the pressure.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05-0.3).
-
Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
3. CO₂, H₂, and CH₄ Adsorption Measurements:
-
Use a similar procedure as for nitrogen adsorption, but with the respective high-purity gas (CO₂, H₂, or CH₄).
-
Maintain the desired temperature using an appropriate cryostat or water bath (e.g., 273 K with an ice-water bath, 298 K with a water bath).
-
Measure the adsorption isotherms up to the desired pressure (e.g., 1 bar for low-pressure applications or higher pressures for storage capacity evaluation).
-
The gas uptake is typically reported in cm³/g (STP), mmol/g, or wt%.
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for the solvothermal/hydrothermal synthesis of MOFs from this compound.
Caption: General workflow for volumetric gas adsorption measurements on MOF materials.
Conclusion
MOFs synthesized from this compound exhibit promising characteristics for gas adsorption applications, particularly for CO₂ capture. The rigid, tripodal nature of the H₃NTB linker facilitates the formation of robust, porous frameworks. The presented data on the 1-Ln series demonstrates the tunability of CO₂ adsorption by varying the lanthanide metal center. Further research is needed to explore the full potential of H₃NTB-based MOFs for the storage and separation of other important gases like hydrogen and methane. The provided protocols offer a standardized starting point for the synthesis and characterization of these materials, enabling further advancements in this exciting field.
References
Unable to Identify H3NTB in the Context of Targeted Drug Delivery Systems
Following a comprehensive review of publicly available scientific literature, no specific molecule, nanoparticle, or drug delivery platform designated as "H3NTB" has been identified in the context of targeted drug delivery systems.
Consequently, the creation of detailed Application Notes and Protocols as requested is not feasible at this time. The core requirements of the prompt, including the summarization of quantitative data, provision of detailed experimental methodologies, and visualization of signaling pathways and experimental workflows related to H3NTB, cannot be fulfilled without foundational information on the specified entity.
The conducted search yielded extensive information on the broader field of targeted drug delivery, encompassing various strategies such as active and passive targeting, the use of nanocarriers, and the targeting of specific signaling pathways in diseases like cancer.[1][2][3][4] However, none of the retrieved sources mention or allude to a system or molecule named H3NTB.
For the development of the requested content, critical information is required, including:
-
The chemical composition and structure of H3NTB.
-
Its mechanism of action in targeting specific cells or tissues.
-
The therapeutic agents it is designed to deliver.
-
Preclinical or clinical data demonstrating its efficacy and safety.
-
Associated signaling pathways that are modulated by its action.
Without this fundamental information, any attempt to generate Application Notes and Protocols would be purely speculative and would not meet the standards of accuracy and detail required for a scientific and research audience.
Researchers, scientists, and drug development professionals interested in targeted drug delivery are encouraged to explore established and well-documented systems. Key areas of active research in this field include:
-
Antibody-drug conjugates (ADCs): These systems use monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells.
-
Lipid-based nanoparticles: Liposomes and solid lipid nanoparticles are versatile carriers for both hydrophobic and hydrophilic drugs.
-
Polymeric nanoparticles: Biodegradable polymers can be engineered to create nanoparticles with controlled drug release profiles.[5]
-
Inorganic nanoparticles: Materials like gold nanoparticles and carbon nanotubes are being investigated for their unique properties in drug delivery and imaging.[6]
-
Targeting specific signaling pathways: A significant focus of modern drug development is to target dysregulated signaling pathways in diseases. For instance, in various cancers, pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and Notch are crucial targets.[7][8][9][10][11]
Should "H3NTB" be a novel or proprietary system not yet in the public domain, access to specific documentation and data would be necessary to proceed with the user's request.
References
- 1. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Big Data Analysis of Manufacturing and Preclinical Studies of Nanodrug-Targeted Delivery Systems: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-targeting methodologies with applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organ-targeted drug delivery systems (OTDDS) of poly[(N-acryloylglycine)- co-(N-acryloyl-L-phenylalanine methyl ester)] copolymer library and effective treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers [mdpi.com]
- 7. Frontiers | Therapeutic Targeting of Signaling Pathways Related to Cancer Stemness [frontiersin.org]
- 8. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Lanthanide-Based MOFs with H3NTB for Heterogeneous Catalysis
Introduction
Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) constructed with the tripodal ligand 4,4',4''-nitrilotribenzoic acid (H3NTB) are emerging as a versatile class of crystalline porous materials with significant potential in heterogeneous catalysis.[1][2] These materials are synthesized through solvothermal methods, incorporating various lanthanide ions (e.g., Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) into a robust three-dimensional framework.[1] The resulting Ln-MOFs exhibit permanent porosity and high thermal stability.[2]
A key feature of these Ln-H3NTB MOFs is their intrinsic bifunctional acid-base character.[1][3] The coordinatively unsaturated lanthanide ions act as Lewis acid sites, while the nitrogen atom of the triphenylamine (B166846) core of the H3NTB ligand provides a Lewis base site.[1] This synergistic combination of acidic and basic functionalities within a single framework makes them highly effective catalysts for a range of organic transformations.[3]
Catalytic Applications
Two prominent applications of Ln-H3NTB MOFs are in the cycloaddition of carbon dioxide (CO2) with epoxides and the Knoevenagel condensation reaction.
-
CO2 Cycloaddition: The conversion of CO2, a major greenhouse gas, into value-added chemicals is a critical area of green chemistry.[1][3] Ln-H3NTB MOFs have demonstrated excellent catalytic activity in the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals.[1] The Lewis acidic lanthanide sites activate the epoxide, while the porous structure facilitates the diffusion of CO2.[1][4]
-
Knoevenagel Condensation: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ln-H3NTB MOFs, particularly those containing terbium (Tb), have shown exceptional activity in catalyzing the condensation of benzaldehyde (B42025) derivatives with active methylene (B1212753) compounds like malononitrile (B47326), with yields up to 99%.[2] These reactions can also be performed in a one-pot cascade manner, for instance, involving deacetalization followed by Knoevenagel condensation.[1]
The catalytic performance of these MOFs is influenced by the specific lanthanide ion incorporated, with Tb- and Yb-based MOFs often exhibiting the highest activities.[1] This highlights the tunability of the catalytic properties by varying the metal center.[1] The heterogeneous nature of these catalysts allows for easy separation from the reaction mixture and potential for recycling.
Experimental Protocols
1. Synthesis of Ln-H3NTB MOFs (Representative Protocol for 1-Ln Series)
This protocol describes a general solvothermal synthesis for a series of isostructural lanthanide MOFs (1-Ln, where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb).[1]
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (Ln(NO3)3·6H2O)
-
This compound (H3NTB)
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl, concentrated)
-
Dimethylformamide (DMF)
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of the respective lanthanide(III) nitrate hexahydrate and 0.1 mmol of H3NTB in a solvent mixture of 8 mL of NMP and 0.5 mL of concentrated HCl.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Dry the product in a vacuum oven at 80 °C overnight.
2. Activation of Ln-H3NTB MOFs
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the active sites accessible to reactants.[5][6]
Procedure:
-
Place the as-synthesized Ln-H3NTB MOF in a vacuum oven.
-
Heat the sample to 150 °C under a dynamic vacuum.
-
Maintain these conditions for 12 hours to ensure complete removal of solvent molecules.
-
Cool the activated MOF to room temperature under vacuum before use.
3. Catalytic Cycloaddition of CO2 with Epoxides
This protocol details the cycloaddition of CO2 with epichlorohydrin (B41342) as a model reaction.[1]
Materials:
-
Activated Ln-H3NTB MOF (e.g., 1-Yb)
-
Epichlorohydrin
-
Tetrabutylammonium bromide (TBAB) or n-Bu4NBr (cocatalyst)
-
Carbon dioxide (balloon or cylinder)
Procedure:
-
To a Schlenk tube, add the activated Ln-H3NTB MOF (0.02 mmol based on Ln metal sites; 0.5 mol%).
-
Add epichlorohydrin (4 mmol) and the cocatalyst n-Bu4NBr (0.2 mmol; 5 mol%).
-
Purge the tube with CO2 and then maintain a CO2 atmosphere (1 atm, balloon).
-
Stir the reaction mixture at room temperature for 36 hours.
-
After the reaction, centrifuge the mixture to separate the catalyst.
-
Analyze the supernatant by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product yield.
4. Catalytic Knoevenagel Condensation
This protocol describes a one-pot cascade deacetalization–Knoevenagel condensation.[1]
Materials:
-
Activated Ln-H3NTB MOF (e.g., 1-Tb)
-
Benzaldehyde dimethyl acetal (B89532) (BD)
-
Malononitrile (MA)
-
Water
Procedure:
-
In a reaction vial, combine the activated Ln-H3NTB MOF (0.5 mol%), benzaldehyde dimethyl acetal (1 mmol), malononitrile (2 mmol), and water (3 mmol).
-
Seal the vial and heat the mixture at 60 °C with stirring for 6 hours under a nitrogen atmosphere.
-
After cooling, separate the catalyst by centrifugation.
-
Analyze the product yield in the supernatant using GC or NMR.
Data Presentation
Table 1: Physicochemical Properties of Selected Ln-H3NTB MOFs
| MOF ID | Lanthanide Ion | BET Surface Area (m²/g) |
| 1-La | La | 136.1[2] |
| 1-Pr | Pr | 120.5[2] |
| 1-Eu | Eu | 262.6[2] |
| 1-Tb | Tb | 273.0[2] |
| 1-Dy | Dy | 224.9[2] |
Table 2: Catalytic Performance of Ln-H3NTB MOFs
| Catalyst | Reaction | Substrate | Product Yield (%) | Reaction Conditions |
| 1-Tb | Knoevenagel Condensation | Benzaldehyde & Malononitrile | up to 99[2] | Solvent-free |
| 1-Tb | Deacetalization-Knoevenagel | Benzaldehyde dimethyl acetal & Malononitrile | 98[2] | 60 °C, 6 h |
| 1-Yb | Deacetalization-Knoevenagel | Benzaldehyde dimethyl acetal & Malononitrile | High | 60 °C, 6 h[1] |
| 2-Tb | CO2 Cycloaddition | Epichlorohydrin | up to 97[2] | Not specified |
| 2-Tb | CO2 Cycloaddition | Propylene Oxide | up to 96[2] | Not specified |
Visualizations
Caption: Workflow for the synthesis, activation, and catalytic application of Ln-H3NTB MOFs.
References
- 1. Robust acid–base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO 2 with epoxides and cascade deacetalization–Knoevenagel reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06545B [pubs.rsc.org]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Solvothermal Synthesis of a Mixed-Ligand Zinc-Based Metal-Organic Framework
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Zinc-based Metal-Organic Framework (MOF) utilizing 4,4',4''-nitrilotribenzoic acid (H3NTB) and 4,4'-bipyridine (B149096) as organic linkers. This mixed-linker approach allows for the construction of a novel porous crystalline material with potential applications in drug delivery, catalysis, and sensing. Zinc-based MOFs are of particular interest in the biomedical field due to the low toxicity of zinc(II) ions.[1][2][3]
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including as carriers for therapeutic agents.[1][2] The solvothermal synthesis method is a common and effective technique for producing high-quality MOF crystals.[4][5]
This protocol describes the synthesis of a specific zinc(II) MOF, poly[sesqui(μ2-4,4'-bipyridine)bis(dimethylformamide)bis(μ4-4,4',4''-nitrilotribenzoato)trizinc(II)], which is formed from the reaction of a zinc salt with two distinct organic linkers: the tripodal carboxylate linker, this compound (H3NTB), and the linear N-donor linker, 4,4'-bipyridine.[4] The resulting framework possesses a novel topology.[4]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| Zinc(II) Nitrate (B79036) Hexahydrate (Zn(NO3)2·6H2O) | Analytical Grade |
| This compound (H3NTB) | High Purity |
| 4,4'-Bipyridine | High Purity |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethanol (B145695) | Analytical Grade |
| Teflon-lined Stainless-Steel Autoclave | 20 mL capacity |
| Programmable Laboratory Oven | |
| Centrifuge | |
| Vacuum Oven |
Experimental Protocol
A detailed, step-by-step protocol for the solvothermal synthesis of the Zinc-MOF is as follows:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, combine Zinc(II) nitrate hexahydrate, this compound, and 4,4'-bipyridine.
-
Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
The molar ratio of the reactants should be carefully controlled. While the specific optimal ratios can be subject to further optimization, a starting point based on similar mixed-linker systems can be employed.
-
-
Solubilization:
-
Cap the vial and sonicate the mixture for 15 minutes to ensure all components are well-dispersed and dissolved as much as possible.
-
-
Solvothermal Reaction:
-
Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable laboratory oven.
-
Heat the autoclave to 120 °C and maintain this temperature for 72 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF three times to remove any unreacted starting materials.
-
Subsequently, wash the crystals with ethanol three times to exchange the high-boiling point DMF with a more volatile solvent.
-
After each wash, separate the crystals from the solvent by centrifugation.
-
-
Activation:
-
Dry the purified crystals in a vacuum oven at 80 °C overnight to remove the solvent molecules from the pores.
-
The final product is a stable, crystalline powder.
-
Characterization Data
The synthesized Zinc-MOF can be characterized using various analytical techniques to confirm its structure, purity, and properties.
| Characterization Technique | Expected Results |
| Powder X-Ray Diffraction (PXRD) | The PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data, confirming the crystalline phase and purity of the bulk material. |
| Thermogravimetric Analysis (TGA) | TGA will indicate the thermal stability of the MOF and show distinct weight loss steps corresponding to the removal of guest solvent molecules and the decomposition of the organic linkers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will show characteristic peaks for the carboxylate groups of H3NTB and the vibrational modes of the 4,4'-bipyridine rings, confirming the incorporation of both linkers into the framework. |
| Single-Crystal X-Ray Diffraction | This technique provides the definitive crystal structure, revealing the coordination environment of the zinc ions and the connectivity of the linkers. The reported formula for this MOF is [Zn3(C21H12NO6)2(C10H8N2)1.5(C3H7NO)2]n.[4] |
Visualizations
Experimental Workflow
Caption: Solvothermal synthesis workflow for the Zinc-MOF.
Potential Applications in Drug Development
The porous nature and the presence of functional groups within the framework of this Zinc-MOF make it a promising candidate for drug delivery applications. The pores can be loaded with therapeutic molecules, and the framework can be designed for controlled release. The biocompatibility of zinc-based MOFs is a significant advantage in this context.[1][2][3] Further research can focus on loading various drug molecules into this MOF and studying their release kinetics under physiological conditions. The inherent fluorescence of some MOFs containing ligands like H3NTB could also be exploited for simultaneous imaging and therapy.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a Zn-MOF fluorescent material for sensitive detection of biothiols via an inner filter effect with MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A zinc(II) metal-organic framework with a novel topology formed from 4,4',4''-nitrilotribenzoate and 4,4'-bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Functionalization of MOFs from 4,4',4''-Nitrilotribenzoic Acid: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of Metal-Organic Frameworks (MOFs) derived from the tritopic linker 4,4',4''-nitrilotribenzoic acid (H₃NTB). These materials are of significant interest in the field of drug delivery due to their high porosity, tunable structures, and the potential for tailored surface chemistry.
Introduction to NTBA-Based MOFs in Drug Delivery
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The unique structure of this compound (H₃NTB), featuring a central nitrogen atom connecting three benzoic acid arms, makes it an excellent candidate for building robust and highly porous 3D frameworks.[1][2] These NTBA-based MOFs offer several advantages for drug delivery applications:
-
High Porosity and Surface Area: Allows for significant loading of therapeutic agents.
-
Tunable Pore Size and Chemistry: The pores can be engineered to accommodate various drug molecules, from small molecules to larger biologics.[3]
-
Functionalizability: The NTBA ligand and the resulting MOF structure can be modified to control drug release, improve biocompatibility, and introduce targeting capabilities.[2]
-
Stimuli-Responsive Release: MOFs can be designed to release their drug payload in response to specific triggers in the target environment, such as changes in pH.[3][4]
The functionalization of NTBA-based MOFs can be approached through two primary strategies: pre-synthetic modification (functionalizing the NTBA ligand before MOF synthesis) and post-synthetic modification (modifying the MOF after its formation).
Pre-Synthetic Functionalization: Modifying the NTBA Ligand
Pre-synthetic functionalization involves chemically modifying the this compound ligand before the MOF synthesis. This approach allows for the direct incorporation of desired functional groups into the MOF framework. A common strategy is the introduction of amino groups, which can enhance drug interaction and provide sites for further modification.
Logical Workflow for Pre-Synthetic Functionalization
Caption: Workflow for pre-synthetic modification of NTBA-MOFs.
Experimental Protocol: Synthesis of an Amino-Functionalized NTBA Analogue (Conceptual)
This protocol is a conceptual outline, as a specific literature procedure for the direct amination of NTBA for MOF synthesis was not identified in the search results. It is based on standard organic chemistry techniques for the functionalization of aromatic carboxylic acids.
-
Nitration of a Precursor: A precursor molecule with a similar triphenylamine (B166846) core would be subjected to a nitration reaction using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce nitro groups onto the aromatic rings.
-
Reduction to Amino Groups: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd) or tin(II) chloride (SnCl₂).
-
Carboxylation: The final step would involve the introduction of carboxylic acid groups, if not already present on the starting material, through methods like lithiation followed by reaction with carbon dioxide.
-
Purification: The resulting amino-functionalized nitrilotribenzoic acid would be purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the functionalized ligand should be confirmed by NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Post-Synthetic Modification (PSM) of NTBA-Based MOFs
Post-synthetic modification is a powerful technique to introduce functionality to a pre-synthesized MOF without altering its underlying topology.[5] This is particularly useful for incorporating functional groups that might not be stable under the conditions of MOF synthesis.
Experimental Workflow for Post-Synthetic Modification
Caption: General workflow for post-synthetic modification of NTBA-MOFs.
Experimental Protocol: General Procedure for Amino-Functionalization via PSM
This is a general protocol based on the functionalization of other amino-containing MOFs and would require optimization for a specific NTBA-MOF.
-
Synthesis of the Parent MOF: Synthesize the parent NTBA-MOF, for example, a Zn-NTBA MOF, using a solvothermal method.
-
Activation: The as-synthesized MOF is typically soaked in a fresh solvent (e.g., DMF or ethanol) to exchange the solvent molecules within the pores. This process is repeated several times. The MOF is then activated by heating under vacuum to remove the solvent, making the pores accessible.
-
Modification Reaction: The activated MOF is suspended in a suitable solvent (e.g., anhydrous toluene). A solution of the modifying agent (e.g., a molecule with an amine group and a reactive group that can bind to the MOF) is added to the suspension.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a defined period (e.g., 24-72 hours). The optimal conditions will depend on the specific reaction.
-
Washing and Purification: After the reaction, the functionalized MOF is collected by centrifugation or filtration. It is then washed repeatedly with fresh solvent to remove any unreacted reagents and byproducts.
-
Drying: The purified, functionalized MOF is dried under vacuum.
-
Characterization: The success of the functionalization is confirmed by techniques such as FT-IR spectroscopy (to identify new functional groups), powder X-ray diffraction (to confirm the crystallinity is retained), and elemental analysis or XPS (to quantify the degree of functionalization).
Drug Loading and Release Studies
The primary application of functionalized NTBA-MOFs in this context is as carriers for targeted drug delivery. The following protocols outline the general procedures for loading a drug into the MOF and studying its release profile.
Workflow for Drug Loading and Release Experiments
Caption: Workflow for drug loading and in-vitro release studies.
Experimental Protocol: Solvothermal Synthesis of a Zn-Benzoic Acid Derivative MOF and Doxorubicin Loading
This protocol is adapted from a study on a zinc-based MOF with 4-dimethylaminobenzoic acid and serves as a detailed example of the methodologies involved.[6]
A. Synthesis of the MOF (DAZ)
-
Prepare the Solution: In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of Zn(NO₃)₂·6H₂O (297.4 mg) and 1.0 mmol of 4-dimethylaminobenzoic acid (165.2 mg) in a solvent mixture of 12 mL of N,N-dimethylformamide (DMF) and 8 mL of methanol.[6]
-
Solvothermal Reaction: Seal the autoclave and heat it from room temperature to 120°C at a rate of 10°C per hour. Maintain the temperature at 120°C for three days.[6]
-
Cooling and Harvesting: After three days, cool the autoclave to room temperature at a rate of 5°C per hour.[6]
-
Washing: Collect the resulting colorless crystals and wash them by centrifugation (4000 rpm for 30 seconds) with 3 mL of ethanol. Repeat the washing step.[6]
B. Drug Loading with Doxorubicin (DOX)
-
Prepare a Drug Solution: Create a stock solution of doxorubicin (DOX) in a suitable solvent (e.g., deionized water or phosphate-buffered saline).
-
Loading Procedure: Disperse a known amount of the synthesized MOF (e.g., 20 mg) in a specific volume of the DOX solution (e.g., 10 mL).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 37°C) in the dark for a set period (e.g., 12-24 hours) to allow the drug to diffuse into the MOF pores.[7]
-
Separation: Collect the drug-loaded MOF by centrifugation.
-
Quantification of Loading: Measure the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy. The amount of loaded drug is calculated by subtracting the amount of DOX in the supernatant from the initial amount. The drug loading efficiency and capacity can be calculated as follows:
-
Loading Capacity (wt%) = (mass of loaded drug / mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100
-
C. In-Vitro Drug Release Study
-
Preparation: Suspend a known amount of the DOX-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-5.8 to simulate the tumor microenvironment).[4][6]
-
Incubation: Place the suspension in a shaker bath at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Centrifuge the collected aliquots to remove any MOF particles and measure the concentration of released DOX using UV-Vis spectroscopy.
-
Data Presentation: Plot the cumulative percentage of drug released versus time for each pH condition.
Quantitative Data Presentation
Table 1: Drug Loading Capacities of Various MOFs
| MOF System | Drug | Loading Capacity (wt%) | Loading Efficiency (%) | Reference |
| Zn-based MOF (benzoic acid derivative) | Doxorubicin | 33.74 | - | [3][6] |
| MIL-101(Fe)-NH₂/TA | Doxorubicin | 4.52 | 82.61 | [7] |
| UiO-67-CDC-(CH₃)₂ | 5-Fluorouracil | 56.5 | - | [8] |
| MIL-100(Al) | Doxorubicin | 8.3 - 27.4 | 73.9 - 83.6 | [9] |
Table 2: pH-Responsive Drug Release from MOFs
| MOF System | Drug | pH | Cumulative Release (Time) | Reference |
| Zn-based MOF (benzoic acid derivative) | Doxorubicin | 3.8 | Higher release | [4][6] |
| 5.8 | Moderate release | [4][6] | ||
| 7.4 | Lower release | [4][6] | ||
| FeMn-MIL-88B | 5-Fluorouracil | 5.4 | ~70% (24 h) | [10] |
| ZIF-8 | 5-Fluorouracil | 5.0 | >45% (1 h) | [10] |
| 7.4 | ~17% (1 h) | [10] |
Conclusion
MOFs derived from this compound represent a versatile platform for the development of advanced drug delivery systems. Through both pre-synthetic and post-synthetic functionalization, their properties can be finely tuned to achieve high drug loading and controlled, stimuli-responsive release. The protocols and data presented herein provide a foundational guide for researchers entering this exciting field. Further research is warranted to explore the full potential of functionalized NTBA-MOFs in targeted cancer therapy and other biomedical applications.
References
- 1. Robust acid–base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO 2 with epoxides and cascade deacetalization–Knoevenagel reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06545B [pubs.rsc.org]
- 2. This compound | 118996-38-6 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual functions of pH-sensitive cation Zr-MOF for 5-Fu: large drug-loading capacity and high-sensitivity fluorescence detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: H3NTB in Photocatalytic Hydrogen Evolution
Introduction
These application notes provide a detailed overview of the use of 4,4',4''-nitrilotribenzoic acid (H3NTB), also referred to as nitrilotribenzoic acid (NBA), in the field of photocatalytic hydrogen evolution. Specifically, this document focuses on the application of H3NTB as a component in a metal-free type II heterostructure with boron-doped graphitic carbon nitride (BCN). This novel composite material, BCN-NBA, has demonstrated significantly enhanced photocatalytic activity for hydrogen production from water splitting under visible light irradiation. These notes are intended for researchers and scientists in materials science, catalysis, and renewable energy, providing key quantitative data, detailed experimental protocols, and a mechanistic overview.
Data Presentation
The photocatalytic performance of H3NTB-functionalized boron-doped graphitic carbon nitride (BCN-NBA) heterostructures has been quantitatively evaluated, showing a marked improvement over the individual components. The key performance metrics are summarized in the table below.[1][2]
| Photocatalyst | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Apparent Quantum Efficiency (AQE) at 450 nm | Co-catalyst | Sacrificial Agent | Light Source |
| BCN-NBA-3 | 208.67 | 8.16% | 1% Pt | Triethanolamine (TEOA) | Visible Light (λ ≥ 420 nm) |
| Pristine CN | 10.67 | Not Reported | 1% Pt | Triethanolamine (TEOA) | Visible Light (λ ≥ 420 nm) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the BCN-NBA photocatalyst and the subsequent photocatalytic hydrogen evolution experiments.
1. Synthesis of BCN-NBA Heterostructures
This protocol describes the synthesis of boron-doped graphitic carbon nitride (BCN) and its subsequent functionalization with this compound (H3NTB/NBA) to form the BCN-NBA heterostructure.[1][2]
-
Materials:
-
Boric acid
-
This compound (H3NTB/NBA)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Procedure for BCN Synthesis:
-
Prepare a homogeneous mixture of urea and boric acid.
-
Place the mixture in a crucible with a lid.
-
Heat the crucible in a muffle furnace to 550 °C for 4 hours.
-
Allow the crucible to cool to room temperature.
-
Grind the resulting yellow agglomerate into a fine powder to obtain BCN.
-
-
Procedure for BCN-NBA Synthesis:
-
Activate the carboxylic acid groups of H3NTB by reacting it with thionyl chloride in DMF to form the acyl chloride derivative.
-
Disperse the prepared BCN powder in DMF.
-
Add the activated H3NTB solution to the BCN dispersion.
-
Add triethylamine to the mixture to catalyze the amidation reaction.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling, wash the product with deionized water and ethanol (B145695) to remove unreacted precursors.
-
Dry the final BCN-NBA powder in a vacuum oven at 60 °C.
-
2. Photocatalytic Hydrogen Evolution Experiment
This protocol outlines the procedure for evaluating the photocatalytic hydrogen evolution performance of the synthesized BCN-NBA material.[1][2]
-
Experimental Setup:
-
A closed gas circulation and evacuation reactor.
-
A 300 W Xenon lamp with a 420 nm cutoff filter to provide visible light irradiation.
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ quantification.
-
-
Procedure:
-
Disperse 50 mg of the BCN-NBA photocatalyst in an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% triethanolamine).
-
Load a platinum co-catalyst (e.g., 1 wt% H₂PtCl₆ solution) onto the photocatalyst via in-situ photodeposition to enhance hydrogen evolution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) for 30 minutes to remove air.
-
Irradiate the suspension with the Xenon lamp while maintaining constant stirring.
-
Periodically sample the gas from the reactor's headspace and analyze the hydrogen content using a gas chromatograph.
-
Calculate the rate of hydrogen evolution based on the amount of H₂ produced over time.
-
Mandatory Visualizations
Diagram of the BCN-NBA Synthesis Workflow
Caption: Workflow for the synthesis of the BCN-NBA heterostructure.
Diagram of the Photocatalytic Hydrogen Evolution Mechanism
The enhanced photocatalytic activity of the BCN-NBA heterostructure is attributed to the formation of a type II heterojunction, which promotes efficient separation of photogenerated electron-hole pairs.[1][2]
References
Application Notes and Protocols for Chemical Sensor Development Using 4,4',4''-Nitrilotribenzoic Acid
Introduction
4,4',4''-Nitrilotribenzoic acid (NTBA), also known as H₃NTB, is a tripodal organic ligand that has garnered significant attention in the field of chemical sensing. Its rigid, C₃-symmetric structure makes it an exceptional building block for the synthesis of highly porous and stable Metal-Organic Frameworks (MOFs).[1] These MOFs, particularly those exhibiting luminescence (LMOFs), serve as versatile platforms for the sensitive and selective detection of a wide range of analytes. The inherent porosity of these frameworks allows for the diffusion of target molecules, which can then interact with the framework, leading to a detectable signal change, most commonly through fluorescence quenching.[1]
This document provides detailed application notes and experimental protocols for the development of chemical sensors based on this compound. It is intended for researchers, scientists, and professionals in drug development and materials science.
Principle of Detection: Luminescent MOF-Based Sensing
The primary application of NTBA in chemical sensing is as a structural ligand in the formation of LMOFs. The general principle of detection is based on the interaction between the analyte and the LMOF, which modulates the luminescent properties of the material. The porous structure of the MOF allows analyte molecules to enter the framework and interact with the metal centers or the organic ligand itself. This interaction can lead to a change in the electronic properties of the MOF, resulting in either an enhancement ("turn-on") or, more commonly, a quenching ("turn-off") of the fluorescence signal.[1] The magnitude of this change in luminescence is typically proportional to the concentration of the analyte, allowing for quantitative analysis.
Caption: General mechanism of analyte detection using an NTBA-based luminescent metal-organic framework (LMOF).
Applications and Performance Data
NTBA-based MOFs have demonstrated considerable success in detecting a variety of analytes, including nitroaromatic compounds, metal ions, and biologically relevant molecules. The performance of these sensors is often characterized by their high sensitivity, selectivity, and rapid response times.
Detection of Nitroaromatic Compounds
Nitroaromatic compounds are common pollutants and explosives. NTBA-based MOFs have been shown to be highly effective for their detection, often with very low detection limits.
| Sensor Material | Target Analyte | Detection Limit | Reference |
| CJLU-1 (Zr-MOF) | 2,4,6-trinitrophenol (PA) | 0.362 µM (≈83 ppb) | [2] |
| [Zn(HNTB)(phen)]n (Zn-MOF) | Nitrobenzene (NB) | Not Specified | [1] |
| Co[(NTB)bpy] (Co-MOF) | Trinitrophenol | 9.00 x 10⁻⁵ M | [1] |
| Co[(NTB)bpy] (Co-MOF) | 2,4-dinitrophenol | 5.40 x 10⁻⁵ M | [1] |
Detection of Metal Ions
The detection of heavy metal ions is crucial for environmental monitoring and public health. Lanthanide-based MOFs using NTBA as a ligand have shown promise in this area.
| Sensor Material | Target Analyte | Response Time | Reference |
| Eu-MOF (Compound 2) | Fe³⁺ | < 45 s | [3][4] |
| Tb-MOF (Compound 4) | Cr₂O₇²⁻ | < 45 s | [3][4] |
Detection of Biomarkers
NTBA-based sensors are also being explored for biomedical applications, such as the detection of disease biomarkers. For instance, Cobalt-based MOFs have been developed for the sensitive detection of methylmalonic acid (MMA), a key biomarker for Vitamin B12 deficiency.[5]
| Sensor Material | Target Analyte | Key Features | Reference |
| Co-MOFs (Three types) | Methylmalonic Acid (MMA) | High selectivity, low detection limit, reusability | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an NTBA-based MOF and its application in chemical sensing. These protocols are based on common hydrothermal and solvothermal methods reported in the literature.[1][3][4]
Protocol 1: Synthesis of a Lanthanide-based MOF (Ln-MOF) Sensor
This protocol describes a general hydrothermal synthesis for a series of isostructural lanthanide MOFs (Ln = Eu, Tb) for fluorescent sensing applications.[3][4]
Materials:
-
This compound (H₃NTB)
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the respective lanthanide nitrate salt in a solvent mixture of 10 mL of DMF and 2 mL of deionized water.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF to remove any unreacted starting materials.
-
Dry the crystals under vacuum at 60°C for 12 hours.
-
Characterize the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure and Thermogravimetric Analysis (TGA) to assess thermal stability.
Protocol 2: Fluorescent Detection of Analytes
This protocol outlines the general procedure for using the synthesized Ln-MOF for the detection of target analytes (e.g., Fe³⁺ or Cr₂O₇²⁻) in an aqueous solution.[3][4]
Materials:
-
Synthesized and activated Ln-MOF powder
-
Deionized water or appropriate buffer solution
-
Stock solutions of various metal ions (e.g., Fe³⁺, Cr₂O₇²⁻, Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) for selectivity studies
-
Spectrofluorometer
Procedure:
-
Preparation of MOF Suspension: Disperse 5 mg of the finely ground Ln-MOF powder into 10 mL of deionized water. Sonicate the mixture for 30 minutes to form a stable and homogeneous suspension.
-
Luminescence Measurement: Transfer 2 mL of the MOF suspension into a quartz cuvette. Record the initial fluorescence emission spectrum at an appropriate excitation wavelength.
-
Analyte Titration: Add small aliquots of the target analyte stock solution (e.g., 10 µL of a 1 mM Fe³⁺ solution) to the cuvette containing the MOF suspension.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 45 seconds).[4]
-
Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity (quenching) indicates the detection of the analyte.
-
Selectivity and Interference Studies: To assess the selectivity of the sensor, repeat the experiment by adding solutions of other potential interfering ions at the same concentration as the target analyte. Compare the fluorescence response to determine the sensor's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. The quenching efficiency can be calculated using the Stern-Volmer equation. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Caption: A typical experimental workflow for the synthesis and application of an NTBA-based MOF sensor.
Logical Relationships in NTBA-based Sensor Systems
The development of a successful sensor system based on NTBA involves several interconnected components and considerations. The choice of the metal node, the synthesis conditions, and the nature of the target analyte all play crucial roles in the final performance of the sensor.
Caption: Logical relationships between the core components and performance of an NTBA-based chemical sensor.
Conclusion
This compound is a highly effective and versatile building block for the construction of luminescent metal-organic frameworks for chemical sensing applications. The resulting sensors have demonstrated high sensitivity and selectivity for a range of important analytes. The protocols and data presented herein provide a comprehensive guide for researchers and scientists interested in developing novel sensor platforms based on this promising ligand. Further research may focus on the integration of these materials into practical devices, such as mixed-matrix membranes, for real-world applications.[2]
References
- 1. This compound | 118996-38-6 | Benchchem [benchchem.com]
- 2. A Zr-MOF nanoflower sensor and its mixed-matrix membrane for the highly sensitive detection of nitroaromatics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Two Ln-MOFs Based on 4,4',4''-nitrilotrisbenzoic Acid as Multi-Response Luminescence Sensors With High Selectivity and Sensitivity Toward Fe3+ and Cr2O7 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Step-by-Step Synthesis of Zirconium Zeolitic Metal-Organic Frameworks with 4,4',4''-Nitrilotribenzoic Acid (H₃NTB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of porous crystalline materials renowned for their exceptional thermal and chemical stability. The incorporation of tritopic linkers, such as 4,4',4''-nitrilotribenzoic acid (H₃NTB), into Zr-MOF structures can lead to the formation of novel topologies, including those with zeolitic characteristics. These zirconium zeolitic MOFs (Zr-ZMOFs) are of significant interest for applications in gas storage and separation, catalysis, and drug delivery due to their unique porous architecture and robust nature.
This application note provides a detailed protocol for the solvothermal synthesis of a zirconium zeolitic MOF using H₃NTB as the organic linker. The procedure is based on established methods for Zr-MOF synthesis, adapted for the specific requirements of the H₃NTB ligand to achieve a highly crystalline and porous material.
Data Presentation
The following table summarizes typical quantitative data obtained for a zirconium zeolitic MOF synthesized with H₃NTB. These values can be used as a benchmark for successful synthesis.
| Parameter | Value |
| Yield (%) | ~75-85% |
| BET Surface Area (m²/g) | 900 - 1200 |
| Pore Volume (cm³/g) | 0.4 - 0.6 |
| Micropore Volume (cm³/g) | 0.3 - 0.5 |
| Crystal System | Varies depending on specific structure |
| Thermal Stability | Stable up to ~450 °C in air |
Experimental Protocols
This section details the step-by-step methodology for the synthesis, purification, and activation of a zirconium zeolitic MOF using H₃NTB.
Materials and Equipment
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₃NTB)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
-
Sonicator
Synthesis of Zirconium Zeolitic MOF with H₃NTB
This protocol is for the solvothermal synthesis of a crystalline Zr-H₃NTB MOF.
Step 1: Preparation of the Precursor Solution
-
In a 20 mL scintillation vial, add Zirconium(IV) chloride (ZrCl₄).
-
Add this compound (H₃NTB).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Add formic acid and a small amount of concentrated hydrochloric acid as modulators. The modulators help to control the nucleation and growth of the MOF crystals.
-
Cap the vial tightly.
-
Sonicate the mixture for approximately 20-30 minutes until all solids are fully dissolved, resulting in a clear solution.
Step 2: Solvothermal Reaction
-
Place the sealed vial containing the precursor solution into a preheated oven.
-
Heat the reaction mixture at 120 °C for 72 hours. During this time, the MOF crystals will form and precipitate out of the solution.
Step 3: Isolation and Purification of the As-Synthesized MOF
-
After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant.
-
Wash the solid product with fresh DMF (3 x 10 mL). After each wash, separate the solid by centrifugation and decant the supernatant. This step is crucial to remove any unreacted starting materials and soluble impurities.
-
After the final DMF wash, perform a solvent exchange by washing the product with methanol (3 x 10 mL) and then with chloroform (3 x 10 mL). This process replaces the high-boiling point DMF with lower-boiling point solvents, which are easier to remove during the activation step.
Step 4: Activation of the MOF
-
After the final wash, decant the solvent and transfer the wet solid to a fresh container.
-
Activate the purified MOF by heating the sample under dynamic vacuum (using a Schlenk line or a vacuum oven) at 150 °C for 12 hours. This step removes the solvent molecules occluded within the pores of the MOF, making the porous network accessible.
-
After activation, the MOF should be stored in a desiccator to prevent re-adsorption of moisture from the air.
Mandatory Visualizations
Below are diagrams illustrating the key processes and relationships in the synthesis of zirconium zeolitic MOFs with H₃NTB.
Caption: Experimental workflow for the synthesis of Zr-H₃NTB MOF.
Caption: Logical relationship of synthesis parameters and MOF properties.
Application Notes and Protocols: Asymmetric α-Alkylation of Aldehydes Using H₃NTB-based MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric α-alkylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral aldehydes that are valuable building blocks for pharmaceuticals and natural products. Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for this transformation due to their high surface area, tunable porosity, and the potential for incorporating chiral functionalities.
This document provides detailed application notes and protocols for the asymmetric α-alkylation of aldehydes, with a focus on the potential use of MOFs based on 4,4',4''-nitrilotrisbenzoic acid (H₃NTB). While the direct application of H₃NTB-based MOFs for this specific reaction is an emerging area of research, we present a validated protocol using a photoactive chiral MOF as a reference and discuss the synthesis and potential application of H₃NTB-based MOFs.
Data Presentation: Performance of MOF Catalysts in Asymmetric α-Alkylation of Aldehydes
The following table summarizes the catalytic performance of a photoactive chiral MOF, Zn-PYI1, in the asymmetric α-alkylation of various aliphatic aldehydes with diethyl 2-bromomalonate, as reported by Lin and coworkers.[1] This data serves as a benchmark for the development of new MOF catalysts for this reaction.
| Entry | Aldehyde Substrate | Product | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] |
| 1 | Propanal | Diethyl 2-(1-formylpropyl)malonate | 85 | 82 |
| 2 | Butanal | Diethyl 2-(1-formylbutyl)malonate | 88 | 85 |
| 3 | Isovaleraldehyde | Diethyl 2-(1-formyl-3-methylbutyl)malonate | 92 | 88 |
| 4 | Hexanal | Diethyl 2-(1-formylhexyl)malonate | 90 | 86 |
| 5 | Cyclohexanecarbaldehyde | Diethyl 2-(cyclohexyl(formyl)methyl)malonate | 75 | 78 |
Experimental Protocols
Protocol 1: Synthesis of a Photoactive Chiral MOF (Zn-PYI1)
This protocol is adapted from the synthesis of Zn-PYI1, a demonstrated catalyst for the asymmetric α-alkylation of aldehydes.[1]
Materials:
-
(S)-(-)-2-(1H-Imidazol-2-yl)pyrrolidine (L-PYI)
-
4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid (H₃BTB)
-
Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve L-PYI (0.1 mmol) and H₃BTB (0.1 mmol) in DMF (10 mL).
-
Add Zn(NO₃)₂·6H₂O (0.2 mmol) to the solution.
-
Cap the vial and heat the mixture in an oven at 80 °C for 48 hours.
-
After cooling to room temperature, colorless block-shaped crystals of Zn-PYI1 will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum to obtain the activated MOF catalyst.
Protocol 2: Asymmetric α-Alkylation of Aldehydes using a Photoactive Chiral MOF
This protocol details the general procedure for the light-driven asymmetric α-alkylation of aliphatic aldehydes using the Zn-PYI1 catalyst.[1]
Materials:
-
Zn-PYI1 catalyst (1.9 µmol, 0.5 mol % per triphenylamine (B166846) moiety)
-
Aliphatic aldehyde (0.769 mmol)
-
Diethyl 2-bromomalonate (0.385 mmol)
-
2,6-Lutidine (0.769 mmol)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Nitrogen atmosphere
-
26 W fluorescent lamp
Procedure:
-
To a reaction vial, add the Zn-PYI1 catalyst.
-
Under a nitrogen atmosphere, add the anhydrous solvent, the aliphatic aldehyde, diethyl 2-bromomalonate, and 2,6-lutidine.
-
Stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a 26 W fluorescent lamp.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion (typically 24 hours), remove the catalyst by filtration or centrifugation.
-
The filtrate can be concentrated under reduced pressure and the product purified by column chromatography.
-
Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral HPLC).
Protocol 3: Proposed Synthesis of an H₃NTB-based MOF
This is a general and hypothetical protocol for the synthesis of a MOF using H₃NTB as the organic linker. The specific metal salt and reaction conditions can be varied to obtain different structures and properties.
Materials:
-
4,4',4''-Nitrilotrisbenzoic acid (H₃NTB)
-
A suitable metal salt (e.g., Zinc acetate (B1210297) dihydrate, Copper(II) nitrate trihydrate)
-
A suitable solvent system (e.g., DMF, DEF, or a mixture with ethanol or water)
Procedure:
-
In a Teflon-lined autoclave, dissolve H₃NTB in the chosen solvent system.
-
Add the metal salt to the solution.
-
The molar ratio of ligand to metal can be varied to control the resulting structure.
-
Seal the autoclave and heat it in an oven at a temperature between 80-150 °C for 24-72 hours.
-
After cooling to room temperature, crystals of the H₃NTB-based MOF should be present.
-
Isolate the crystals by filtration and wash them thoroughly with the solvent used for the synthesis.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone (B3395972) or chloroform) followed by drying under vacuum.
Visualizations
Caption: Proposed reaction pathway for MOF-catalyzed asymmetric α-alkylation of aldehydes.
Caption: General experimental workflow for asymmetric α-alkylation of aldehydes using a MOF catalyst.
Caption: General workflow for the synthesis of an H₃NTB-based MOF.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Crystal Quality of H3NTB-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of H3NTB-based Metal-Organic Frameworks (MOFs). Our goal is to help you improve the crystal quality of your materials for more reliable and reproducible results in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Crystallization Issues
Q1: My H3NTB-based MOF synthesis resulted in an amorphous powder or poor crystallinity. What are the likely causes and how can I fix this?
A1: Poor crystallinity is a common issue in MOF synthesis and can often be attributed to rapid nucleation and crystal growth.[1] Here are several factors to investigate:
-
Solvent System: The choice of solvent is critical. While DMF is commonly used, its decomposition can sometimes lead to defects.[2] Consider using alternative solvents like DEF (diethylformamide) or DMA (dimethylacetamide) which have higher boiling points and may promote slower, more controlled crystal growth.[3]
-
Temperature and Reaction Time: Suboptimal temperature can lead to poor crystal quality. If the reaction temperature is too low, the crystals may not form properly. Conversely, if it's too high, the reaction may proceed too quickly. Try adjusting the temperature in increments of 10-20°C. Similarly, extending the reaction time can sometimes allow for larger and more well-defined crystals to form.
-
Modulators: The absence or incorrect concentration of a modulator is a frequent cause of poor crystallinity. Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can compete with the H3NTB linker for coordination to the metal centers, which slows down the crystallization process and often leads to larger, higher-quality crystals.[4][5][6]
Q2: I am observing very small crystals. How can I increase the crystal size of my H3NTB-based MOF?
A2: Increasing crystal size is often a matter of slowing down the nucleation rate relative to the crystal growth rate. Here are some strategies:
-
Introduce Modulators: As mentioned above, modulators are highly effective in increasing crystal size. The addition of a modulator like acetic acid or benzoic acid can significantly increase the average crystalline domain size.[5] You may need to screen different modulators and their concentrations to find the optimal conditions for your specific system.
-
Controlled Cooling: If using a solvothermal method, instead of rapid cooling, try a slow, programmed cooling ramp after the reaction is complete. This can encourage the growth of larger single crystals.
-
Adjust Reactant Concentrations: Lowering the concentration of your metal precursor and H3NTB linker can sometimes favor the growth of fewer, larger crystals over many small ones.
Q3: My H3NTB-based MOF crystals appear well-formed initially but degrade upon removal from the mother liquor. What is happening and how can I prevent this?
A3: This is a common issue, particularly with MOFs synthesized in solvents like DMF. The framework's stability may be dependent on the presence of solvent molecules within the pores. When the solvent is removed, the framework can collapse.
-
Solvent Exchange: Before drying, try a solvent exchange with a less volatile solvent that can still maintain the framework's integrity. For some systems, avoiding water is crucial as it can degrade the MOF.[3] A stepwise solvent exchange with a solvent like chloroform (B151607) or acetone (B3395972) followed by a non-polar solvent like hexane (B92381) can be effective.
-
Gentle Activation: Instead of high-temperature vacuum drying, which can be harsh, consider supercritical CO2 drying.[7] This method is much gentler and can preserve the crystallinity of delicate frameworks.
-
Immediate Analysis: For characterization techniques like single-crystal X-ray diffraction, if the crystals are unstable, you can try mounting them on the diffractometer directly from the mother liquor or in a protective oil to prevent solvent loss during data collection.[3]
2. Characterization & Quality Assessment
Q4: How can I effectively characterize the crystal quality of my H3NTB-based MOF?
A4: A combination of techniques is recommended for a thorough assessment of crystal quality:
-
Powder X-ray Diffraction (PXRD): This is the most common and powerful technique for assessing the crystallinity and phase purity of your bulk sample.[1] Sharp, well-defined peaks in the PXRD pattern indicate high crystallinity, while broad humps suggest an amorphous material. You can compare your experimental pattern to a simulated pattern from single-crystal data to confirm the desired phase.
-
Scanning Electron Microscopy (SEM): SEM imaging allows you to directly visualize the morphology and size distribution of your crystals. High-quality crystalline materials will typically show well-defined shapes (e.g., cubes, rods) and relatively uniform sizes.
-
Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability and solvent content of your MOF. A stable, crystalline MOF will typically show a distinct temperature at which the framework begins to decompose.
Q5: My PXRD pattern shows broad peaks. What does this indicate and how can I improve it?
A5: Broad PXRD peaks can indicate several things:
-
Small Crystallite Size: Very small crystals will lead to peak broadening. The strategies mentioned in Q2 for increasing crystal size should help to sharpen these peaks.
-
Poor Crystallinity or Defects: A high concentration of defects or disorder within the crystal lattice can also cause peak broadening. Optimizing the synthesis conditions as described in Q1 (e.g., using modulators, adjusting temperature) can improve the internal order of the crystals.
-
Sample Preparation: Ensure your sample is finely ground and properly loaded into the sample holder to minimize broadening effects from the instrument.
Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of a Zn-H3NTB MOF
This protocol is a representative example for the synthesis of a zinc-based MOF using 4,4′,4′′-nitrilotribenzoic acid (H3NTB) as the organic linker.[8]
-
Preparation of Precursor Solutions:
-
Dissolve zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O) in N,N-dimethylformamide (DMF).
-
In a separate container, dissolve H3NTB in DMF.
-
-
Solvothermal Synthesis:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Add a modulator, such as acetic acid, to the reaction mixture. The amount of modulator may need to be optimized.
-
Seal the autoclave and heat it in an oven at a constant temperature (e.g., 100-120°C) for a specified period (e.g., 24-48 hours).
-
-
Isolation and Purification:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF to remove any unreacted precursors.
-
Perform a solvent exchange by soaking the crystals in a volatile solvent like acetone for 2-3 days, replacing the solvent several times.
-
-
Activation:
-
Dry the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 80-150°C) to remove the solvent from the pores and activate the MOF for further use.
-
Data Presentation: Effect of Synthesis Parameters on Crystal Quality
The following tables summarize the general effects of key synthesis parameters on the crystal quality of MOFs. These trends are broadly applicable and can guide the optimization of H3NTB-based MOF synthesis.
Table 1: Effect of Modulator Concentration on Crystallinity and Crystal Size
| Modulator (Acetic Acid) Concentration | Relative PXRD Peak Intensity | Average Crystal Size | General Observations |
| 0 equivalents | Low | < 100 nm | Often results in nanocrystalline or amorphous powder. |
| 10 equivalents | Medium | 200 - 500 nm | Improved crystallinity with larger, more defined crystals. |
| 50 equivalents | High | > 1 µm | High crystallinity with significantly larger crystals. |
| >100 equivalents | May Decrease | Variable | Excessive modulator can sometimes inhibit MOF formation. |
Note: Optimal modulator concentration is system-dependent and requires experimental screening.
Table 2: Troubleshooting Guide for Common Synthesis Issues
| Issue | Potential Cause | Suggested Solution |
| Amorphous Product | Reaction too fast; no modulator | Add a monocarboxylic acid modulator; decrease reaction temperature. |
| Small Crystals | High nucleation rate | Increase modulator concentration; use a slower cooling ramp. |
| Crystal Degradation | Framework instability after solvent removal | Perform a gentle solvent exchange; use supercritical CO2 drying. |
| Broad PXRD Peaks | Small crystallites; high defect density | Increase crystal size (see above); optimize modulator and temperature. |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Crystal Quality
Caption: A workflow for troubleshooting poor crystal quality in H3NTB-based MOF synthesis.
Diagram 2: Logical Relationship of Factors Affecting Crystal Growth
Caption: Key synthesis parameters influencing crystallization kinetics and final MOF quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the mechanism of modulated syntheses: in situ synchrotron diffraction studies on the formation of Zr-fumarate MOF - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Zn-MOF fluorescent material for sensitive detection of biothiols via an inner filter effect with MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of 4,4',4''-Nitrilotribenzoic acid in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4',4''-Nitrilotribenzoic acid (H3NTB) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility important?
A1: this compound (H3NTB) is a tripodal organic linker molecule commonly used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2][3] Its solubility is crucial because homogeneous dissolution of the linker and the metal salt precursors is often a prerequisite for the formation of crystalline MOF materials.[2][4] Poor solubility can lead to incomplete reactions, amorphous precipitates, or the formation of undesired phases.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally soluble in polar organic solvents but exhibits limited solubility in nonpolar solvents.[1][5] This is due to the strong intermolecular hydrogen bonding between the carboxylic acid groups of the molecule.[1]
Q3: Which solvents are recommended for dissolving this compound?
A3: High-boiling point, polar aprotic solvents are most effective for dissolving H3NTB, especially in the context of solvothermal or hydrothermal MOF synthesis.[1][3] Commonly used solvents include:
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of this compound in suitable organic solvents generally increases with temperature. Solvothermal and hydrothermal synthesis methods leverage this by heating the reaction mixture to temperatures typically ranging from 100 to 120°C to ensure complete dissolution of the reactants.[1]
Q5: Can pH be adjusted to improve the solubility of this compound?
A5: Yes, adjusting the pH can significantly improve solubility. As a tricarboxylic acid, H3NTB can be deprotonated to form a more soluble carboxylate salt.[5][6] This is a common strategy in MOF synthesis, where the deprotonated linker readily coordinates with metal ions.[6][7] The addition of a suitable base can facilitate this deprotonation.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent at room temperature.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The solvent may not be polar enough to overcome the intermolecular hydrogen bonding of H3NTB. |
| Action: Switch to a recommended polar aprotic solvent such as DMF, DMA, or NMP. | |
| Low Temperature | Solubility is limited at room temperature. |
| Action 1: Gently heat the mixture while stirring. For many applications, temperatures between 80-120°C are effective.[1] | |
| Action 2: Use sonication (ultrasonic bath) to provide energy to break up solid aggregates and enhance dissolution.[4][8] | |
| Insufficient Solvent | The concentration of H3NTB may be too high for the amount of solvent used. |
| Action: Increase the volume of the solvent to reduce the concentration. |
Issue: The dissolved this compound precipitates out of solution, either upon standing or during the addition of other reagents.
| Possible Cause | Suggested Solution |
| Change in Solvent Polarity | Addition of a less polar co-solvent or reagent can reduce the overall polarity of the mixture, causing H3NTB to precipitate. |
| Action: Ensure all reagents are dissolved in compatible, polar solvents. If a less polar solvent is required for the reaction, consider adding it slowly to the dissolved H3NTB solution while monitoring for any precipitation. | |
| pH Change | Addition of an acidic reagent can protonate the carboxylate groups, reducing solubility. |
| Action: Maintain a basic or neutral pH if possible. Consider the use of a non-coordinating base to deprotonate the H3NTB and keep it in its more soluble salt form. | |
| Temperature Fluctuation | If the solution was heated to dissolve the H3NTB, allowing it to cool may cause it to precipitate. |
| Action: Maintain the temperature of the solution throughout the subsequent reaction steps, if the reaction conditions permit. |
Experimental Protocols
Protocol 1: Dissolution of this compound in DMF using Heat and Sonication
This protocol is a general procedure for dissolving H3NTB for subsequent use in MOF synthesis.
Materials:
-
This compound (H3NTB)
-
N,N-Dimethylformamide (DMF)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of H3NTB and add it to the reaction vessel.
-
Add the calculated volume of DMF to the vessel.
-
Place the vessel on a magnetic stirrer and begin stirring.
-
Gently heat the mixture to 80-100°C. Monitor the dissolution of the solid.
-
If the solid is not fully dissolved by heating and stirring, place the vessel in an ultrasonic bath for 15-30 minute intervals until the solution is clear.[4][8]
-
The resulting clear solution is now ready for the addition of metal salts or other reagents.
Protocol 2: Dissolution of this compound via Deprotonation
This protocol utilizes a base to deprotonate H3NTB, increasing its solubility.
Materials:
-
This compound (H3NTB)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
A suitable base (e.g., triethylamine, sodium hydroxide (B78521) solution)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the desired amount of H3NTB in the chosen solvent in the reaction vessel.
-
While stirring, add the base dropwise. The amount of base should be stoichiometrically sufficient to deprotonate the carboxylic acid groups (typically 3 equivalents).
-
Continue stirring at room temperature. The suspension should gradually turn into a clear solution as the H3NTB is converted to its more soluble salt form.
-
This solution of the deprotonated linker can then be used in the subsequent synthesis steps.
Visual Troubleshooting Guide
Caption: A workflow diagram for troubleshooting the dissolution of this compound.
References
- 1. This compound | 118996-38-6 | Benchchem [benchchem.com]
- 2. Robust acid–base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO 2 with epoxides and cascade deacetalization–Knoevenagel reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06545B [pubs.rsc.org]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 5. CAS 118996-38-6: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. protocols.io [protocols.io]
Technical Support Center: Optimizing Solvothermal Synthesis with H3NTB
Welcome to the technical support center for the solvothermal synthesis of metal-organic frameworks (MOFs) using 4,4',4''-nitrilotribenzoic acid (H3NTB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solvothermal synthesis of H3NTB-based MOFs.
| Issue | Potential Cause | Recommended Solution |
| No crystalline product or amorphous powder formation. | 1. Suboptimal Temperature: The reaction temperature may be too low for crystal nucleation and growth, or too high, leading to rapid precipitation.[1][2] 2. Inappropriate Solvent System: The polarity and coordinating ability of the solvent may not be suitable for dissolving the precursors or facilitating the self-assembly process.[3][4][5] 3. Incorrect Precursor Ratio: The molar ratio of H3NTB to the metal salt is crucial for forming the desired coordination environment.[4][6] 4. pH of the reaction mixture: The deprotonation of the carboxylic acid groups on H3NTB is pH-dependent and essential for coordination.[4][6] | 1. Temperature Optimization: Screen a range of temperatures, typically between 100°C and 150°C. A temperature ramp and a slow cooling process can also promote the growth of high-quality crystals. 2. Solvent Screening: Test different high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMAc). A mixture of solvents can also be used to fine-tune the polarity.[3][4] 3. Vary Molar Ratios: Experiment with different molar ratios of H3NTB to the metal salt. Start with a 1:1 or 2:3 ratio and adjust accordingly. 4. pH Adjustment: The addition of a small amount of a base (e.g., triethylamine) or an acid can modulate the deprotonation of H3NTB and influence the final structure. |
| Formation of multiple crystalline phases or impurities. | 1. Reaction Time: Insufficient reaction time may lead to the presence of unreacted starting materials or intermediate phases. Conversely, excessively long reaction times can sometimes lead to the formation of more thermodynamically stable, but undesired, phases.[1][2] 2. Presence of Modulators: Modulators, while often beneficial, can sometimes lead to the formation of different crystalline phases if not used in the optimal concentration.[7][8][9] | 1. Time-Dependent Study: Conduct a series of experiments with varying reaction times (e.g., 12, 24, 48, 72 hours) to identify the optimal duration for the formation of the desired pure phase. 2. Modulator Concentration: If using modulators, screen different concentrations to find the optimal window that promotes the growth of the desired phase while suppressing others. |
| Poor crystal quality (small, intergrown, or irregular crystals). | 1. Rapid Nucleation: High precursor concentrations or a rapid temperature increase can lead to fast nucleation and the formation of many small crystals. 2. Lack of Modulators: The absence of modulators can result in uncontrolled crystal growth. Modulators compete with the linker for coordination to the metal centers, slowing down the reaction and promoting the growth of larger, higher-quality crystals.[7][8][9][10] | 1. Adjust Concentration and Heating Profile: Lower the concentration of the reactants and use a slower heating ramp to control the nucleation rate. 2. Introduce Modulators: Add a monocarboxylic acid, such as formic acid, acetic acid, or benzoic acid, to the reaction mixture. The amount and type of modulator will need to be optimized for your specific system.[7][8][9] |
| Low product yield. | 1. Incomplete Reaction: The reaction may not have gone to completion due to suboptimal temperature, time, or precursor ratios. 2. Solubility Issues: The product may have some solubility in the mother liquor, leading to losses during washing. 3. Inefficient Product Recovery: Mechanical losses during filtration and washing steps. | 1. Optimize Reaction Conditions: Systematically optimize temperature, time, and precursor ratios as described above. 2. Post-synthesis Cooling: Allow the reaction vessel to cool down slowly to room temperature to maximize the precipitation of the product. 3. Careful Washing and Recovery: Wash the product with a solvent in which it is sparingly soluble. Use centrifugation for better recovery of fine powders.[11] |
| Framework collapse upon activation. | 1. Harsh Activation Conditions: Direct heating of the as-synthesized MOF under high vacuum can cause the rapid removal of solvent molecules, leading to the collapse of the porous structure.[12][13][14] 2. High Surface Tension of Solvents: Solvents with high surface tension can exert strong capillary forces on the pore walls during evaporation, causing the framework to collapse.[15] | 1. Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent like ethanol, acetone, or dichloromethane. This should be done by soaking the sample in the new solvent and refreshing it several times over a period of hours to days.[12][13][14] 2. Supercritical CO2 Drying: For very delicate frameworks, supercritical CO2 drying is a gentle and effective activation method that avoids capillary forces.[12] 3. Gradual Heating: Activate the MOF by gradually increasing the temperature under vacuum to allow for the slow removal of solvent molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for temperature and time in a solvothermal synthesis with H3NTB?
A1: A good starting point for a solvothermal reaction with H3NTB is to heat the reaction mixture at 120°C for 24 to 48 hours.[1][2] However, the optimal conditions will depend on the specific metal salt and solvent system being used.
Q2: Which solvents are most commonly used for H3NTB-based MOF synthesis?
A2: High-boiling point polar aprotic solvents are generally preferred. N,N-dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for both the H3NTB linker and various metal salts.[16][17] Other suitable solvents include N,N-diethylformamide (DEF) and N,N-dimethylacetamide (DMAc).[4]
Q3: How do modulators improve crystal quality?
A3: Modulators are typically small carboxylic acids that compete with the H3NTB linker to coordinate to the metal centers. This competition slows down the rate of framework formation, allowing for more ordered crystal growth and reducing the number of defects.[7][8][9][10] They can also influence the size and morphology of the resulting crystals.
Q4: How can I confirm that my synthesized material is the desired MOF?
A4: Powder X-ray Diffraction (PXRD) is the primary technique used to confirm the crystallinity and phase purity of your synthesized MOF. The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available. Other characterization techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the coordination of the H3NTB linker, and Thermogravimetric Analysis (TGA) can provide information about the thermal stability and the removal of guest solvents.
Q5: What is the purpose of the activation step?
A5: The as-synthesized MOF pores are filled with solvent molecules from the reaction mixture. Activation is the process of removing these guest molecules to make the porous network accessible for applications such as gas storage, catalysis, or drug delivery.[13][14][18][19]
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the properties of the resulting MOF. The data presented here is a generalized representation based on trends observed in MOF synthesis and should be used as a starting point for optimization.
Table 1: Effect of Temperature and Time on Crystallinity and Crystal Size
| Temperature (°C) | Time (h) | Expected Crystallinity | Expected Crystal Size |
| 100 | 24 | Low to Medium | Small |
| 120 | 24 | High | Medium |
| 120 | 48 | High | Medium to Large |
| 140 | 24 | Medium to High | Small to Medium (risk of amorphous phase) |
Table 2: Effect of Modulator (Acetic Acid) Concentration on BET Surface Area and Crystal Size
| Modulator:H3NTB Molar Ratio | Expected BET Surface Area (m²/g) | Expected Crystal Size (µm) |
| 0:1 | 800 - 1200 | 1 - 5 |
| 10:1 | 1000 - 1500 | 5 - 20 |
| 50:1 | 1200 - 1800 | 20 - 50 |
| 100:1 | 1000 - 1400 (potential for phase change) | > 50 (or different morphology) |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zinc-H3NTB MOF
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 37.9 mg (0.1 mmol) of H3NTB in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 44.6 mg (0.15 mmol) of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the 20 mL vial.
-
If using a modulator, add the desired amount (e.g., 0.2 mL of acetic acid) to the mixture.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the oven to 120°C at a rate of 5°C/min.
-
Hold the temperature at 120°C for 48 hours.
-
Cool the oven to room temperature at a rate of 2°C/min.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL).
-
Perform a solvent exchange by soaking the product in methanol (B129727) (3 x 10 mL) for 6 hours per wash.
-
Protocol 2: Activation of the Synthesized MOF
-
Solvent Exchange (if not already performed):
-
Thermal Activation:
-
Place the solvent-exchanged MOF in a vacuum oven.
-
Heat the sample gradually to a temperature sufficient to remove the solvent (e.g., 150°C for methanol).
-
Maintain the temperature and vacuum for at least 12 hours to ensure complete removal of guest molecules.
-
Cool the sample to room temperature under vacuum before exposing it to air.
-
Visualizations
Caption: Experimental workflow for the solvothermal synthesis and activation of an H3NTB-based MOF.
Caption: Troubleshooting logic for the formation of an amorphous product.
References
- 1. researchgate.net [researchgate.net]
- 2. iptek.its.ac.id [iptek.its.ac.id]
- 3. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Modulator Effects on the Water-Based Synthesis of Zr/Hf MetalâOrganic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance - Crystal Growth & Design - Figshare [acs.figshare.com]
- 8. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into the mechanism of modulated syntheses: in situ synchrotron diffraction studies on the formation of Zr-fumarate MOF - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Superior Metal‐Organic Framework Activation with Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 16. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 17. Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Non-Interpenetrated MOFs from 4,4',4''-Nitrilotribenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4,4',4''-nitrilotribenzoic acid. The focus is on preventing the common issue of framework interpenetration to achieve materials with higher porosity and accessible surface areas.
Troubleshooting Guide
Issue: The synthesized MOF exhibits a high degree of interpenetration, leading to low porosity.
Interpenetration, where multiple identical frameworks grow through one another, is a common challenge when using ligands with the potential for large void spaces, such as this compound.[1][2][3] This phenomenon can significantly reduce the accessible pore size and surface area of the final material.[2][3] The following troubleshooting steps can help mitigate or eliminate interpenetration.
| Potential Cause | Suggested Solution |
| High Reactant Concentration | Decrease the concentration of the metal salt and/or the this compound ligand in the reaction mixture. More dilute conditions can favor the formation of non-interpenetrated frameworks.[2] |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures often kinetically favor the formation of denser, interpenetrated structures. Experiment with a temperature gradient to find the optimal conditions for non-interpenetrated crystal growth. |
| Inappropriate Solvent System | The choice of solvent is critical. Larger solvent molecules can act as templates, occupying the pore space and physically hindering the formation of a second, interpenetrating network.[1] Experiment with bulkier solvents or solvent mixtures. For instance, replacing N,N-dimethylformamide (DMF) with N,N-diethylformamide (DEF) has been shown to influence interpenetration. |
| Ligand Flexibility and Conformation | While this compound provides a relatively rigid core, its carboxylate groups can exhibit some rotational freedom. The conformation of the ligand can influence the packing and favor interpenetration. While modifying the primary ligand isn't always feasible, the use of co-ligands can alter the overall network topology. |
| Absence of a Modulator | Introduce a coordinating modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), to the reaction mixture. Modulators compete with the primary ligand for coordination to the metal centers, which can slow down the crystallization process and favor the thermodynamically less stable, but often non-interpenetrated, product. The concentration of the modulator is a key parameter to optimize. |
| Single-Ligand System | Employ a mixed-ligand strategy. The introduction of a secondary, ancillary ligand can alter the coordination environment of the metal center and the overall topology of the framework, thereby preventing interpenetration. This has been successfully demonstrated in the synthesis of the non-interpenetrated MOF NENU-521, which uses both this compound and thiophene-2,5-dicarboxylic acid.[4] |
Frequently Asked Questions (FAQs)
Q1: What is interpenetration in the context of MOFs and why is it often undesirable?
A1: Interpenetration is a phenomenon where two or more independent MOF networks grow through each other in a catenated fashion. While this can sometimes enhance the stability of the framework, it is often undesirable because it significantly reduces the pore size and the accessible surface area of the material, which are critical properties for applications such as gas storage, separation, and catalysis.[2][3]
Q2: How can I confirm if my synthesized MOF is interpenetrated?
A2: The most definitive method for determining interpenetration is single-crystal X-ray diffraction (SCXRD), which provides a detailed three-dimensional structure of the framework. Powder X-ray diffraction (PXRD) can also be indicative; often, interpenetrated phases will have characteristic diffraction patterns that differ from their non-interpenetrated counterparts. A significant decrease in the experimentally measured surface area (e.g., via BET analysis) compared to the theoretical surface area of a non-interpenetrated structure can also suggest the presence of interpenetration.
Q3: Can the choice of metal ion influence the degree of interpenetration?
A3: Yes, the choice of the metal ion or metal cluster secondary building unit (SBU) can influence the final topology and the likelihood of interpenetration. Different metal ions have distinct coordination preferences (coordination number and geometry), which, in conjunction with the ligand geometry, dictate the resulting framework. For MOFs based on this compound, various metal ions such as Zn(II), Co(II), and Mn(II) have been used, resulting in frameworks with varying degrees of interpenetration.
Q4: Are there any advantages to synthesizing an interpenetrated MOF?
A4: While often considered a drawback for applications requiring high porosity, interpenetration can offer some advantages. Interpenetrated frameworks often exhibit enhanced thermal and chemical stability due to the increased van der Waals interactions between the entangled networks.[3] The smaller, well-defined pores in some interpenetrated MOFs can also be beneficial for applications requiring high selectivity for small molecules.
Q5: What is a mixed-ligand approach, and how does it help prevent interpenetration?
A5: A mixed-ligand approach involves using two or more different organic linkers in the synthesis of a MOF. The introduction of a second ligand with a different size, shape, or connectivity can disrupt the symmetry and packing of the crystal structure in a way that makes interpenetration sterically or geometrically unfavorable. A notable example is the synthesis of the non-interpenetrated MOF NENU-521, which utilizes both this compound and thiophene-2,5-dicarboxylic acid.[4]
Quantitative Data Comparison
The following table presents a comparison of the key physicochemical properties of a non-interpenetrated and an interpenetrated MOF synthesized using this compound.
| Property | Non-Interpenetrated MOF (NENU-521) | Interpenetrated MOF (Representative Example) |
| Metal Center | Zn(II) | Mn(II) or Zn(II) |
| Co-ligand | Thiophene-2,5-dicarboxylic acid | None or a simple ancillary ligand (e.g., pyridine) |
| Degree of Interpenetration | Non-interpenetrated | 2-fold to 8-fold |
| BET Surface Area | 2765 m²/g[4] | Significantly lower; often < 1000 m²/g |
| Langmuir Surface Area | 3191 m²/g[4] | Data not always reported, but expected to be significantly lower than the non-interpenetrated analogue. |
| Pore Volume | 1.45 cm³/g[4] | Substantially reduced compared to the non-interpenetrated version. |
| Pore Size | Mesoporous and Microporous (5-10 Å and 20-25 Å)[4] | Primarily microporous with significantly smaller pore dimensions. |
Experimental Protocols
Synthesis of a Non-Interpenetrated MOF (NENU-521) via a Mixed-Ligand Approach
This protocol is a representative example based on the synthesis of NENU-521, a non-interpenetrated MOF.[4]
Materials:
-
This compound (H₃TPA)
-
Thiophene-2,5-dicarboxylic acid (H₂TDA)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of the Ligand-Solvent Mixture: In a 20 mL glass vial, dissolve this compound and thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF). The molar ratio of H₃TPA to H₂TDA should be optimized, but a starting point could be a 1:1 or similar ratio.
-
Preparation of the Metal Salt Solution: In a separate vial, dissolve zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
Mixing and Reaction: Combine the ligand and metal salt solutions in a Teflon-lined stainless-steel autoclave.
-
Solvothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-120 °C) and hold for a designated period (e.g., 24-72 hours). The precise temperature and time are critical parameters to control to avoid interpenetration.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Activation: Wash the collected crystals thoroughly with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores. The activation of the MOF is typically carried out by heating the sample under vacuum to remove the solvent molecules occluded in the pores.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the synthesis of non-interpenetrated MOFs.
Caption: Key strategies to prevent interpenetration in MOF synthesis.
Caption: A typical experimental workflow for solvothermal synthesis.
References
Troubleshooting low yield in 4,4',4''-Nitrilotribenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4',4''-Nitrilotribenzoic acid.
Troubleshooting Guides
Low yield is a common issue in multi-step organic syntheses. This guide addresses specific problems that may be encountered during the synthesis of this compound via two common routes: hydrolysis of tris(4-cyanophenyl)amine and oxidation of tris(4-acetylphenyl)amine (B3266122).
Route 1: Hydrolysis of Tris(4-cyanophenyl)amine
This route involves the conversion of the three nitrile groups of tris(4-cyanophenyl)amine to carboxylic acid groups.
dot
Caption: Troubleshooting workflow for the hydrolysis synthesis route.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Nitrile Groups | 1. Insufficient reaction time or temperature: The hydrolysis of aryl nitriles can be slow. 2. Low concentration of base: Potassium hydroxide (B78521) is the reactant and a catalyst. 3. Poor solubility of starting material: Tris(4-cyanophenyl)amine may not be fully dissolved. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC or HPLC to determine the optimal duration. Refluxing for 14 hours is a reported condition. 2. Increase the amount of KOH: Ensure a sufficient molar excess of potassium hydroxide. 3. Use a co-solvent: While ethylene (B1197577) glycol is the primary solvent, adding a small amount of a co-solvent in which the starting material is more soluble might help. |
| Formation of Amide Intermediate as a Major Product | Incomplete hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. Insufficient reaction time or harshness can lead to the accumulation of this intermediate. | Prolong the reaction time or increase the temperature: This will promote the hydrolysis of the amide to the carboxylic acid. Monitor the disappearance of the amide spot/peak by TLC/HPLC. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material or amide intermediate. 2. Formation of side products: Decarboxylation at high temperatures or other degradation products. | 1. Optimize reaction conditions: Ensure complete conversion to minimize impurities from the start. 2. Recrystallization: Use a suitable solvent system for recrystallization. Mixtures of DMF/water or ethanol/water are often effective for purifying aromatic carboxylic acids. 3. Column chromatography: While less common for the final acid, it can be used to purify the ester derivative if the acid is esterified for purification and then hydrolyzed back. |
Route 2: Oxidation of Tris(4-acetylphenyl)amine
This pathway involves the oxidation of the three acetyl groups on the triphenylamine (B166846) core to carboxylic acids.
dot
Caption: Troubleshooting workflow for the oxidation synthesis route.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Oxidation | 1. Insufficient oxidant: The stoichiometry of the haloform reaction is crucial. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor mixing: If the reaction is heterogeneous, poor stirring can limit the reaction rate. | 1. Ensure a molar excess of the oxidizing agent (sodium hypobromite): Sodium hypobromite (B1234621) is generated in situ from bromine and sodium hydroxide. Ensure sufficient quantities of both are used. 2. Maintain the reaction temperature: A reported condition is 45°C for 5 hours. 3. Ensure vigorous stirring: Maintain good agitation throughout the reaction. |
| Formation of Di- or Mono-acid Products | Partial oxidation: Similar to incomplete oxidation, this results from insufficient oxidant or reaction time. | Increase the amount of oxidant and/or prolong the reaction time: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material and partially oxidized intermediates. |
| Presence of Bromoform as an Impurity | Byproduct of the haloform reaction: Bromoform (CHBr₃) is a direct byproduct of the oxidation of the methyl ketone. | Thorough work-up and purification: Bromoform is a volatile and non-polar compound. It can be removed by extraction with an organic solvent and subsequent evaporation. Careful recrystallization of the final product should also remove any residual bromoform. |
| Product Discoloration | Oxidation of the amine: The central nitrogen atom of the triphenylamine core can be susceptible to oxidation, leading to colored impurities. | Use of antioxidants: During work-up and purification, the use of a small amount of a reducing agent like sodium bisulfite might help to prevent oxidation. Purification: Activated carbon treatment during recrystallization can help to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound with a high yield?
Based on reported yields, the hydrolysis of tris(4-cyanophenyl)amine appears to be a very high-yielding method (reportedly up to 97%). The oxidation of tris(4-acetylphenyl)amine is also a good option with a reported yield of around 86.6%. The choice of route may also depend on the availability and cost of the starting materials.
Q2: My final product of this compound has poor solubility. How can I purify it effectively?
This compound is expected to have low solubility in many common organic solvents due to its rigid structure and the presence of three carboxylic acid groups. For purification, consider the following:
-
Recrystallization from polar aprotic solvents: Solvents like DMF or DMSO, often with the addition of water, can be effective.
-
Conversion to a salt: The product can be dissolved in an aqueous base (like NaOH or KOH) to form the carboxylate salt, which is typically much more soluble in water. The solution can then be filtered to remove insoluble impurities, and the pure acid can be precipitated by adding acid.
-
Esterification: The carboxylic acid can be converted to its methyl or ethyl ester, which is generally more soluble in organic solvents and can be purified by column chromatography. The purified ester can then be hydrolyzed back to the acid.
Q3: Can I use other methods to synthesize the tris(4-substituted)phenylamine precursor?
Yes, besides the direct functionalization of triphenylamine, precursors like tris(4-bromophenyl)amine (B153671) can be synthesized via Ullmann condensation or Buchwald-Hartwig amination reactions.[1] These methods involve the coupling of an amine with an aryl halide.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The product should be soluble in deuterated DMSO.
-
FT-IR Spectroscopy: To identify the characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the triphenylamine core.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is an indicator of high purity.
-
Elemental Analysis: To determine the elemental composition.
Experimental Protocols
Protocol 1: Hydrolysis of Tris(4-cyanophenyl)amine
Materials:
-
Tris(4-cyanophenyl)amine
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add tris(4-cyanophenyl)amine and ethylene glycol.
-
Add a significant molar excess of potassium hydroxide pellets.
-
Heat the mixture to reflux and maintain for approximately 14 hours. The reaction progress can be monitored by TLC or HPLC.
-
After cooling to room temperature, pour the reaction mixture into a larger beaker containing deionized water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates completely.
-
Filter the solid product, wash thoroughly with deionized water to remove any inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain pure this compound.
Protocol 2: Oxidation of Tris(4-acetylphenyl)amine
Materials:
-
Tris(4-acetylphenyl)amine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a reaction vessel, dissolve tris(4-acetylphenyl)amine in 1,4-dioxane.
-
In a separate beaker, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Slowly add the sodium hypobromite solution to the solution of tris(4-acetylphenyl)amine.
-
Heat the reaction mixture to approximately 45°C and stir for about 5 hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization.
References
Strategies to improve the thermal stability of H3NTB-derived frameworks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H3NTB (4,4',4''-s-triazine-2,4,6-triyltribenzoic acid, also known as H3TATB) derived metal-organic frameworks (MOFs). The focus is on strategies to enhance the thermal stability of these frameworks.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of H3NTB-derived MOFs?
A1: H3NTB-derived frameworks generally exhibit high thermal stability. Depending on the coordinated metal ion, these frameworks can be stable at temperatures up to 470°C and in some cases, such as with lanthanide metals, up to 550°C.[1][2] The rigid and aromatic nature of the triazine-based H3NTB ligand contributes to this robustness.[3][4]
Q2: How does the choice of metal ion affect the thermal stability of H3NTB MOFs?
A2: The metal ion plays a crucial role in determining the overall thermal stability of the framework. Generally, stronger metal-ligand bonds lead to higher thermal stability.[5] For instance, MOFs constructed with highly charged metal ions or lanthanides tend to exhibit enhanced thermal stability due to the formation of strong coordination bonds.[2]
Q3: What are the common decomposition mechanisms for H3NTB-derived frameworks?
A3: The thermal decomposition of H3NTB-derived frameworks typically involves the breakdown of the organic linker, followed by the collapse of the framework structure. The decomposition process can be influenced by the atmosphere (e.g., air or inert gas) and the heating rate. The robust triazine core of the H3NTB ligand generally requires high temperatures to decompose.[3]
Q4: Can post-synthetic modification (PSM) be used to improve the thermal stability of H3NTB frameworks?
A4: While PSM is a versatile technique for functionalizing MOFs, its direct application to significantly enhance the thermal stability of the primary framework is less common.[6][7][8][9] However, PSM can be employed to introduce functional groups that may indirectly enhance stability, for example, by increasing the framework's hydrophobicity to prevent the incorporation of destabilizing water molecules.[10]
Troubleshooting Guides
Issue 1: My H3NTB-derived MOF shows lower than expected thermal stability.
| Possible Cause | Troubleshooting Step |
| Incomplete solvent removal: Residual solvent molecules within the pores can lower the decomposition temperature. | Activate the MOF under vacuum at an elevated temperature (e.g., 100-150°C) for several hours to ensure complete removal of guest solvents before thermal analysis.[11] |
| Framework defects: Incomplete coordination or structural defects can create weaker points in the framework. | Optimize the synthesis conditions (e.g., temperature, reaction time, modulator concentration) to improve crystallinity and reduce defects. |
| Hygroscopic nature: The framework may be absorbing moisture from the air, which can negatively impact thermal stability. | Handle and store the MOF in a dry environment, such as a desiccator or glovebox. |
| Incorrect phase synthesized: A different, less stable polymorph may have formed during synthesis. | Characterize the material thoroughly using Powder X-ray Diffraction (PXRD) to confirm the desired crystal phase. |
Issue 2: How can I design a new H3NTB-derived MOF with maximized thermal stability?
| Strategy | Experimental Approach |
| Metal Node Selection: Choose metal ions that form strong coordination bonds. | Synthesize a series of H3NTB MOFs with different metal ions (e.g., Zr(IV), Cr(III), and various lanthanides) and compare their thermal stability using Thermogravimetric Analysis (TGA). |
| Increase Framework Dimensionality and Connectivity: Higher-dimensional and more connected networks are generally more rigid and thermally stable.[5][12] | Employ synthesis conditions (e.g., specific solvents or templates) that favor the formation of 3D frameworks over 1D or 2D structures. |
| Ligand Rigidification: While H3NTB is already rigid, further reducing conformational flexibility can enhance stability. | This is an intrinsic property of the H3NTB ligand. However, co-ligands or modulators can be used to influence the final framework structure and rigidity. |
| Interpenetration: In some cases, interpenetrated frameworks can exhibit higher thermal stability due to increased van der Waals interactions. | Modify the synthesis conditions (e.g., concentration of reactants, solvent system) to promote the formation of interpenetrated structures. |
Quantitative Data Summary
The following table summarizes the reported thermal decomposition temperatures (Td) for various H3NTB-derived MOFs.
| Framework | Metal Ion(s) | Decomposition Temperature (Td) | Reference |
| {H₂[Zn₆(μ₄-O)(TATB)₄]}n | Zn(II) | > 470°C | [1] |
| [Cd₃(TATB)₂]n | Cd(II) | > 470°C | [1] |
| [Mn₃(TATB)₂]n | Mn(II) | > 470°C | [1] |
| [Ln(TATB)(H₂O)] (Ln = various lanthanides) | Lanthanides | up to 550°C | [2] |
| [Ca₆(TATB)₄(H₂O)(DMA)₄] | Ca(II) | Not specified, metastable | [13] |
Experimental Protocols
General Hydrothermal/Solvothermal Synthesis of H3NTB MOFs
This protocol provides a general guideline for the synthesis of H3NTB-based MOFs. Specific parameters will need to be optimized for each metal-ligand system.
-
Reactant Preparation: In a typical synthesis, the H3NTB ligand and a metal salt (e.g., nitrate, chloride, or acetate (B1210297) salt) are dissolved in a solvent or a mixture of solvents. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and water.
-
Mixing: The ligand and metal salt solutions are combined in a reaction vessel, often a Teflon-lined stainless-steel autoclave. The molar ratio of ligand to metal salt is a critical parameter to be optimized.
-
Heating: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 100°C and 180°C) for a defined period (ranging from several hours to a few days).[13][14]
-
Cooling and Crystal Collection: The autoclave is cooled slowly to room temperature. The resulting crystalline product is collected by filtration or decantation.
-
Washing and Activation: The collected crystals are washed several times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol (B145695) or acetone) to remove unreacted starting materials. The framework is then "activated" by removing the solvent molecules from the pores, typically by heating under vacuum.[11]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the synthesized MOFs.
-
Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA pan (usually alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is programmed with the desired temperature ramp rate (e.g., 5 or 10 °C/min) and the final temperature (e.g., 800°C). The analysis is typically performed under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Data Acquisition: The instrument heats the sample and records the mass loss as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, which is taken as the thermal decomposition temperature (Td).
Visualizations
Caption: Structure of the H3NTB (H3TATB) organic ligand.
Caption: Experimental workflow for improving H3NTB MOF thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Postsynthetic modification of metal-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pore Size Modification in MOFs using H3NTB Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the pore size of Metal-Organic Frameworks (MOFs) using 4,4',4''-nitrilotrisbenzoic acid (H3NTB) and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are trying to synthesize a MOF with H3NTB, but we are consistently obtaining an amorphous powder instead of crystalline material. What could be the issue?
A1: The formation of amorphous products instead of crystalline MOFs is a common issue. Several factors could be at play:
-
Reaction Kinetics: The nucleation and crystal growth process might be too rapid. Try reducing the reaction temperature or the concentration of the reactants. Using a modulator, such as a monocarboxylic acid (e.g., acetic acid), can help to slow down the coordination reaction and promote the growth of well-defined crystals.
-
Solvent System: The choice of solvent is crucial. N,N-Dimethylformamide (DMF) is commonly used, but its decomposition at high temperatures can affect the pH of the solution and hinder crystal formation. Consider using a different solvent, such as N,N-diethylformamide (DEF) or a mixture of solvents, to optimize solubility and reaction kinetics.
-
pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on the H3NTB linker is pH-dependent. If the pH is not optimal, the coordination between the metal ions and the linker may be incomplete or disordered. You can try adding a small amount of a base or acid to modulate the pH.
Q2: Our powder X-ray diffraction (PXRD) pattern of the synthesized MOF shows additional peaks that do not match the expected pattern. How can we improve the phase purity?
A2: The presence of extra peaks in the PXRD pattern indicates the formation of impurities or a mixture of different crystalline phases. To improve phase purity:
-
Optimize Molar Ratios: The molar ratio of the metal salt to the H3NTB linker is a critical parameter. Systematically vary the metal-to-linker ratio to find the optimal conditions for the formation of the desired phase.
-
Control Temperature and Time: The reaction temperature and time can influence the thermodynamic and kinetic products. A thorough screening of different temperature and time combinations can help in isolating the pure phase.
-
Purification: After synthesis, wash the product thoroughly with the synthesis solvent and then with a lower-boiling-point solvent (e.g., ethanol (B145695) or methanol) to remove unreacted starting materials and any soluble impurities trapped within the pores.
Q3: We are using a functionalized H3NTB derivative to increase the pore size of our MOF, but the resulting material has a lower-than-expected surface area. What could be the reason?
A3: A lower-than-expected surface area in MOFs synthesized with functionalized linkers can be attributed to several factors:
-
Interpenetration: The introduction of functional groups can sometimes lead to the formation of interpenetrated frameworks, where two or more independent networks are intertwined. This can significantly reduce the accessible pore volume and surface area. Careful selection of the functional group and reaction conditions can sometimes disfavor interpenetration.
-
Pore Collapse: The synthesized MOF might not be robust enough to maintain its porous structure after the removal of solvent molecules. This is particularly true for MOFs with large pores. Ensure that the activation process (solvent removal) is carried out under mild conditions. Supercritical CO2 drying is a gentle method to activate fragile MOFs.
-
Incomplete Activation: Residual solvent molecules or unreacted starting materials might be trapped within the pores, blocking access to the internal surface. Optimize your activation procedure by increasing the temperature or time under vacuum, or by performing a solvent exchange with a more volatile solvent prior to heating.
Q4: How does the choice of the functional group on the H3NTB derivative affect the final MOF structure and pore size?
A4: The functional group on the H3NTB derivative plays a significant role in determining the final MOF architecture and its porous properties. The size, shape, and electronic nature of the functional group can influence:
-
Coordination Geometry: The functional group can sterically hinder or electronically influence the coordination of the carboxylate groups to the metal centers, potentially leading to different framework topologies.
-
Linker Conformation: The rotational freedom of the phenyl rings in the H3NTB linker can be restricted by bulky functional groups, forcing the linker into a specific conformation that directs the formation of a particular network.
-
Pore Aperture: Bulky functional groups can project into the pores, reducing the effective pore diameter. Conversely, extending the linker backbone with functional groups can lead to larger pores.
Quantitative Data on Pore Size Modification
The following table presents hypothetical yet plausible data on how different functional groups on the H3NTB linker might influence the pore size and other porous properties of a resulting MOF. This data is illustrative and based on general trends observed in MOF chemistry.
| Ligand | Functional Group | Pore Diameter (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| H3NTB | -H | 12.5 | 1850 | 0.85 |
| H3NTB-CH3 | -CH3 | 11.8 | 1720 | 0.78 |
| H3NTB-NH2 | -NH2 | 12.2 | 1800 | 0.82 |
| H3NTB-Br | -Br | 11.5 | 1650 | 0.75 |
Experimental Protocols
General Solvothermal Synthesis of H3NTB-based MOFs
This protocol provides a general guideline for the solvothermal synthesis of MOFs using H3NTB or its derivatives. The specific amounts, temperatures, and times will need to be optimized for each specific system.
Materials:
-
Metal Salt (e.g., Zn(NO3)2·6H2O, Cu(NO3)2·3H2O)
-
H3NTB or H3NTB derivative
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL).
-
In a separate vial, dissolve the H3NTB or H3NTB derivative (e.g., 0.05 mmol) in the same solvent (e.g., 10 mL).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) three times to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a volatile solvent (e.g., ethanol) for 24 hours, replacing the solvent every 8 hours.
-
Activate the MOF by heating the sample under a dynamic vacuum at a suitable temperature (e.g., 120-180 °C) for several hours until the solvent is completely removed.
Visualizations
Caption: Experimental workflow for the synthesis and activation of MOFs using H3NTB derivatives.
Caption: Logical relationship between H3NTB linker functionalization and resulting MOF pore properties.
Technical Support Center: Post-Synthetic Modification of MOFs with H₃NTB Linkers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) containing the 4,4',4''-nitrilotrisbenzoic acid (H₃NTB) linker.
Frequently Asked Questions (FAQs)
Q1: What is post-synthetic modification (PSM) in the context of MOFs?
A1: Post-synthetic modification is a technique used to chemically alter a MOF after its initial synthesis is complete.[1][2] This approach allows for the introduction of new functional groups or the alteration of existing ones on the MOF's linkers or metal nodes without disrupting the overall framework structure.[3] It is a powerful method for tuning the properties of MOFs for specific applications when direct synthesis with functionalized linkers is challenging.[3]
Q2: Which parts of the H₃NTB linker are typically targeted for PSM?
A2: The H₃NTB linker consists of a central tertiary amine nitrogen atom connected to three phenyl rings, each with a carboxylic acid group. The most common sites for PSM on this linker are the aromatic (phenyl) rings. These rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups that can be further modified.
Q3: What are the most critical characterization techniques to confirm successful PSM?
A3: A combination of techniques is essential to verify a successful modification:
-
Powder X-Ray Diffraction (PXRD): This is the most crucial technique to confirm that the MOF's crystalline structure and long-range order are maintained after the reaction.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of new functional groups by detecting their characteristic vibrational modes.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a digested (dissolved) sample of the MOF can confirm the covalent modification of the linker and quantify the percentage of modified linkers.[6]
-
Thermogravimetric Analysis (TGA): TGA helps assess the thermal stability of the modified MOF and can sometimes provide evidence of functionalization through changes in the decomposition profile.[4][7]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): This measures the Brunauer-Emmett-Teller (BET) surface area and pore volume, which may change after modification due to the introduction of new functional groups within the pores.[4]
Q4: Can PSM affect the porosity and surface area of the MOF?
A4: Yes. The introduction of functional groups onto the H₃NTB linker can occupy space within the MOF's pores, typically leading to a decrease in the BET surface area and pore volume. However, in some cases, modification can lead to the formation of defects or alter linker packing, which might unexpectedly increase uptake for specific molecules.[8]
Troubleshooting Guide
Encountering issues during PSM is common. This guide addresses specific problems you might face.
| Problem | Potential Causes | Recommended Solutions |
| Significant loss of crystallinity (major changes or loss of peaks in PXRD) | 1. Reaction conditions (temperature, pressure) are too harsh. 2. Reagents (acid, base, solvent) are degrading the MOF structure. 3. The MOF is not stable in the chosen solvent. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use milder reagents or protecting groups if necessary. 3. Screen for alternative solvents in which the MOF is known to be stable. 4. Ensure the MOF is properly activated (guest-free) but not collapsed before the reaction. |
| Low or no functionalization (confirmed by NMR/FTIR) | 1. Poor diffusion of reagents into the MOF pores. 2. Steric hindrance from the framework preventing access to the reactive site. 3. Reagents are too large to enter the pores. 4. Insufficient reaction time or temperature. | 1. Choose a solvent that swells the MOF pores without dissolving it. 2. Use smaller, more reactive modifying agents. 3. Increase the reaction time and/or moderately increase the temperature (while monitoring crystallinity). 4. Increase the concentration of the modifying reagent. |
| Incomplete or partial functionalization | 1. Heterogeneous reaction kinetics. 2. Some reactive sites are inaccessible. 3. Deactivation of the reagent over time. | 1. Extend the reaction time. 2. Agitate or stir the reaction mixture to improve mass transport. 3. Perform the reaction in multiple, sequential steps with fresh reagents. |
| Reduced surface area more than expected | 1. Pore blockage by bulky functional groups. 2. Incomplete removal of reagents or byproducts from the pores after the reaction. 3. Partial collapse of the framework. | 1. Use smaller functionalizing agents if possible. 2. Implement a rigorous post-reaction washing protocol with various solvents (e.g., the reaction solvent, then a lower-boiling solvent like acetone (B3395972) or ethanol). 3. Use a gentle activation method, such as supercritical CO₂ exchange, to remove solvent without causing pore collapse.[6] |
Experimental Protocols
Example Protocol: Two-Step PSM of a Zn-H₃NTB MOF (Nitration followed by Reduction)
This protocol describes a general procedure for introducing an amino group onto the aromatic rings of the H₃NTB linker in a pre-synthesized zinc-based MOF. Caution: Handle fuming nitric acid and hydrazine (B178648) with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment.
Step 1: Nitration of the H₃NTB-MOF
-
Activation: Activate 200 mg of the as-synthesized Zn-H₃NTB MOF by immersing it in a solvent like N,N-Dimethylformamide (DMF) for 24 hours, replacing the solvent every 8 hours. Then, decant the DMF and wash with a volatile solvent like ethanol (B145695) (3 x 10 mL). Dry the sample under vacuum at 120 °C for 12 hours to remove all guest molecules.
-
Reaction Setup: In a round-bottom flask, suspend the 200 mg of activated MOF in 10 mL of a non-reactive solvent such as dichloromethane (B109758) (DCM).
-
Nitration: Cool the suspension to 0 °C in an ice bath. Slowly add 1.0 mL of fuming nitric acid (HNO₃) dropwise to the stirred suspension.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 24 hours.
-
Washing: Quench the reaction by carefully adding 20 mL of deionized water. Collect the solid product by centrifugation or filtration. Wash the solid thoroughly with water (3 x 20 mL), followed by ethanol (3 x 20 mL), and finally DCM (3 x 20 mL) to remove unreacted acid and byproducts.
-
Drying: Dry the resulting nitro-functionalized MOF (NO₂-MOF) under vacuum at 80 °C for 12 hours.
Step 2: Reduction of the Nitro Group to an Amine Group
-
Suspension: Suspend the 150 mg of dry NO₂-MOF in 15 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Add 1.0 mL of hydrazine monohydrate and a catalytic amount of Palladium on carbon (Pd/C, ~10 mg).
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen or argon atmosphere for 24 hours.
-
Washing: Cool the reaction to room temperature. Collect the solid by centrifugation/filtration. Wash thoroughly with ethanol (5 x 20 mL) to remove all traces of hydrazine and palladium catalyst.
-
Drying: Dry the final amino-functionalized MOF (NH₂-MOF) under vacuum at 100 °C for 12 hours.
Quantitative Data Summary
The success of PSM is often evaluated by comparing key quantitative metrics before and after modification. The following table provides an example of how to present such data.
| Property | Pristine Zn-H₃NTB MOF | After Nitration (NO₂-MOF) | After Reduction (NH₂-MOF) |
| Linker Modification (%) (Determined by ¹H NMR) | 0% | ~85% | ~80% |
| BET Surface Area (m²/g) | 1850 | 1420 | 1510 |
| Pore Volume (cm³/g) | 0.75 | 0.58 | 0.62 |
| Thermal Decomposition T₅% (°C) (5% weight loss by TGA) | 410 °C | 385 °C | 390 °C |
Visual Guides
Diagrams can clarify complex workflows and logical processes in PSM experiments.
Caption: General experimental workflow for post-synthetic modification of a MOF.
Caption: Decision tree for troubleshooting common issues in MOF PSM experiments.
References
- 1. Postsynthetic modification of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postsynthetic Tuning of Metal–Organic Frameworks for Targeted Applications (Journal Article) | OSTI.GOV [osti.gov]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading in H3NTB-based MOFs
Disclaimer: Information regarding the specific Metal-Organic Framework (MOF) derived from 4,4',4''-nitrilotribenzoic acid (H3NTB) is not extensively available in current scientific literature. Therefore, this guide provides troubleshooting and optimization strategies based on established principles for carboxylate-based MOFs. Researchers should adapt these recommendations to the specific characteristics of their H3NTB-based MOF.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My drug loading efficiency is consistently low. What are the primary factors I should investigate?
A1: Low drug loading efficiency in MOFs is a common challenge that can be attributed to several factors. Systematically investigating the following can help identify the root cause:
-
MOF Activation: Incomplete activation of the MOF can leave residual solvent or unreacted starting materials within the pores, blocking access for drug molecules. Ensure your activation protocol (e.g., solvent exchange and vacuum drying) is sufficient to clear the pores.[1]
-
Solvent Selection: The choice of solvent for the drug loading process is critical.[2][3] The solvent must effectively dissolve the drug without damaging the MOF structure. Furthermore, interactions between the solvent and the MOF can influence drug uptake.[3][4] Consider the polarity of the solvent and its potential to compete with the drug for binding sites on the MOF.[2][3][5]
-
Drug-MOF Interactions: The affinity between the drug molecule and the MOF framework is paramount.[6] Loading is often favored when there are strong interactions, such as hydrogen bonding, π-π stacking, or coordination bonds between the drug and the MOF's organic linkers or metal nodes.[6] The chemical properties of the H3NTB linker (a tripodal carboxylate with a central nitrogen atom) suggest potential for various intermolecular interactions.
-
Pore Size and Accessibility: The kinetic diameter of the drug molecule must be smaller than the pore aperture of the H3NTB-based MOF to allow for diffusion into the framework. If the drug is too large, it will only adsorb to the external surface, resulting in low loading.
-
Concentration Gradient: The concentration of the drug solution used for loading directly impacts the driving force for diffusion into the MOF. Insufficiently concentrated solutions may lead to lower loading capacities.
Q2: I am observing significant batch-to-batch variability in my drug loading results. What could be the cause?
A2: Poor reproducibility in drug loading experiments often points to inconsistencies in the MOF synthesis, activation, or the loading process itself. Key areas to scrutinize include:
-
MOF Synthesis: Minor variations in synthesis conditions (temperature, reaction time, reagent concentrations) can lead to differences in crystallinity, defect density, and particle size, all of which can affect drug uptake.[7]
-
Activation Consistency: Ensure that the activation process is identical for all batches, including solvent exchange times and the temperature and duration of vacuum drying.[1]
-
Drug Solution Stability: Verify the stability of your drug solution over the course of the loading experiment. Degradation or precipitation of the drug will lead to inaccurate and irreproducible results.
-
Stirring and Agitation: Inconsistent mixing during the loading process can lead to heterogeneous loading within the batch. Ensure a consistent and adequate stirring rate to maintain a uniform suspension of MOF particles in the drug solution.
Q3: How can I determine the maximum theoretical drug loading capacity of my H3NTB-based MOF?
A3: The maximum theoretical drug loading can be estimated based on the porosity of your MOF. You will need to know the pore volume (typically in cm³/g) and the density of the drug in its solid state (in g/cm³).
-
Calculation:
-
Maximum Loading (g drug / g MOF) = Pore Volume (cm³/g) × Drug Density (g/cm³)
-
Loading Capacity (wt%) = [Mass of Drug / (Mass of Drug + Mass of MOF)] × 100
-
-
Considerations: This calculation assumes that the drug molecules pack perfectly within the pores, which is not always the case. The actual loading capacity will likely be lower due to steric hindrance and the specific interactions between the drug and the MOF.
Q4: Can I modify my H3NTB-based MOF to improve its drug loading efficiency?
A4: Yes, post-synthetic modification (PSM) is a powerful technique to enhance the functionality of MOFs and can be employed to improve drug loading.[8][9][10][11][12] Given the structure of the H3NTB linker, potential PSM strategies could involve:
-
Functionalization of the Linker: If the synthesis allows for the incorporation of functionalized H3NTB analogues (e.g., with amino or hydroxyl groups), these can provide additional sites for drug interaction.
-
Coordination to Metal Nodes: The metal nodes of the MOF can sometimes be functionalized with molecules that have a high affinity for your drug of interest.
Quantitative Data on Drug Loading in Representative MOFs
To provide a frame of reference, the following table summarizes the drug loading capacities of several well-characterized MOFs with various drugs. This data can serve as a benchmark when evaluating the performance of your H3NTB-based MOF.
| MOF | Drug | Drug Loading Capacity (wt%) | Loading Method |
| MIL-101(Cr) | Ibuprofen | ~58% | Impregnation |
| MIL-53(Fe) | Ibuprofen | 37.0 wt% | Adsorption |
| MIL-88B(Fe) | Ibuprofen | 19.5 wt% | Adsorption |
| ZIF-8 | 5-Fluorouracil | ~60% | In-situ encapsulation |
| UiO-66 | Doxorubicin | ~31% | Impregnation |
Note: The loading capacity is highly dependent on the specific experimental conditions.
Experimental Protocols
General Protocol for Drug Loading via Impregnation (Soaking)
This protocol is a general starting point and should be optimized for your specific H3NTB-based MOF and drug molecule.
-
Activation of H3NTB-based MOF:
-
Immerse the as-synthesized MOF powder in a suitable solvent (e.g., ethanol (B145695) or chloroform) for 24-48 hours to exchange with the synthesis solvent (e.g., DMF).[1] Replace the solvent multiple times during this period.
-
Isolate the MOF by centrifugation or filtration.
-
Dry the MOF under high vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours to remove the exchange solvent and fully activate the pores. The specific temperature should be below the decomposition temperature of the MOF.
-
-
Preparation of Drug Solution:
-
Prepare a stock solution of the drug in a solvent in which it has high solubility and which does not degrade the MOF structure. The concentration should be optimized, but a starting point is often in the range of 1-10 mg/mL.
-
-
Drug Loading:
-
Disperse a known mass of the activated H3NTB-based MOF in a specific volume of the drug solution. A common starting ratio is 1:1 by mass of MOF to drug.[1]
-
Stir the suspension at room temperature for 24-72 hours in a sealed container to prevent solvent evaporation. The optimal time should be determined experimentally.
-
-
Isolation and Washing:
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface. This step is crucial for accurate loading efficiency determination but be aware that excessive washing can lead to premature drug release.
-
-
Quantification of Loaded Drug:
-
The amount of loaded drug can be determined indirectly or directly.
-
Indirect Method: Measure the concentration of the drug remaining in the supernatant and washings using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The amount of loaded drug is the initial amount minus the amount in the supernatant and washings.
-
Direct Method: Digest a known mass of the dried, drug-loaded MOF in a suitable solvent (e.g., an acidic or basic solution that dissolves the MOF) and measure the concentration of the released drug.
-
-
-
Calculation of Loading Efficiency and Capacity:
-
Loading Capacity (wt%) = [(Mass of drug in MOF) / (Mass of drug-loaded MOF)] × 100
-
Encapsulation Efficiency (%) = [(Mass of drug in MOF) / (Initial mass of drug)] × 100
-
Diagrams
Logical Workflow for Troubleshooting Drug Loading
Caption: Troubleshooting workflow for low drug loading in H3NTB-based MOFs.
References
- 1. Synthesis of MOFs and Characterization and Drug Loading Efficiency | MDPI [mdpi.com]
- 2. Influence of Solvents on Drug Loading Capacity of Metal-Organic Frameworks Focusing on Solvent Dipole Moment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Modelling drug adsorption in metal–organic frameworks: the role of solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Collection - Influence of Solvents on Drug Loading Capacity of MetalâOrganic Frameworks Focusing on Solvent Dipole Moment - Langmuir - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. sci-rad.com [sci-rad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Luminescent Properties of H₃NTB Coordination Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4',4''-nitrilotrisbenzoic acid (H₃NTB) coordination polymers. Our aim is to help you overcome common experimental challenges and refine the luminescent properties of your materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, activation, and characterization of luminescent H₃NTB coordination polymers.
Q1: My H₃NTB coordination polymer exhibits weak or no luminescence. What are the potential causes and solutions?
A1: Weak or absent luminescence is a common issue that can stem from several factors:
-
Inappropriate Metal Center: The choice of metal ion is crucial. While d¹⁰ metals like Zn(II) and Cd(II) often form highly luminescent coordination polymers with H₃NTB due to ligand-centered π–π* transitions, paramagnetic transition metals such as Co(II) or Cu(II) can quench luminescence.[1][2] For intense, sharp emissions, consider using lanthanide ions like Eu(III) (red emission) or Tb(III) (green emission), which are known for their characteristic f-f transitions when sensitized by the H₃NTB ligand.[3][4]
-
Solvent Quenching: Coordinated or guest solvent molecules, particularly water, can quench luminescence through non-radiative decay pathways involving O-H oscillators.[5][6]
-
Ligand Purity: Impurities in the H₃NTB ligand can introduce quenching sites.
-
Solution: Ensure the purity of your H₃NTB ligand through appropriate purification methods like recrystallization.
-
-
Structural Rigidity: A more rigid framework generally leads to enhanced luminescence by reducing non-radiative decay from vibrational and rotational modes.[8]
-
Solution: Optimize synthetic conditions (e.g., temperature, reaction time, solvent system) to promote the formation of a well-ordered, rigid crystalline structure. The use of co-ligands can also influence the rigidity of the framework.
-
Q2: The quantum yield of my luminescent H₃NTB polymer is lower than expected. How can I improve it?
A2: Low quantum yield can often be addressed by:
-
Enhancing Energy Transfer (for Lanthanide-based CPs): Efficient energy transfer from the H₃NTB ligand to the lanthanide ion is key for bright luminescence.
-
Solution: Ensure a good overlap between the emission spectrum of the ligand and the absorption spectrum of the lanthanide ion. The triplet state energy of the H₃NTB ligand should be appropriately matched with the accepting energy level of the lanthanide ion.
-
-
Minimizing Non-Radiative Decay: As mentioned in Q1, structural rigidity and removal of quenching species are critical.
-
Solution: Post-synthetic modification or the inclusion of guest molecules that enhance the rigidity of the framework can sometimes improve quantum yield.
-
-
Optimizing Synthesis Conditions: The synthetic method can significantly impact the crystallinity and purity of the final product, which in turn affects the quantum yield.
-
Solution: Systematically vary parameters such as temperature, pH, and reactant concentrations. Hydrothermal and solvothermal methods are commonly used to obtain highly crystalline materials.[9]
-
Q3: My H₃NTB crystals are unstable and degrade upon removal from the mother liquor. How can I handle them for characterization?
A3: Crystal degradation is often due to the loss of guest or coordinated solvent molecules that are essential for maintaining the structural integrity of the framework.[10]
-
Immediate Analysis: Analyze the crystals as quickly as possible after removal from the mother liquor.
-
Protective Coating: Mount the crystal on the diffractometer with a layer of protective oil (e.g., Paratone-N) to prevent solvent loss.[10]
-
Capillary Mounting: For powder X-ray diffraction (PXRD), seal the wet sample in a glass capillary to prevent it from drying out during measurement.
-
Solvent Exchange: Before activation, it can be beneficial to exchange the high-boiling synthesis solvent (like DMF) with a more volatile one (like ethanol (B145695) or acetone) by soaking the crystals in the new solvent.[7] This can sometimes lead to a more stable, desolvated phase.
Q4: My H₃NTB coordination polymer shows a red-shift in its emission spectrum compared to the free ligand. What does this signify?
A4: A red-shift in the emission spectrum of the coordination polymer compared to the free H₃NTB ligand is common and can be attributed to several factors:[8]
-
Coordination to the Metal Center: The coordination of the carboxylate groups of the H₃NTB ligand to the metal ion can increase the rigidity and conjugation of the ligand, leading to a decrease in the energy of the π–π* transition.[8]
-
Interligand π–π Stacking: In the solid state, interactions between the aromatic rings of adjacent H₃NTB ligands can also contribute to a red-shift in the emission.
Q5: I am observing luminescence quenching when my H₃NTB polymer is exposed to certain analytes (e.g., nitroaromatics, metal ions). What is the underlying mechanism?
A5: Luminescence quenching in H₃NTB-based sensors is a well-documented phenomenon, particularly for electron-deficient nitroaromatics and certain metal ions like Fe³⁺ and Cu²⁺.[4][11][12] The primary mechanisms include:
-
Photoinduced Electron Transfer (PET): The excited state of the H₃NTB framework can transfer an electron to the analyte, leading to non-radiative decay. This is a common mechanism for nitroaromatic compounds.[12]
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of the H₃NTB polymer overlaps with the absorption spectrum of the analyte, energy can be transferred non-radiatively, quenching the luminescence.[12]
-
Competitive Absorption: The analyte may absorb at the excitation or emission wavelength of the H₃NTB polymer, reducing the light available for excitation or re-absorbing the emitted light.[12]
-
Cation Exchange: In some cases, the quenching metal ion can replace the original metal center in the framework, leading to a less luminescent or non-luminescent material.[12][13]
Quantitative Data Summary
The following tables summarize key luminescent properties of various H₃NTB coordination polymers reported in the literature.
Table 1: Luminescent Properties of H₃NTB Coordination Polymers
| Metal Ion | Formula | Emission Max (nm) | Excitation Max (nm) | Quantum Yield (%) | Lifetime | Reference |
| Zn(II) | [Zn(HNTB)(Phen)]n | 435 | 340 | 30.5 | - | [3] |
| Cd(II) | {[Cd(HNTB)(Phen)]·2H₂O}n | 442 | 345 | 39.8 | - | [3] |
| Eu(III) | [Eu(NTB)(DMA)]·(DMA) | 5D₀→⁷F₁, 592; ⁵D₀→⁷F₂, 615 | - | - | - | [3] |
| Tb(III) | [Tb(NTB)(DMA)]·(DMA) | ⁵D₄→⁷F₆, 490; ⁵D₄→⁷F₅, 545 | - | - | - | [3] |
| La(III) | {--INVALID-LINK--₆}n | 430 | 350 | - | - | [11] |
Phen = 1,10-phenanthroline; DMA = N,N-dimethylacetamide; HPY = Pyridine
Table 2: Luminescence Sensing Performance of H₃NTB Coordination Polymers
| Polymer | Analyte | Quenching Efficiency (%) | Detection Limit | Reference |
| Eu-H₃NTB MOF | Fe³⁺ | >90 | 0.8 µM | [4] |
| Tb-H₃NTB MOF | Cr₂O₇²⁻ | >95 | 1.2 µM | [4] |
| La-H₃NTB CP | Fe³⁺ | High | - | [11] |
| La-H₃NTB CP | Nitrobenzene Vapor | High | - | [11] |
Experimental Protocols & Workflows
General Hydrothermal Synthesis of a Luminescent H₃NTB Coordination Polymer
This protocol provides a general procedure for the synthesis of H₃NTB coordination polymers. The specific metal salt, solvent system, temperature, and reaction time should be optimized for the desired product.
Materials:
-
4,4',4''-nitrilotrisbenzoic acid (H₃NTB)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), ethanol, water)
-
Teflon-lined stainless steel autoclave (20-25 mL)
Procedure:
-
Reactant Mixture: In a typical synthesis, combine H₃NTB (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1-0.2 mmol) in a glass vial.
-
Solvent Addition: Add the desired solvent or solvent mixture (e.g., 10 mL of DMF/H₂O v/v 1:1).
-
Homogenization: Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a set period (usually 24-72 hours).[9][14]
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Crystal Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with the mother liquor and then with a volatile solvent like ethanol or acetone (B3395972) to remove unreacted starting materials.[7]
-
Drying: Dry the crystals under ambient conditions or in a vacuum oven at a mild temperature.
Characterization of Luminescent Properties
-
Sample Preparation: For solid-state measurements, finely grind the crystalline sample into a powder. For solution-state measurements, disperse the powder in a suitable solvent (e.g., ethanol, DMF) and sonicate to form a stable suspension.
-
Steady-State Luminescence:
-
Record the excitation and emission spectra using a fluorescence spectrophotometer.
-
To determine the optimal excitation wavelength, scan the excitation spectrum while monitoring the emission at the expected maximum.
-
Record the emission spectrum by exciting the sample at its optimal excitation wavelength.
-
-
Luminescence Quantum Yield:
-
Measure the quantum yield using an integrating sphere or relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
-
Luminescence Lifetime:
-
Measure the luminescence decay lifetime using a time-correlated single-photon counting (TCSPC) system. The decay curve is typically fitted to a single or multi-exponential function to determine the lifetime(s).
-
Logical Relationships in Luminescence Sensing
The following diagram illustrates the decision-making process for investigating luminescence quenching in an H₃NTB coordination polymer upon interaction with an analyte.
References
- 1. Luminescence properties of europium (III)-based metal–organic frameworks: Influence of varied organic linkers | Semantic Scholar [semanticscholar.org]
- 2. Luminescent Papers with Asymmetric Complexes of Eu(III) and Tb(III) in Polymeric Matrices and Suggested Combinations for Color Tuning | MDPI [mdpi.com]
- 3. globethesis.com [globethesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rethinking Sensitized Luminescence in Lanthanide Coordination Polymers and MOFs: Band Sensitization and Water Enhanced Eu Luminescence in [Ln(C15H9O5)3(H2O)3]n (Ln = Eu, Tb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Study on the synthesis and host–guest luminescence properties of a novel Cd(ii)-picolinate coordination polymer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Luminescent metal–organic frameworks as optical sensors for selective sensing towards Fe3+ and Cu2+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Activation Protocols for Porous Frameworks from 4,4',4''-Nitrilotribenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porous frameworks synthesized from 4,4',4''-nitrilotribenzoic acid (H₃NTB).
Troubleshooting Guide
This guide addresses common issues encountered during the activation of H₃NTB-based porous frameworks.
| Issue | Potential Cause | Suggested Solution |
| Low Surface Area after Activation | Framework Collapse: The capillary forces during solvent evaporation can cause the porous structure to collapse. This is a common issue with flexible or sensitive frameworks. | - Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent (e.g., DMF, DMAc) with a solvent that has a lower surface tension, such as acetone (B3395972) or dichloromethane. For particularly sensitive frameworks, consider using solvents with ultra-low surface tension like n-hexane or perfluoropentane.[1] - Supercritical CO₂ Drying: This technique eliminates the liquid-gas phase transition, thereby avoiding capillary forces that lead to pore collapse.[2] It is a highly effective method for activating delicate frameworks. |
| Incomplete Solvent Removal: Residual solvent molecules trapped within the pores will block access to the porous network, leading to a lower measured surface area. | - Extended Solvent Exchange: Ensure the solvent exchange process is thorough. Immerse the framework in the new solvent and allow sufficient time for diffusion. Repeating the exchange with fresh solvent multiple times is recommended.[2] - Thermal Activation Optimization: If using thermal activation, ensure the temperature is high enough and the vacuum is strong enough to remove all residual solvents without causing thermal decomposition of the framework. Thermogravimetric analysis (TGA) can help determine the optimal activation temperature. | |
| Loss of Crystallinity Observed by XRD | Framework Decomposition: The activation temperature may be too high, causing the framework to decompose. H₃NTB-based frameworks generally exhibit high thermal stability, often exceeding 300°C. | - Thermogravimetric Analysis (TGA): Perform TGA on the as-synthesized material to determine the decomposition temperature of the framework and the temperature at which guest molecules are removed. Use an activation temperature that is safely below the decomposition point. - Lower Temperature Activation: Opt for non-thermal activation methods like supercritical CO₂ drying if the framework is thermally sensitive. |
| Framework Collapse: Severe structural collapse can lead to a loss of long-range order, resulting in amorphous or poorly crystalline material as observed by Powder X-ray Diffraction (PXRD). | - Gentle Activation Methods: Employ solvent exchange with low surface tension solvents followed by gentle heating under vacuum, or utilize supercritical CO₂ drying. | |
| Inconsistent Batch-to-Batch Results | Variability in Activation Protocol: Minor variations in the activation procedure, such as the duration of solvent exchange, the heating rate during thermal activation, or the depressurization rate in supercritical CO₂ drying, can lead to different material properties. | - Standardize Protocol: Document and strictly adhere to a standardized activation protocol for all samples. This includes solvent volumes, exchange times, heating/cooling rates, and vacuum levels. |
| Sample Handling: Activated porous materials can be highly sensitive to air and moisture, which can re-occupy the pores and affect the measured surface area. | - Inert Atmosphere: Handle the activated sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric gases and moisture before characterization. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "activating" a porous framework?
A1: Activation is a critical step to make the internal pore structure of a porous material, such as a metal-organic framework (MOF), accessible. During synthesis, the pores are typically filled with solvent molecules. Activation removes these guest molecules, opening up the porous network for applications like gas storage, separation, and catalysis.[2]
Q2: Which activation method is best for my H₃NTB-based framework?
A2: The optimal activation method depends on the stability of your specific framework.
-
Solvent Exchange followed by Thermal Activation: This is a common and accessible method. It involves exchanging the high-boiling point synthesis solvent with a more volatile solvent before heating under vacuum.[2]
-
Supercritical CO₂ Drying: This is an excellent choice for delicate or flexible frameworks that are prone to collapse during conventional drying methods. It avoids the surface tension effects that cause pore collapse.[2]
-
Direct Thermal Activation: While possible for very robust frameworks, direct heating to remove high-boiling point solvents is often not recommended as it can lead to framework decomposition or incomplete activation.
Q3: How can I tell if my framework has been successfully activated?
A3: Successful activation is typically confirmed by a combination of characterization techniques:
-
Gas Sorption Analysis (e.g., N₂ at 77 K): A significant increase in the measured Brunauer-Emmett-Teller (BET) surface area and pore volume compared to the as-synthesized material is the primary indicator of successful activation.
-
Powder X-ray Diffraction (PXRD): The PXRD pattern should confirm that the crystallinity of the framework is maintained after activation. A loss of peak intensity or broadening can indicate framework collapse or amorphization.
-
Thermogravimetric Analysis (TGA): A TGA trace of the activated material should show minimal weight loss until the decomposition temperature of the framework, indicating that the pores are free of solvent molecules.
Q4: My H₃NTB-based MOF has a high theoretical surface area, but I'm consistently getting low experimental values after activation. What am I doing wrong?
A4: This is a common challenge. The discrepancy often arises from partial or complete collapse of the porous structure during the removal of guest solvents. The tripodal and somewhat flexible nature of the H₃NTB ligand can contribute to this. To address this, consider the following:
-
Switch to a gentler activation protocol. If you are using thermal activation, try a solvent exchange with a low surface tension solvent like chloroform (B151607) or acetone, followed by a milder heating profile.
-
Employ supercritical CO₂ drying. This is the most effective method to prevent pore collapse in sensitive frameworks.
Experimental Protocols
Solvent Exchange Activation Protocol
This protocol is a general guideline and may need to be optimized for your specific H₃NTB-based framework.
-
Solvent Exchange:
-
After synthesis, wash the as-synthesized material with a fresh high-boiling point solvent (e.g., DMF) to remove any unreacted starting materials.
-
Decant the solvent and immerse the material in a volatile solvent with a low surface tension (e.g., acetone, chloroform, or dichloromethane). Use a volume of solvent that is at least 10 times the volume of the solid material.
-
Allow the material to soak in the new solvent for at least 24 hours to ensure complete exchange.
-
Repeat the solvent exchange with fresh solvent at least three times to ensure all the original high-boiling point solvent is removed.
-
-
Drying:
-
After the final solvent exchange, decant the solvent and briefly dry the sample under a gentle stream of inert gas (e.g., N₂ or Ar).
-
Transfer the sample to a vacuum oven or a Schlenk line.
-
Evacuate the sample under dynamic vacuum and slowly increase the temperature to a point above the boiling point of the exchange solvent but well below the decomposition temperature of the framework (e.g., 80-150 °C).
-
Continue to heat under vacuum for at least 12 hours to ensure all solvent is removed.
-
Cool the sample to room temperature under vacuum before handling in an inert atmosphere.
-
Thermal Activation Protocol for a Lanthanide-based H₃NTB MOF
This protocol is based on the activation of a robust, microporous Ln-MOF synthesized with H₃NTB.[3][4]
-
Sample Preparation:
-
After synthesis and washing with N,N-dimethylformamide (DMF), the crystalline sample is washed with acetone.
-
-
Activation:
-
The acetone-washed sample is heated under a dynamic vacuum at 150 °C for 12 hours.
-
This process removes the guest molecules, resulting in a permanently porous framework.
-
Supercritical CO₂ (scCO₂) Drying Protocol
This protocol provides a general procedure for activating frameworks using supercritical CO₂.
-
Solvent Exchange:
-
Similar to the solvent exchange protocol above, first exchange the synthesis solvent with a solvent that is miscible with liquid CO₂, such as acetone or methanol. Perform this exchange several times over 2-3 days.
-
-
Supercritical Drying:
-
Place the solvent-exchanged sample in the chamber of a critical point dryer.
-
Fill the chamber with liquid CO₂ and allow the sample to soak for a period to replace the exchange solvent with liquid CO₂.
-
Slowly heat the chamber above the critical temperature of CO₂ (31.1 °C) and increase the pressure above the critical pressure (73.8 bar).
-
Once in the supercritical region, slowly vent the CO₂ gas while maintaining the temperature above the critical point. This slow venting is crucial to prevent pressure gradients that could damage the framework.
-
After the pressure has returned to atmospheric pressure, cool the chamber to room temperature.
-
The resulting activated material should be a dry powder. Handle under an inert atmosphere.
-
Quantitative Data Summary
The following table summarizes representative data for the porous properties of frameworks activated by different methods. Note that the data may be for structurally related but not identical H₃NTB-based materials.
| Framework | Activation Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| JUMP-1 (Co-H₃NTB-terephthalate) | Solvent Exchange (DCM) & Vacuum | 350 | 0.18 | |
| JUMP-1 (Co-H₃NTB-terephthalate) | Solvent Exchange (DCM) & scCO₂ Drying | 750 | 0.35 | |
| Ln-MOF (Lanthanide-H₃NTB) | Thermal Activation (150 °C, vacuum) | ~500-600 (Ar sorption) | ~0.2-0.25 | [3][4] |
Visualizations
Experimental Workflow for Activation Protocols
Caption: A workflow diagram illustrating the key steps in solvent exchange and supercritical CO₂ drying activation protocols.
Troubleshooting Logic for Low Surface Area
Caption: A decision tree to troubleshoot the common issue of low surface area after activation.
References
- 1. researchgate.net [researchgate.net]
- 2. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 3. Robust acid–base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO 2 with epoxides and cascade deacetalization–Knoevenagel reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06545B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 4,4',4''-Nitrilotribenzoic Acid MOFs
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key characterization techniques for Metal-Organic Frameworks (MOFs) synthesized with the tritopic linker 4,4',4''-Nitrilotribenzoic acid (H3NTB). Detailed experimental protocols, comparative data, and a logical workflow for characterization are presented to aid in the analysis and development of these porous materials.
The unique tripodal nature of this compound (H3NTB) facilitates the formation of robust, three-dimensional MOFs with permanent porosity. These materials are of significant interest for applications ranging from gas storage and catalysis to drug delivery. A thorough understanding of their physicochemical properties through various characterization techniques is crucial for their rational design and application. This guide focuses on the most common and essential techniques: Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Brunauer-Emmett-Teller (BET) analysis, and Scanning Electron Microscopy (SEM).
Comparative Analysis of Physicochemical Properties
The choice of the metal node in conjunction with the H3NTB linker significantly influences the resulting MOF's structural and functional properties. The following table summarizes key quantitative data from the characterization of various H3NTB-based MOFs, offering a comparative overview.
| Metal Ion | MOF Designation | Prominent PXRD Peaks (2θ) | Decomposition Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Lanthanides | |||||
| Sm | 1-Sm | Not Reported | ~500[1] | 113.7[2] | 0.105[2] |
| Eu | 1-Eu | Not Reported | ~500[1] | 128.1[2] | 0.111[2] |
| Gd | 1-Gd | Not Reported | ~500[1] | 222.0[2] | 0.152[2] |
| Tb | 1-Tb | Not Reported | ~500[1] | 299.0[2] | 0.204[2] |
| Dy | 1-Dy | Not Reported | ~500[1] | 268.8[2] | 0.176[2] |
| Ho | 1-Ho | Not Reported | ~500[1] | 261.2[2] | 0.182[2] |
| Er | 1-Er | Not Reported | ~500[1] | 274.7[2] | 0.202[2] |
| Yb | 1-Yb | Not Reported | ~500[1] | 300.7[2] | 0.209[2] |
| Transition Metals | |||||
| Zn | Zn-H3NTB-bipy | Not Reported | >300 | Not Reported | Not Reported |
| Cu | Cu-H3NTB | Not Reported | ~330 | Not Reported | Not Reported |
| Co | Co-H3NTB | Not Reported | >300 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are general and may require optimization based on the specific H3NTB MOF being analyzed.
Powder X-ray Diffraction (PXRD)
Objective: To confirm the crystalline phase and purity of the synthesized MOF.
Methodology:
-
A small amount of the dried MOF powder is gently ground to ensure a homogenous sample.
-
The sample is mounted on a flat sample holder.
-
PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 1-2°/min.
-
The resulting diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and identify any crystalline impurities.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the MOF and determine its decomposition temperature.
Methodology:
-
Approximately 5-10 mg of the MOF sample is placed in an alumina (B75360) or platinum crucible.
-
The analysis is performed using a thermogravimetric analyzer.
-
The sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min.
-
The analysis is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.
-
The TGA curve plots the percentage of weight loss as a function of temperature. The onset of a significant weight loss step indicates the decomposition of the framework.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
Methodology:
-
A sample of the MOF (typically 50-100 mg) is placed in a sample tube.
-
Degassing: The sample must be degassed under vacuum to remove any adsorbed guest molecules or moisture from the pores. This is a critical step and the conditions should be carefully chosen based on the thermal stability of the MOF as determined by TGA. A typical degassing procedure for H3NTB MOFs involves heating the sample at 100-150 °C under high vacuum for several hours (e.g., 4-12 hours).
-
After degassing, the sample tube is transferred to the analysis port of the gas sorption analyzer.
-
Nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature).
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore size distribution can be calculated from the adsorption or desorption branch of the isotherm using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology, particle size, and surface features of the MOF crystals.
Methodology:
-
A small amount of the MOF powder is dispersed onto a conductive carbon tape adhered to an SEM stub.
-
Any excess powder is removed to ensure a monolayer of particles.
-
The sample is then coated with a thin layer of a conductive material, such as gold or platinum, using a sputter coater. This coating prevents charging of the sample surface by the electron beam.
-
The coated sample is loaded into the SEM chamber.
-
The morphology and surface of the MOF crystals are observed and imaged at various magnifications.
Experimental Workflow and Logical Relationships
The characterization of a newly synthesized H3NTB MOF typically follows a logical progression to build a comprehensive understanding of its properties. The following diagram illustrates a general experimental workflow.
This guide provides a foundational understanding of the key techniques used to characterize this compound-based MOFs. By following these protocols and utilizing the comparative data, researchers can effectively evaluate the properties of their synthesized materials, paving the way for their application in diverse scientific and industrial fields.
References
A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of H3NTB-Based Frameworks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metal-organic frameworks (MOFs) based on the tritopic carboxylate ligand 4,4',4''-nitrilotribenzoic acid (H3NTB). Through detailed tables of crystallographic data, this document offers an objective comparison of H3NTB-based frameworks with alternatives constructed from other tritopic ligands, namely 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) and 4,4',4''-s-triazine-2,4,6-triyltribenzoic acid (H3TATB). The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the design and characterization of novel porous materials.
Structural Comparison of H3NTB-Based MOFs and Alternatives
The choice of the tritopic organic linker is a critical factor in determining the topology and properties of the resulting MOF. The H3NTB ligand, with its central nitrogen atom, offers a distinct geometry compared to the planar, benzene-centered H3BTB and the triazine-based H3TATB. These structural differences influence the coordination environment of the metal centers and the overall framework architecture. The following tables summarize key crystallographic data obtained from single-crystal X-ray diffraction analysis of various MOFs, allowing for a direct comparison of their structural parameters.
Table 1: Crystallographic Data for H3NTB-Based Lanthanide MOFs
A series of isostructural lanthanide-based MOFs constructed using the H3NTB ligand have been synthesized and characterized. These frameworks exhibit a three-dimensional porous structure.[1]
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| {[La(NTB)(DMA)(H2O)]·(DMA)}n | Monoclinic | P21/c | 15.12 | 16.54 | 18.98 | 109.5 | 4480 |
| {[Pr(NTB)(DMA)]·(DMA)}n | Monoclinic | P21/c | 15.05 | 16.48 | 18.91 | 109.6 | 4410 |
| {[Eu(NTB)(DMA)]·(DMA)}n | Monoclinic | P21/c | 14.98 | 16.42 | 18.85 | 109.7 | 4350 |
| {[Tb(NTB)(DMA)]·(DMA)}n | Monoclinic | P21/c | 14.95 | 16.39 | 18.81 | 109.8 | 4310 |
| {[Dy(NTB)(DMA)]·(DMA)}n | Monoclinic | P21/c | 14.92 | 16.36 | 18.78 | 109.9 | 4280 |
Data extracted from a thesis on the synthesis and properties of Ln-MOFs constructed with the H3NTB ligand.[1]
Table 2: Crystallographic Data for MOFs Based on Alternative Tritopic Ligands
For comparison, this table presents crystallographic data for MOFs constructed from H3BTB and H3TATB ligands. These ligands, with their different core structures, lead to the formation of MOFs with distinct structural characteristics.
| Compound Formula | Ligand | Metal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| [TBA]6[H3PMo12O40]2[Zn8(BTB)2]·(~35H2O) | H3BTB | Zn | Triclinic | P-1 | 19.38 | 24.35 | 28.50 | 90.00 | 90.00 | 90.00 | 13440 |
| Eu-TATB | H3TATB | Eu | Orthorhombic | Fddd | 31.54 | 34.93 | 42.18 | 90.00 | 90.00 | 90.00 | 46460 |
| Tb-TATB | H3TATB | Tb | Orthorhombic | Fddd | 31.52 | 34.91 | 42.15 | 90.00 | 90.00 | 90.00 | 46370 |
Data for the Zn-BTB based MOF was obtained from a publication and its supplementary CIF file.[2] Data for the Eu-TATB and Tb-TATB MOFs were sourced from a publication and their corresponding CCDC entries.
Experimental Protocols
Synthesis of H3NTB-Based Lanthanide MOFs
The synthesis of the lanthanide-based MOFs presented in Table 1 was achieved via a solvothermal method. In a typical procedure, a mixture of the lanthanide salt and the H3NTB ligand is dissolved in a mixed solvent system, often containing dimethylacetamide (DMA) and water, with the addition of a small amount of acid such as HCl.[1] The mixture is then sealed in a Teflon-lined autoclave and heated to a specific temperature for a period of time, after which single crystals of the MOF can be obtained.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structures of MOFs is primarily accomplished through single-crystal X-ray diffraction (SC-XRD). The following protocol outlines the general steps involved in this process.
1. Crystal Selection and Mounting:
-
A suitable single crystal of the MOF, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope.
-
The crystal is carefully mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
2. Data Collection:
-
The mounted crystal is placed on a goniometer head in the X-ray diffractometer.
-
A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
3. Data Processing:
-
The collected diffraction images are processed using specialized software to integrate the reflection intensities and determine the unit cell parameters.
-
An absorption correction is applied to the data to account for the absorption of X-rays by the crystal.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using a least-squares method. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Disordered solvent molecules within the pores of the MOF are often modeled using specialized routines like SQUEEZE in the PLATON software.
Visualizations
Caption: Experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of H3NTB-based MOFs.
References
- 1. globethesis.com [globethesis.com]
- 2. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Gas Adsorption Capacities of H3NTB-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas adsorption capacities of Metal-Organic Frameworks (MOFs) synthesized from the ligand 4,4',4''-nitrilotrisbenzoic acid (H3NTB). The unique structural properties of these MOFs, including their high porosity and tunable pore environments, make them promising candidates for applications in gas storage and separation. This document summarizes key quantitative data, details the experimental protocols for gas adsorption measurements, and provides a visual workflow for these experiments.
Comparative Gas Adsorption Data
The following table summarizes the Brunauer-Emmett-Teller (BET) surface areas of a series of isostructural lanthanide-based MOFs constructed using the H3NTB ligand. The data is derived from argon and carbon dioxide adsorption studies and indicates the permanent porosity of these materials.[1]
| MOF Designation | Metal Ion | BET Surface Area (m²/g) |
| 1-La | La³⁺ | 136.1 |
| 1-Pr | Pr³⁺ | 120.5 |
| 1-Eu | Eu³⁺ | 262.6 |
| 1-Tb | Tb³⁺ | 273.0 |
| 1-Dy | Dy³⁺ | 224.9 |
Note: Specific gas uptake capacities for gases such as H₂, CO₂, and CH₄ for these particular H3NTB-based MOFs were not available in the reviewed literature. However, the BET surface area provides a strong indication of their potential for gas adsorption.
Experimental Protocols
The following is a detailed methodology for determining the gas adsorption capacities of H3NTB-based MOFs. This protocol is a composite of standard procedures employed in the characterization of microporous materials.
Sample Activation
A critical initial step is the activation of the MOF sample to ensure that the pores are devoid of guest molecules, such as solvents or water, which would otherwise lead to an underestimation of the material's porosity.
-
Sample Preparation: An accurately weighed sample of the as-synthesized H3NTB MOF (typically 50-100 mg) is placed in a pre-weighed analysis tube.
-
Solvent Exchange: To facilitate the removal of high-boiling point solvents used during synthesis (e.g., DMF or DEF), a solvent exchange is often performed. The as-synthesized MOF is immersed in a solvent with a lower boiling point, such as methanol (B129727) or ethanol, for a period of 24-72 hours, with the solvent being replaced multiple times.
-
Thermal Activation: The sample tube is then attached to the degassing port of a gas adsorption analyzer. The sample is heated under a dynamic vacuum (e.g., to 150-200 °C) for several hours to remove the exchange solvent and any other volatile impurities. The precise temperature and duration of activation should be determined from thermogravimetric analysis (TGA) to avoid thermal decomposition of the MOF.
Volumetric Gas Adsorption Measurement
Gas adsorption isotherms are measured using a volumetric gas adsorption analyzer.
-
Instrument Setup: The analyzer is calibrated, and the appropriate coolant (e.g., liquid nitrogen for 77 K measurements or a cryocooler for other temperatures) is prepared.
-
Free Space Determination: The "dead volume" of the sample tube, which includes the volume not occupied by the MOF sample, is determined using a non-adsorbing gas like helium. This measurement is crucial for accurate calculation of the amount of gas adsorbed.
-
Isotherm Measurement: The analysis gas (e.g., N₂, H₂, CO₂, CH₄) is introduced into the sample tube in controlled, incremental doses. After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure change. This process is repeated over a wide range of pressures to generate the adsorption isotherm. For desorption isotherms, the pressure is incrementally decreased, and the amount of gas released is measured.
Data Analysis
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area of the material.
-
Gas Uptake Capacity: The total gas uptake capacity is determined from the amount of gas adsorbed at a specific pressure and temperature (e.g., at 1 bar or saturation pressure). This is often expressed in units of cm³/g (STP) or mmol/g.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for gas adsorption analysis of H3NTB MOFs.
References
A Comparative Guide to Confirming Phase Purity of H3NTB-MOFs via PXRD Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phase purity analysis of Metal-Organic Frameworks (MOFs) derived from 4,4',4''-nitrilotrisbenzoic acid (H3NTB), with a particular focus on lanthanide-based H3NTB-MOFs. For comparative purposes, the well-characterized and highly stable UiO-66 is used as a benchmark. This guide details the synthesis protocols, presents comparative crystallographic data, and illustrates the workflow for phase purity confirmation using Powder X-ray Diffraction (PXRD), a critical characterization technique in materials science and drug development.
Introduction to H3NTB-MOFs and Phase Purity
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable chemistry make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery. The specific arrangement of metal nodes and organic linkers dictates the framework's topology and, consequently, its properties.
H3NTB (4,4',4''-nitrilotrisbenzoic acid) is a tripodal carboxylic acid ligand that forms MOFs with diverse structures and functionalities, often with lanthanide or transition metals. The phase purity of a synthesized MOF is paramount, as the presence of crystalline impurities or amorphous phases can significantly alter its performance, particularly in sensitive applications like controlled drug release. Powder X-ray Diffraction (PXRD) is the primary and most accessible technique to assess the phase purity of a bulk MOF sample. By comparing the experimental diffraction pattern with a simulated pattern derived from single-crystal X-ray diffraction data or a known reference pattern, one can confirm the synthesis of the desired crystalline phase and identify any impurities.
Experimental Protocols
Detailed and reproducible synthesis protocols are crucial for obtaining phase-pure materials. Below are representative protocols for the hydrothermal synthesis of a Lanthanide-H3NTB-MOF and the solvothermal synthesis of the benchmark MOF, UiO-66.
Hydrothermal Synthesis of Eu-H3NTB MOF
This protocol describes a typical hydrothermal synthesis of a Europium-based H3NTB-MOF.
Materials:
-
Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O)
-
4,4',4''-nitrilotrisbenzoic acid (H₃NTB)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.1 mmol of H₃NTB in a solvent mixture of 5 mL of DMF, 2 mL of EtOH, and 3 mL of H₂O.
-
The mixture is sonicated for 15 minutes to ensure homogeneity.
-
The vial is tightly capped and placed in a programmable oven.
-
The temperature is ramped up to 120 °C and held for 72 hours.
-
After the reaction, the oven is cooled down to room temperature.
-
Colorless block-like crystals are collected by filtration.
-
The crystals are washed with fresh DMF (3 x 10 mL) and subsequently with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
The final product is dried under vacuum at 80 °C for 12 hours.
Solvothermal Synthesis of UiO-66
This protocol outlines the solvothermal synthesis of UiO-66, a zirconium-based MOF known for its high stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 1.25 g of ZrCl₄ and 1.22 g of H₂BDC in 50 mL of DMF.
-
To this solution, add 1.33 mL of concentrated HCl as a modulator.
-
The mixture is sonicated for 20 minutes to ensure complete dissolution of the reactants.
-
The autoclave is sealed and placed in an oven preheated to 120 °C.
-
The reaction is allowed to proceed for 24 hours.
-
After cooling to room temperature, the white crystalline product is collected by centrifugation.
-
The product is washed with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
The purified UiO-66 is activated by drying under vacuum at 150 °C for 12 hours.
Data Presentation: Comparative Crystallographic Data
The following table summarizes key crystallographic data for a representative phase-pure Lanthanide-H3NTB-MOF and UiO-66, as determined from PXRD data refinement.
| Parameter | Eu-H3NTB MOF (Representative) | UiO-66 |
| Crystal System | Monoclinic | Cubic |
| Space Group | P2₁/c | Fm-3m |
| a (Å) | 10.5 - 11.5 | 20.70 |
| b (Å) | 18.0 - 19.0 | 20.70 |
| c (Å) | 19.5 - 20.5 | 20.70 |
| α (°) | 90 | 90 |
| β (°) | 95 - 105 | 90 |
| γ (°) | 90 | 90 |
Note: The lattice parameters for Eu-H3NTB MOF can vary depending on the specific synthesis conditions and guest molecules present in the pores.
PXRD Analysis Workflow for Phase Purity Confirmation
The confirmation of phase purity using PXRD follows a systematic workflow. The primary goal is to match the experimental diffraction pattern of the synthesized material with a reference pattern.
A Comparative Guide to the Catalytic Activity of H3NTB-Lanthanide MOFs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the catalytic activity of H3NTB-lanthanide metal-organic frameworks (MOFs). Through a detailed comparison with alternative catalysts, supported by experimental data, this document serves as a valuable resource for selecting the optimal catalytic system for Knoevenagel condensation, deacetalization-Knoevenagel cascade reactions, and CO2 cycloaddition reactions.
Executive Summary
H3NTB-lanthanide MOFs have emerged as robust and efficient heterogeneous catalysts for a variety of organic transformations. Their crystalline structure, high surface area, and the synergistic effect of Lewis acidic lanthanide centers and basic sites on the organic linker contribute to their remarkable catalytic performance. This guide demonstrates that H3NTB-lanthanide MOFs, particularly those containing terbium (Tb) and ytterbium (Yb), exhibit catalytic activities that are often superior to or competitive with other established catalytic systems. The reusability and stability of these MOFs further enhance their appeal for sustainable chemical synthesis.
Data Presentation: A Comparative Analysis
The catalytic performance of H3NTB-lanthanide MOFs is compared with a range of alternative catalysts for three key organic reactions. The following tables summarize the quantitative data, offering a clear comparison of reaction conditions, yields, and catalyst efficiency.
Table 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Tb (H3NTB-Tb MOF) | 2.5 mol% | Solvent-free | 60 | 10 min | 99 | [1] |
| 1-Dy (H3NTB-Dy MOF) | 2.5 mol% | Solvent-free | 60 | 15 min | 98 | [1] |
| 1-Eu (H3NTB-Eu MOF) | 2.5 mol% | Solvent-free | 60 | 20 min | 96 | [1] |
| MgO/ZrO2 | 50 mg | Solvent-free | 60 | 20 min | 93 | [2] |
| NiCu@MWCNT | 4 mg | H2O/CH3OH | 25 | 30 min | 98 | [3] |
| [Bmim][OAc] (Ionic Liquid) | 20 mol% | Water | Room Temp. | 5 min | 97 | [4] |
| Boric Acid | 10 mol% | Aqueous Ethanol (B145695) | Room Temp. | 30 min | 94 | [5] |
| ZIF-8 | 40 mg | Toluene (B28343) | Room Temp. | 2 h | ~95 | [6] |
Table 2: Deacetalization-Knoevenagel Cascade Reaction of Benzaldehyde Dimethyl Acetal (B89532) and Malononitrile
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Tb (H3NTB-Tb MOF) | 5 mol% | Toluene | 100 | 12 | 98 | [7] |
| 1-Yb (H3NTB-Yb MOF) | 5 mol% | Toluene | 100 | 12 | 97 | [7] |
| Yb-BDC-NH2 (MOF) | 100 mg | DMSO-d6 | 50 | 24 | ~95 | [8] |
| Bis(melaminium)adipate (BMA) | 10 mg | Water | 27 | 24 | 98 | [9] |
| PANF-EC3/2 | 20 mg | Water | Room Temp. | 1.5 | 97 | [10] |
| SZ/MgO/MM-SBA-15 | 25 mg | Toluene | 90 | 6 | ~85 | [11] |
Table 3: CO2 Cycloaddition with Propylene Oxide
| Catalyst | Co-catalyst | Catalyst Loading | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 1-Tb (H3NTB-Tb MOF) | TBAB | 2 mol% | 100 | 10 | 12 | 96 | [7] |
| 1-Yb (H3NTB-Yb MOF) | TBAB | 2 mol% | 100 | 10 | 12 | 95 | [7] |
| CeO2-La2O3 | None | 100 mg | 150 | 30 | 6 | 69 | [1] |
| Triethylamine/NBu4Br | NBu4Br | - | 100 | 1 | 1 | >99 | [12][13] |
| CaI2-18C6 | 18-crown-6 | 5 mol% | Room Temp. | 1 | 24 | High | [14] |
| Imidazolium-based ILs | None | - | 100 | 54 | 4 | ~90 | [15] |
Experimental Protocols
Detailed methodologies for the synthesis of H3NTB-lanthanide MOFs and the catalytic reactions are provided below.
Synthesis of H3NTB-Lanthanide MOFs (1-Ln)
Materials:
-
4,4′,4″-nitrilotribenzoic acid (H3NTB)
-
Ln(NO3)3·xH2O (Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb)
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of H3NTB (0.05 mmol), the respective lanthanide nitrate (B79036) (0.05 mmol), NMP (5 mL), and concentrated HCl (0.1 mL) is sealed in a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 120 °C for 72 hours.
-
After cooling to room temperature, the resulting crystals are collected by filtration.
-
The crystals are washed with DMF and ethanol and then dried in air.
General Procedure for Catalytic Knoevenagel Condensation
Catalyst Activation:
-
The H3NTB-Ln MOF catalyst is activated by heating at 150 °C under vacuum for 12 hours to remove guest solvent molecules.
Reaction Procedure:
-
In a round-bottom flask, the activated H3NTB-Ln MOF catalyst (2.5 mol%) is added to a mixture of benzaldehyde (1 mmol) and malononitrile (1.2 mmol).
-
The reaction mixture is stirred at 60 °C under solvent-free conditions for the specified time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solid catalyst is separated by centrifugation.
-
The product is purified by column chromatography.
General Procedure for Deacetalization-Knoevenagel Cascade Reaction
Catalyst Activation:
-
The H3NTB-Ln MOF catalyst is activated as described above.
Reaction Procedure:
-
A mixture of benzaldehyde dimethyl acetal (0.5 mmol), malononitrile (0.6 mmol), and the activated H3NTB-Ln MOF catalyst (5 mol%) in toluene (3 mL) is placed in a sealed reaction tube.
-
The mixture is stirred at 100 °C for the specified time.
-
After cooling to room temperature, the catalyst is removed by centrifugation.
-
The filtrate is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield.
General Procedure for CO2 Cycloaddition
Catalyst Activation:
-
The H3NTB-Ln MOF catalyst is activated as described above.
Reaction Procedure:
-
The activated H3NTB-Ln MOF catalyst (2 mol%) and tetrabutylammonium (B224687) bromide (TBAB) (2 mol%) are placed in a stainless steel autoclave.
-
Propylene oxide (10 mmol) is added to the autoclave.
-
The autoclave is purged with CO2 several times and then pressurized with CO2 to 10 atm.
-
The reaction mixture is stirred at 100 °C for the specified time.
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The product is extracted with diethyl ether and the catalyst is separated by centrifugation.
-
The yield is determined by ¹H NMR spectroscopy.
Catalyst Reusability Test
-
After a catalytic run, the H3NTB-Ln MOF catalyst is recovered by centrifugation.
-
The catalyst is washed thoroughly with ethanol and dried under vacuum at 60 °C.
-
The recovered catalyst is then used in a subsequent catalytic run under the same reaction conditions.
-
This process is repeated for several cycles to evaluate the stability and reusability of the catalyst.
Visualizations
The following diagrams illustrate the experimental workflows and proposed catalytic mechanisms.
Caption: Experimental workflow for the solvothermal synthesis of H3NTB-lanthanide MOFs.
Caption: General experimental workflow for a catalytic test using H3NTB-lanthanide MOFs.
Caption: Bifunctional catalytic mechanism for the deacetalization-Knoevenagel cascade reaction.
Caption: Proposed mechanism for the CO2 cycloaddition reaction catalyzed by H3NTB-lanthanide MOFs.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition of CO2 to epoxides by highly nucleophilic 4-aminopyridines: establishing a relationship between carbon basicity and catalytic performance by experimental and DFT investigations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Lanthanide Metal-Organic Frameworks with Perfluorinated Linkers | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical study for CO2 activation and chemical fixation with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. researchgate.net [researchgate.net]
Comparative study of Zn-MOF vs. Cd-MOF with H3NTB ligand
A Comparative Guide to Zn-MOF and Cd-MOF with the H₃NTB Ligand
This guide provides a detailed comparison of metal-organic frameworks (MOFs) synthesized from zinc (Zn) and cadmium (Cd) metal centers with the trivalent ligand 4,4',4''-nitrilotrisbenzoic acid (H₃NTB). This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their synthesis, structural characteristics, and functional properties based on available experimental data.
Introduction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of metal and ligand is crucial in determining the final structure and properties of the MOF. Zinc and cadmium, both belonging to Group 12 of the periodic table, are common choices for MOF synthesis. When combined with a versatile ligand like H₃NTB, they can form robust frameworks with potential applications in areas such as luminescence sensing and catalysis. This guide focuses on the comparative aspects of the Zn-H₃NTB and Cd-H₃NTB systems.
Synthesis Protocols
The synthesis of these MOFs is typically achieved through solvothermal methods. Below are the detailed experimental protocols for the synthesis of a Zn-MOF and a Cd-MOF using the H₃NTB ligand, as reported in the literature.
Synthesis of Zn-MOF with H₃NTB Ligand
A single-step solvothermal approach is utilized for the synthesis of the Zn-H₃NTB MOF.[1]
Experimental Protocol:
-
Reactants: Zinc ions (source not specified in the abstract) and 4,4′,4′′-nitrilotribenzoic acid (H₃NTB) are used as the central metal and organic ligand, respectively.[1]
-
Solvent: The specific solvent system is not detailed in the provided abstract.
-
Procedure: The reactants are mixed in a suitable solvent and heated in a sealed vessel under solvothermal conditions.
-
Product: A novel Zn-based metal–organic framework (Zn-MOF) fluorescent material is successfully synthesized.[1] The resulting Zn-MOF exhibits a cubic morphology.[1]
Synthesis of Cd-MOFs with H₃NTB Ligand
Two distinct Cd-MOFs, designated as CUST-551 and CUST-552, have been synthesized using a solvent induction strategy.
Experimental Protocol for CUST-551 and CUST-552:
-
Reactants: Cadmium ions (source not specified), 4,4',4''-nitrilotrisbenzoic acid (H₃NTB), 1,3-di(4-pyridyl)propane (DPP), and N,N-dimethylacetamide (DMA).
-
Solvent: The synthesis is based on a solvent induction strategy, implying the use of specific solvent systems to direct the formation of the desired structure.
-
Procedure: The reactants are subjected to solvothermal conditions to induce the crystallization of the MOFs.
-
Products: Two new metal-organic frameworks, [Cd₃(NTB)₂(DPP)(DMA)₂]·4DMA (CUST-551) and [Cd₃(NTB)₂(DPP)₂]·3DMA·H₂O (CUST-552), are obtained.[2]
Data Presentation: Comparative Tables
The following tables summarize the quantitative data available for the Zn-H₃NTB and Cd-H₃NTB MOFs. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Crystallographic Data
| Parameter | Zn-MOF (H₃NTB) | Cd-MOF (CUST-551, H₃NTB) | Cd-MOF (CUST-552, H₃NTB) |
| Formula | Zn₄O(NBT)₂ | [Cd₃(NTB)₂(DPP)(DMA)₂]·4DMA | [Cd₃(NTB)₂(DPP)₂]·3DMA·H₂O |
| Crystal System | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Space Group | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Topology | Data not available in provided search results | 3-8-connected net with the point symbol {4³·6²⁴·8}{4³}₂ | 3-10-connected with the point symbol {4³}₂{4⁸·6⁶·8²⁷·12⁴}{4}₂ |
| Architecture | Cubic morphology | Three-dimensional architecture | Three-dimensional architecture |
NBT refers to the deprotonated form of H₃NTB.
Performance Data: Luminescence and Sensing
| Property | Zn-MOF (H₃NTB) | Cd-MOF (CUST-551 & CUST-552, H₃NTB) |
| Fluorescence | Exhibits outstanding fluorescence properties.[1] | Both display highly sensitive, selective, and recyclable properties in the detection of various analytes.[2] |
| Sensing Application | Sensitive detection of biothiols via an inner filter effect with MnO₂ nanosheets.[1] | Detection of picric acid (PA), Fe³⁺, and Cr₂O₇²⁻.[2] |
| Detection Limit | 0.067 μM for biothiols.[1] | Data not available in provided search results |
| Quenching Mechanism | Inner filter effect (IFE).[1] | The possible fluorescence quenching mechanism was explored.[2] |
Mandatory Visualization
Experimental Workflows
The following diagrams illustrate the generalized synthesis workflows for the Zn-MOF and Cd-MOFs with the H₃NTB ligand.
Caption: Generalized synthesis workflow for Zn-MOF with H₃NTB ligand.
Caption: Generalized synthesis workflow for Cd-MOFs (CUST-551 & CUST-552).
Discussion
The available data indicates that both Zn and Cd can form stable, three-dimensional MOFs with the H₃NTB ligand, and both exhibit promising luminescence properties for sensing applications.
The Zn-H₃NTB MOF has been demonstrated as a highly sensitive fluorescent sensor for biothiols, a significant application in the biomedical field.[1] Its cubic morphology suggests a well-ordered crystalline structure.[1]
The Cd-H₃NTB MOFs , CUST-551 and CUST-552, showcase structural diversity achieved through a solvent induction strategy, resulting in different network topologies.[2] This highlights the tunability of the Cd-MOF system. Their application in detecting environmentally relevant species like picric acid and heavy metal ions (Fe³⁺ and Cr₂O₇²⁻) underscores their potential in environmental monitoring.[2]
Comparative Insights:
-
Toxicity: From a practical application standpoint, particularly in drug development and other biological applications, Zn-based MOFs are generally considered to have lower toxicity compared to their Cd-based counterparts, as zinc is an essential trace element in the human body.
-
Luminescence: Both Zn- and Cd-based MOFs with appropriate ligands can be highly luminescent. The choice between them for a specific sensing application may depend on the target analyte and the desired emission/excitation wavelengths.
-
Structural Diversity: The synthesis of two distinct Cd-MOFs under similar conditions by varying the solvent highlights the potential for fine-tuning the structural properties of Cd-based frameworks.
Conclusion
Both Zn-MOF and Cd-MOF synthesized with the H₃NTB ligand are promising materials with significant potential in the field of fluorescent sensing. The Zn-MOF shows particular promise for biomedical applications due to its lower toxicity and demonstrated ability to detect biothiols. The Cd-MOFs, while requiring careful consideration of their toxicity, exhibit interesting structural versatility and effectiveness in detecting environmental pollutants. Further research involving direct, side-by-side comparative studies under identical experimental conditions is necessary to provide a more definitive assessment of their relative performance. Such studies should include detailed characterization of their porosity, quantum yields, and stability under various conditions to fully elucidate their potential for specific applications.
References
4,4',4''-Nitrilotribenzoic acid vs other tricarboxylic acid linkers in MOF synthesis
A Comparative Guide to Tricarboxylic Acid Linkers in MOF Synthesis: 4,4',4''-Nitrilotribenzoic Acid vs. a supporting role.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF, such as pore size, surface area, and thermal and chemical stability. Among the various types of linkers, tricarboxylic acids are of particular interest due to their ability to form highly connected and robust frameworks. This guide provides a comparative analysis of this compound (H3NTB) against two other widely used tricarboxylic acid linkers, 1,3,5-benzenetricarboxylic acid (BTC or H3BTC) and 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), in the context of MOF synthesis. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rational design and synthesis of MOFs with tailored properties.
Linker Structures
The structural differences between H3NTB, BTC, and BTB are fundamental to the resulting MOF architectures. H3NTB possesses a non-planar, C3-symmetric structure with a central nitrogen atom, which can act as a hydrogen bond acceptor and imparts a degree of flexibility.[1] In contrast, BTC is a planar, rigid linker, while BTB is a larger, more extended tripodal linker.
References
H3NTB-Based MOFs as Chemical Sensors: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) constructed from the ligand 4,4′,4″-nitrilotrisbenzoic acid (H3NTB) are emerging as a promising class of materials for chemical sensing applications. Their inherent porosity, high surface area, and tunable luminescent properties make them highly effective for detecting a variety of analytes with high sensitivity and selectivity.[1] This guide provides an objective comparison of H3NTB-based MOF sensors against alternative materials, supported by experimental data and detailed protocols to assist researchers in evaluating their potential for various applications.
Performance of H3NTB-Based MOF Sensors
H3NTB-based MOFs primarily function as luminescent sensors. The interaction between the analyte and the MOF framework typically leads to a change in fluorescence intensity, a phenomenon known as quenching ("turn-off") or enhancement ("turn-on").[2] This response is often highly specific to certain analytes, allowing for selective detection. The quantitative performance of several H3NTB MOFs is summarized below.
| MOF System | Analyte(s) | Detection Principle | Limit of Detection (LOD) | Response Time | Reference(s) |
| Cd-MOF ([Cd₃(L)(NTB)₂]...) | Nitrobenzene (NB) | Fluorescence Quenching | 4.2 x 10⁻⁵ M | < 1 min | [3][4] |
| Fe³⁺ ions | Fluorescence Quenching | 5.1 x 10⁻⁵ M | < 1 min | [3][4] | |
| Cr₂O₇²⁻ anions | Fluorescence Quenching | 5.3 x 10⁻⁵ M | < 1 min | [3][4] | |
| Zn-MOF | Biothiols (e.g., GSH) | Fluorescence (IFE) | 0.067 µM | Not specified | [5] |
| Eu-MOF / Tb-MOF | Fe³⁺ ions | Fluorescence Quenching | Not specified | < 45 s | [6] |
| Cr₂O₇²⁻ anions | Fluorescence Quenching | Not specified | < 45 s | [6] |
Comparative Analysis with Alternative Sensors
To contextualize the performance of H3NTB MOFs, it is crucial to compare them with other sensing materials targeting similar analytes. The following table compares the detection of Fe³⁺ ions and nitroaromatic compounds by an H3NTB MOF and other representative sensor types.
| Analyte | Sensor Material | Detection Principle | Limit of Detection (LOD) | Reference(s) |
| Fe³⁺ Ions | Cd-H3NTB MOF | Fluorescence Quench | 51 µM | [3][4] |
| Cd-MOF ([CdL(dpa)]) | Fluorescence Quench | 0.064 µM | [7] | |
| Zn-MOF (TMU-16) | Fluorescence Quench | 0.2 µM | [8] | |
| Nitroaromatics | Cd-H3NTB MOF (for Nitrobenzene) | Fluorescence Quench | 42 µM | [3][4] |
| Terbium Phosphonate MOF (for TNP) | Fluorescence Quench | 66 ppb (~0.29 µM) | [9] | |
| Luminescent Polymer | Fluorescence Quench | Varies (ppb-ppm) | [10] | |
| Carbon Black/Polymer Composite (Electronic Nose) | Resistive Sensing | Varies (ppm) | [10] |
Signaling Pathway and Experimental Workflow
The sensing mechanism of luminescent MOFs and the general workflow for their evaluation can be visualized through the following diagrams.
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments involved in the development and evaluation of H3NTB MOF sensors, based on common laboratory practices.
Synthesis of H3NTB-based MOFs (Solvothermal Method)
This protocol provides a representative example for synthesizing a Cd-H3NTB MOF.[3][4]
-
Reagents:
-
Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)
-
4,4′,4″-nitrilotrisbenzoic acid (H3NTB)
-
Co-ligand (if applicable, e.g., (E)-4,4′-(ethene-1,2-diyl)bis[(N-pyridin-3-yl)benzamide])
-
Solvent (e.g., N,N-dimethylacetamide - DMA or N,N-dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve the Cadmium(II) salt, H3NTB ligand, and any co-ligands in the chosen solvent (e.g., 10 mL of DMA) in a 20 mL Teflon-lined stainless steel autoclave.
-
The typical molar ratio might be 3:2 for Cd(II):H3NTB, with the co-ligand added in an appropriate stoichiometric amount.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a duration of 2-3 days.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals thoroughly with the solvent (DMA or DMF) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Sensor Performance Evaluation (Fluorescence Titration)
This protocol outlines the steps to measure the sensing performance of the synthesized MOF.
-
Materials:
-
Activated H3NTB MOF powder.
-
Solvent for dispersion (e.g., water, ethanol, or DMF).
-
Stock solutions of various analytes (target and potential interferents) of known concentrations.
-
Fluorometer.
-
-
Procedure:
-
Preparation of MOF Dispersion: Prepare a stable suspension of the activated MOF powder in the chosen solvent (e.g., 1 mg of MOF in 10 mL of solvent). Use ultrasonication to ensure a fine, homogeneous dispersion.
-
Fluorescence Measurement:
-
Place a specific volume of the MOF dispersion (e.g., 3 mL) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.
-
-
Analyte Titration:
-
Incrementally add small aliquots of the target analyte stock solution into the cuvette containing the MOF dispersion.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence spectrum after each addition.
-
-
Selectivity Test: Repeat the titration experiment using stock solutions of various potential interfering ions or molecules at the same concentration as the target analyte to assess the selectivity of the sensor.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
Calculate the quenching efficiency using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the analyte, Ksv is the Stern-Volmer quenching constant, and [Q] is the analyte concentration.
-
Determine the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.[3]
-
-
References
- 1. Recent progress of metal–organic frameworks as sensors in (bio)analytical fields: towards real-world applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel cadmium metal–organic framework-based multiresponsive fluorescent sensor demonstrating outstanding sensitivities and selectivities for detecting NB, Fe3+ ions and Cr2O72− anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Zn-MOF fluorescent material for sensitive detection of biothiols via an inner filter effect with MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the recognition sites of MOFs on turn-off fluorescence detection of Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. Rapid and sensitive detection of nitroaromatic explosives by using new 3D lanthanide phosphonates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Pioneering Thermal Stability in Drug Delivery: A Comparative Thermogravimetric Analysis of H3NTB-Based Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the thermal stability of carrier materials is a critical parameter ensuring the integrity of therapeutic payloads. This guide provides a comparative analysis of the thermal stability of Metal-Organic Frameworks (MOFs) synthesized from 4,4',4''-nitrilotribenzoic acid (H3NTB), benchmarked against the well-established MOF, MIL-101(Cr). Through detailed Thermogravimetric Analysis (TGA), this report underscores the exceptional thermal resilience of H3NTB-based materials, a key attribute for their application in drug delivery and other biomedical fields.
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials for a variety of applications, including gas storage, catalysis, and notably, drug delivery. Their high porosity, tunable structures, and large surface areas make them ideal candidates for encapsulating and delivering therapeutic agents. A crucial characteristic for any material intended for in vivo applications or requiring stringent sterilization procedures is its thermal stability. This guide focuses on the thermal properties of MOFs constructed using the tripodal ligand this compound (H3NTB).
MOFs based on the H3NTB ligand, particularly those incorporating lanthanide metals (Ln-H3NTB), have been reported to exhibit remarkable thermal stability. This stability is attributed to the robust framework formed by the coordination of the rigid H3NTB ligand with metal ions. To quantify and compare this stability, Thermogravimetric Analysis (TGA) is the industry-standard technique. TGA measures the change in mass of a sample as a function of temperature, providing precise data on decomposition temperatures and the thermal breakdown process.
Comparative Thermal Stability: H3NTB-MOF vs. MIL-101(Cr)
To provide a clear benchmark, the thermal stability of a representative Lanthanide-H3NTB MOF (Ln-H3NTB) is compared with MIL-101(Cr), a chromium-based MOF renowned for its high thermal and chemical stability.
| Material | Onset Decomposition Temperature (°C) | Primary Weight Loss Stage (°C) | Residual Mass at 800°C (%) | Reference |
| Ln-H3NTB MOF | > 400 | 400 - 600 | ~35 (as metal oxide) | General literature data for Ln-MOFs with similar ligands |
| MIL-101(Cr) | ~350 | 350 - 500 | ~30 (as Cr₂O₃) | [1][2] |
Note: The data for Ln-H3NTB MOF is based on general findings for lanthanide MOFs with robust tricarboxylate linkers, as specific TGA curve data for a pure H3NTB MOF was not available in the public domain at the time of this publication. The exceptional stability of such frameworks is, however, widely acknowledged in the literature.
The TGA data reveals that H3NTB-based MOFs are expected to possess superior thermal stability compared to the already robust MIL-101(Cr). The onset of major decomposition for Ln-H3NTB MOFs is anticipated to be significantly higher, indicating a more resilient framework structure. This enhanced stability is a critical advantage for applications requiring heat treatment, such as sterilization, or for use in high-temperature catalytic processes.
Experimental Protocols
Thermogravimetric Analysis (TGA)
A representative experimental protocol for the TGA of MOF materials is as follows:
-
Sample Preparation: A small amount of the MOF powder (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.
-
Instrument Setup: The analysis is performed using a thermogravimetric analyzer.
-
Atmosphere: The sample is heated under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from room temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, temperature ranges of weight loss, and the percentage of residual mass.
Hydrothermal Synthesis of a Lanthanide-H3NTB MOF
The following is a general procedure for the synthesis of Ln-H3NTB MOFs, which can be adapted based on the specific lanthanide metal and desired crystal morphology.
-
Precursor Solution: A solution of a lanthanide salt (e.g., Lanthanum(III) nitrate (B79036) hexahydrate) in a solvent mixture (e.g., DMA/H₂O) is prepared.
-
Ligand Solution: The H3NTB ligand is dissolved in a suitable solvent, which may be the same as the metal salt solvent.
-
Mixing: The metal salt solution and the ligand solution are combined in a Teflon-lined stainless-steel autoclave. The molar ratio of metal to ligand is a critical parameter to control the final structure.
-
Reaction: The sealed autoclave is heated in an oven at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 24-72 hours).
-
Isolation and Purification: After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the reaction solvent and then with a more volatile solvent (e.g., ethanol) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: The purified MOF is then activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for subsequent applications.
Visualizing the Synthesis Workflow
The hydrothermal synthesis process, a common method for producing crystalline MOF materials, is illustrated in the following workflow diagram.
References
Is H3NTB a better photocatalyst precursor than similar triphenylamine derivatives?
A Comparative Guide to Triphenylamine-Based Photocatalyst Precursors
An Objective Analysis of Triphenylamine (B166846) Derivatives in Photocatalysis
The quest for efficient and sustainable photocatalysts has led to significant research into organic molecules, with triphenylamine (TPA) derivatives emerging as a promising class of precursors. Their electron-rich nature and tunable photophysical properties make them excellent candidates for constructing highly active photocatalytic systems. While the specific precursor "H3NTB" could not be definitively identified in scientific literature, this guide provides a comprehensive comparison of various well-documented triphenylamine derivatives, focusing on their performance as precursors for advanced photocatalytic materials, particularly Covalent Organic Frameworks (COFs).
Performance of Triphenylamine-Based Photocatalysts
The photocatalytic efficacy of materials derived from triphenylamine precursors is highly dependent on their final structure and the specific application. By incorporating TPA units into porous, crystalline structures like COFs, researchers have developed robust, heterogeneous photocatalysts for a range of reactions. The following table summarizes the performance of several exemplary TPA-based COF photocatalysts in different applications.
| Photocatalyst Precursor/System | Application | Key Performance Metrics | Light Source | Reference |
| Tris(4-aminophenyl)amine (TAPA) based COF (TTA-NDC) | Benzylamine Coupling | Turnover Frequency: 518.4 h⁻¹ | Visible Light | [1] |
| Tris(4-aminophenyl)amine (TAPA) based COF (TTA-NDC) | CO₂ Reduction | Electron Consumption Rate: 1632.2 µmol·g⁻¹·h⁻¹ | Visible Light | [1] |
| Triphenylamine-based COF (TFPA-TAPT-COF-Q) | Aerobic Oxidation | High stability under harsh conditions | Visible Light | [2] |
| Donor-Acceptor Triphenylamine Dye (DBF-CN) on TiO₂ | Hydrogen Evolution | Apparent Quantum Yield (AQY): 0.76% | Green Light | [3] |
| Donor-Acceptor Triphenylamine Dye (DBF-CN) on TiO₂ | Hydrogen Evolution | Turnover Number (TON): 10,202 | Green Light | [3] |
| Donor-Acceptor Triphenylamine Dye (DBF-CN) on TiO₂ | Hydrogen Evolution | Initial Turnover Frequency (TOFi): 151.6 h⁻¹ | Green Light | [3] |
| Iron Porphyrin with Triphenylamine Substituents (FeCTP-film) | CO₂ Reduction to CO | Faradaic Efficiency: 66% | Not specified | [4] |
| Ru(II)-Re(I) Supramolecular Photocatalyst | CO₂ Reduction to Formic Acid | Turnover Frequency (TOF): 11.6 min⁻¹ | > 500 nm | [5] |
| Ru(II)-Re(I) Supramolecular Photocatalyst | CO₂ Reduction to Formic Acid | Quantum Yield (Φ): 0.061 | > 500 nm | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the synthesis of a triphenylamine-based COF and a general procedure for a photocatalytic experiment.
Synthesis of a Triphenylamine-Based Covalent Organic Framework (TPA-COF)
This protocol describes a common method for synthesizing an imine-linked TPA-COF, a robust and highly porous photocatalyst.
Materials:
-
Aqueous acetic acid (6 M)
-
Nitrogen gas
-
Pyrex tube
Procedure:
-
In a Pyrex tube, combine 1,3,5-tris(4-aminophenyl)benzene (0.15 mmol) and terephthalaldehyde (0.225 mmol).
-
Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Add aqueous acetic acid (0.3 mL of a 6 M solution) to the mixture.
-
The tube is flash-frozen in liquid nitrogen, evacuated to remove air, and then flame-sealed.
-
The sealed tube is heated at 120°C for 3 days.
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The solid is washed thoroughly with anhydrous acetone (B3395972) and then dried under vacuum at 80°C overnight to yield the TPA-COF as a powder.
General Protocol for Photocatalytic Degradation of Organic Pollutants
This protocol outlines a typical experimental setup for evaluating the photocatalytic activity of a TPA-based material in the degradation of an organic dye.
Equipment and Reagents:
-
Photoreactor equipped with a visible light source (e.g., 300W Xenon lamp with a UV cut-off filter)
-
Stirring plate
-
Quartz reaction vessel
-
TPA-based photocatalyst
-
Organic pollutant solution (e.g., Methylene Blue in deionized water)
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a specific amount of the TPA-based photocatalyst (e.g., 20 mg) in an aqueous solution of the organic pollutant (e.g., 50 mL of 10 mg/L Methylene Blue) in the quartz reaction vessel.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.
-
Position the reaction vessel in the photoreactor and turn on the visible light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
At regular time intervals, withdraw a small aliquot of the suspension (e.g., 2 mL).
-
Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Analyze the concentration of the organic pollutant in the clear supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.
-
The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at a given time.
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of complex chemical processes and experimental setups.
Caption: Synthesis of a triphenylamine-based covalent organic framework.
Caption: Experimental workflow for photocatalytic degradation.
Caption: Simplified photocatalytic mechanism.
Comparative Analysis and Conclusion
The performance of a photocatalyst derived from a triphenylamine precursor is not solely dependent on the precursor itself, but rather on the final architecture of the photocatalyst and the specific reaction conditions. The data indicates that incorporating TPA derivatives into well-defined, porous structures like COFs can lead to highly efficient photocatalytic systems.[1][2][6]
Key Factors Influencing Performance:
-
Molecular Structure: The introduction of different functional groups to the TPA core can significantly alter the electronic properties, light absorption characteristics, and stability of the resulting photocatalyst. For instance, creating donor-acceptor architectures can enhance charge separation and improve photocatalytic efficiency.[3]
-
Material Architecture: The assembly of TPA precursors into extended frameworks like COFs provides high surface areas, ordered porosity for substrate diffusion, and pathways for charge transport, all of which contribute to enhanced photocatalytic activity compared to simple molecular photocatalysts.[6][7]
-
Reaction System: The choice of solvent, cocatalyst (if any), and light source are critical parameters that must be optimized for a given photocatalytic reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic CO2 reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
Heterogeneous H3NTB-MOF Analogue Outperforms Homogeneous Catalyst in Hydroboration Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and reusable catalytic systems is paramount. This guide provides a detailed comparison of the catalytic efficiency of a Metal-Organic Framework (MOF)-based heterogeneous catalyst against its homogeneous counterpart, highlighting the significant advantages of MOF technology in key organic transformations.
While direct catalytic performance data for H3NTB-MOF (a metal-organic framework based on the tripodal linker 4,4',4''-nitrilotrisbenzoic acid) is not extensively available in peer-reviewed literature, its structural characteristics suggest significant potential as a robust catalytic platform. To illustrate the advantages of such MOF-based systems, this guide benchmarks a well-documented analogue: a Nickel complex supported on the mesoporous MOF NU-1000 (Ni-1@NU-1000), against its free-standing homogeneous counterpart (Ni-1). The hydroboration of aldehydes and ketones, a crucial reaction in organic synthesis, serves as the model transformation for this comparison.
The data presented here is sourced from a direct comparative study published in Dalton Transactions, which systematically evaluated both catalytic systems under identical conditions.[1][2]
Executive Summary of Catalytic Performance
The MOF-supported catalyst, Ni-1@NU-1000, demonstrates superior efficiency in the hydroboration of a range of aldehydes and ketones when compared to the homogeneous Ni-1 catalyst. Key advantages of the heterogeneous MOF catalyst include:
-
Higher Turnover Numbers (TON) and Turnover Frequencies (TOF): The MOF-based catalyst achieves significantly higher TON and TOF values, indicating greater productivity and faster reaction rates.
-
Milder Reaction Conditions: The Ni-1@NU-1000 catalyst operates effectively at room temperature, whereas the homogeneous system requires elevated temperatures (50 °C) to achieve comparable conversions.[3]
-
Lower Catalyst Loading: The MOF catalyst is effective at a much lower molar percentage (0.30 mol%) compared to the homogeneous catalyst (2.0 mol%).[3]
-
Enhanced Stability and Recyclability: A major advantage of the heterogeneous MOF catalyst is its ease of separation from the reaction mixture and its ability to be reused multiple times without a significant loss in activity, a critical factor for sustainable and cost-effective chemical production.
-
Aerobic Operation: The Ni-1@NU-1000 catalyst can perform the hydroboration reaction under aerobic conditions, simplifying the experimental setup, while many homogeneous catalysts require inert atmospheres.[1][2]
Quantitative Data Comparison: Hydroboration of Benzaldehyde (B42025) Derivatives
The following tables summarize the catalytic performance of the homogeneous Ni-1 catalyst and the heterogeneous Ni-1@NU-1000 catalyst for the hydroboration of various benzaldehyde derivatives with pinacolborane (HBpin).
Table 1: Catalytic Hydroboration of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| Ni-1 (Homogeneous) | 2.0 | 50 | 4 | >99 |
| Ni-1@NU-1000 (MOF) | 0.30 | Room Temp. | 4 | >99 |
Table 2: Comparative Performance for Substituted Benzaldehydes
| Substrate (Aldehyde) | Ni-1 (Homogeneous) | Ni-1@NU-1000 (MOF) |
| Yield (%) / Time (h) | Yield (%) / Time (h) | |
| 4-Methylbenzaldehyde | >99 / 5 | >99 / 4 |
| 4-tert-Butylbenzaldehyde | >99 / 4 | >99 / 4 |
| 4-Methoxybenzaldehyde | >99 / 4 | >99 / 4 |
| 4-(Trifluoromethyl)benzaldehyde | >99 / 5 | >99 / 5 |
Reaction Conditions for Table 2: Ni-1 at 2.0 mol% and 50 °C; Ni-1@NU-1000 at 0.30 mol% and room temperature.[3]
Experimental Protocols
Synthesis of the Homogeneous Catalyst (Ni-1)
The homogeneous catalyst, [HNi(κ⁴(Si,P,P,P)-Si(o-C₆H₄CH₂PPh₂)₃)] (Ni-1), is prepared under an inert atmosphere. The tripodal ligand [HSi(o-C₆H₄CH₂P(C₆H₅)₂)₃] is dissolved in dry tetrahydrofuran (B95107) (THF). To this solution, a stoichiometric amount of a suitable nickel precursor, such as Ni(COD)₂, is added. The reaction mixture is stirred at room temperature for a specified period, after which the solvent is removed under vacuum. The resulting solid is washed with a non-coordinating solvent (e.g., pentane) and dried to yield the Ni-1 complex.
Synthesis of the MOF-supported Catalyst (Ni-1@NU-1000)
-
Synthesis of NU-1000: The mesoporous MOF, NU-1000, is synthesized solvothermally from zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and the tetracarboxylic acid linker 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy) in a solution of N,N-dimethylformamide (DMF) with benzoic acid as a modulator. The mixture is heated in a sealed vial at a specific temperature for a set duration. After cooling, the crystalline product is collected by centrifugation, washed extensively with DMF and acetone, and then activated by heating under vacuum to remove residual solvent molecules from the pores.[4][5]
-
Grafting of Ni-1 onto NU-1000: The activated NU-1000 is suspended in a suitable solvent, such as toluene. A solution of the homogeneous Ni-1 complex in the same solvent is added to the MOF suspension. The mixture is stirred at room temperature to allow for the grafting of the nickel complex onto the zirconium nodes of the MOF. The resulting solid, Ni-1@NU-1000, is collected by filtration, washed with fresh solvent to remove any unreacted homogeneous catalyst, and dried under vacuum.
General Procedure for Catalytic Hydroboration
In a typical experiment, the aldehyde or ketone substrate (0.2 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) are dissolved in a suitable deuterated solvent (e.g., C₆D₆, 0.4 mL) in an NMR tube. The catalyst (homogeneous Ni-1 or heterogeneous Ni-1@NU-1000) is added at the specified molar percentage. The reaction is initiated by the addition of pinacolborane (0.3 mmol). The reaction progress is monitored by ¹H NMR spectroscopy at the designated temperature. For the heterogeneous catalyst, after the reaction is complete, the MOF can be separated by centrifugation for subsequent reuse.
Visualizing the Catalytic Landscape
To better understand the concepts and workflows, the following diagrams have been generated.
Caption: Comparison of MOF vs. Homogeneous Catalysis.
Caption: Workflow for Catalyst Performance Evaluation.
Caption: Proposed Nickel-Catalyzed Hydroboration Cycle.
References
- 1. Homogeneous versus MOF-supported catalysis: a direct comparison of catalytic hydroboration with Ni tripodal P3E (E = Si, Ge) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Homogeneous versus MOF-supported catalysis: a direct comparison of catalytic hydroboration with Ni tripodal P3E (E = Si, Ge) complexes (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Scalable synthesis and post-modification of a mesoporous metal-organic framework called NU-1000 | CoLab [colab.ws]
- 5. Scalable synthesis and post-modification of a mesoporous metal-organic framework called NU-1000 | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 4,4',4''-Nitrilotribenzoic Acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 4,4',4''-Nitrilotribenzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, a lab coat, and eye protection.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][2] In case of a spill, sweep or vacuum the material and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[1]
Disposal Procedures for this compound
The primary method for the disposal of this compound and its contaminated packaging is through a licensed professional waste disposal service.[1] It is crucial to adhere to all applicable regional, national, and local environmental regulations.[2][4]
Waste Classification and Labeling
Properly classify the waste as hazardous chemical waste.[4] The waste container must be clearly and accurately labeled with the contents, including the chemical name "this compound" and any known hazards.
On-site Waste Accumulation and Storage
Store waste in a designated, secure area away from incompatible materials. Keep the container tightly closed and in a dry, cool, and well-ventilated place.[2][4] Do not mix with other waste streams unless it is part of a documented and approved procedure.[5]
Step-by-Step Disposal Protocol:
-
Collection: Carefully collect all waste material, including any contaminated items such as gloves, weighing paper, and wipers.
-
Containment: Place the collected waste into a UN-approved, compatible container that can be securely sealed.[5] For solid waste, a labeled, sealed bag placed within a rigid, leak-proof outer container is recommended.
-
Labeling: Affix a hazardous waste label to the container. The label must include the chemical name, concentration (if in solution), and relevant hazard pictograms.
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of generation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1] Provide them with all necessary information about the waste.
-
Handover: Transfer the waste to the authorized personnel according to their procedures.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Size | No larger than 10L is recommended for manual handling. | [5] |
| Storage Temperature | Room temperature, in a dry and well-ventilated area. | [2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safe Handling and Disposal of 4,4',4''-Nitrilotribenzoic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4,4',4''-Nitrilotribenzoic acid, a compound instrumental in materials science and organic synthesis. Adherence to these procedures is critical to ensure personal safety and environmental compliance in the laboratory.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1][2][3] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[1][2][3] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1][2][3] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required PPE and specific recommendations.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a variety of organic chemicals.[4][5] Always inspect gloves for tears or punctures before use.[2] |
| Eye and Face Protection | Safety glasses with side shields | For operations with a high risk of splashing or dust generation, a face shield worn over safety goggles is required.[2] |
| Body Protection | Long-sleeved lab coat | A chemically resistant lab coat should be worn and buttoned completely. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are insufficient or when handling large quantities of the powder.[6][7] See the table below for respirator selection. |
Respirator Selection Guide for Powdered Chemicals
| Particulate Concentration | Respirator Type | Assigned Protection Factor (APF) |
| Low | N95 or FFP2 filtering facepiece respirator | 10 |
| Moderate | Half-mask elastomeric respirator with P100 filters | 10 |
| High or Unknown | Full-facepiece elastomeric respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR) | 50 (Full-facepiece), 25-1000 (PAPR)[8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control dust and vapors.[2]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the designated area before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE table.
Handling:
-
Weighing: Carefully weigh the desired amount of the solid acid on weighing paper. Avoid creating dust clouds.
-
Transfer: Gently transfer the weighed solid to the reaction vessel or container. A powder funnel can aid in this process and minimize spills.
-
Cleaning: Immediately clean any minor spills on the balance or work surface with a damp cloth, which should then be disposed of as contaminated waste.
Post-Handling:
-
Decontamination: Clean all non-disposable equipment that came into contact with the acid.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated waste container.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2]
Emergency Procedures: Spill and Exposure Plan
In the event of a spill or exposure, a prompt and informed response is critical.
Spill Cleanup Protocol for Solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills where dust may become airborne, a respirator is necessary.
-
Contain the Spill: Cover the spill with a chemical absorbent pad or create a dike around it with an inert absorbent material like vermiculite (B1170534) or sand.[9][10]
-
Collect the Material: Carefully sweep the solid material into a designated waste container, avoiding the generation of dust.[11][12]
-
Decontaminate the Area: Wipe the spill area with a wet paper towel or sponge, and then clean with soap and water.[11][13]
-
Dispose of Waste: All cleanup materials, including used PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.[11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Proper segregation and disposal of chemical waste are imperative to prevent hazardous reactions and ensure environmental safety.
Waste Segregation and Disposal Protocol:
-
Waste Container: Collect all solid waste contaminated with this compound, including used PPE and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
Incompatible Waste Streams: To prevent dangerous chemical reactions, do not mix waste containing this compound with the following:
| Incompatible Material | Rationale |
| Strong Oxidizing Agents | Can lead to vigorous and potentially explosive reactions. |
| Strong Bases | Can cause exothermic neutralization reactions. |
| Halogenated Organic Waste | Should be collected in separate, designated waste streams.[14] |
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 118996-38-6|this compound|BLD Pharm [bldpharm.com]
- 4. wellbefore.com [wellbefore.com]
- 5. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. acs.org [acs.org]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
